molecular formula C4H3IN2O2 B3118450 3-iodo-1H-pyrazole-4-carboxylic acid CAS No. 2384763-04-4

3-iodo-1H-pyrazole-4-carboxylic acid

Cat. No.: B3118450
CAS No.: 2384763-04-4
M. Wt: 237.98
InChI Key: ZJEIKHQPXRKFQJ-UHFFFAOYSA-N
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Description

3-iodo-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C4H3IN2O2 and its molecular weight is 237.98. The purity is usually 95%.
BenchChem offers high-quality 3-iodo-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEIKHQPXRKFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-iodo-1H-pyrazole-4-carboxylic acid chemical structure and properties

[1][2][3]

Executive Summary

3-iodo-1H-pyrazole-4-carboxylic acid (CAS: 2384763-04-4) is a high-value bifunctional heterocyclic scaffold used extensively in modern medicinal chemistry.[1] It serves as a critical building block for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules.

The molecule's utility stems from its orthogonal reactivity:

  • C3-Iodine: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), often used to install aryl or heteroaryl groups that interact with the "hinge region" of kinase enzymes.[1]

  • C4-Carboxylic Acid: A versatile functionality for amide coupling or esterification, allowing the attachment of solubilizing tails or specific binding motifs.

  • N1-Nitrogen: A site for alkylation or protection, controlling the physicochemical properties (LogP, solubility) of the final drug candidate.

Chemical Identity & Physicochemical Properties[4][5][6][7]

PropertyData
Chemical Name 3-Iodo-1H-pyrazole-4-carboxylic acid
CAS Number (Acid) 2384763-04-4
CAS Number (Ethyl Ester) 827316-43-8
Molecular Formula C₄H₃IN₂O₂
Molecular Weight 237.98 g/mol
Appearance White to off-white crystalline solid
Melting Point (Ester) 65–67 °C (Ethyl ester) [1]
Predicted pKa (Acid) ~3.5 (Carboxylic acid), ~12.5 (Pyrazole NH)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
SMILES OC(=O)C1=C(I)N=N1
InChI Key GCZGLIKEVZAURZ-UHFFFAOYSA-N

Synthetic Routes

The most robust and scalable synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid avoids direct electrophilic iodination of the pyrazole core, which often suffers from poor regioselectivity (favoring C4 over C3).[1] Instead, the Sandmeyer reaction starting from the 3-amino derivative is the industry standard.

Primary Route: Sandmeyer Iodination

This protocol converts ethyl 3-amino-1H-pyrazole-4-carboxylate into the 3-iodo derivative via a diazonium intermediate.[1]

Step-by-Step Protocol:

  • Diazotization: Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv) in diiodomethane (solvent/reagent) or an acidic aqueous solution.[1]

  • Reaction: Cool to -10°C. Add isoamyl nitrite (1.5–2.0 equiv) dropwise. Alternatively, use NaNO₂/HCl if working in aqueous media.

  • Iodination: Allow the mixture to warm to ambient temperature, then heat to 60–100°C to facilitate the decomposition of the diazonium salt and iodine installation.

  • Workup: Dilute with ethyl acetate, wash with sodium thiosulfate (to remove excess iodine) and brine.

  • Hydrolysis: Treat the isolated ethyl ester with LiOH or NaOH in THF/Water to yield the free acid.

Synthesis Flowchart (Graphviz)

SynthesisPathStartEthyl 3-amino-1H-pyrazole-4-carboxylateDiazoniumDiazoniumIntermediateStart->DiazoniumIsoamyl NitriteDiiodomethane, -10°CIodoEsterEthyl 3-iodo-1H-pyrazole-4-carboxylate(CAS: 827316-43-8)Diazonium->IodoEsterHeat (60-100°C)-N2FinalAcid3-Iodo-1H-pyrazole-4-carboxylic acid(CAS: 2384763-04-4)IodoEster->FinalAcidLiOH, THF/H2OHydrolysis

Caption: Figure 1. Regioselective synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid via Sandmeyer reaction.

Reactivity & Functionalization

The 3-iodo-1H-pyrazole-4-carboxylic acid scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

C3-Iodine: Cross-Coupling

The C3-iodine bond is highly activated for palladium-catalyzed reactions.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[1]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80-100°C.

    • Note: The free carboxylic acid can interfere with some catalysts; protecting it as an ester (methyl/ethyl) or using specific bases (Cs₂CO₃) is often recommended.

  • Sonogashira Coupling: Reacts with terminal alkynes.

    • Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF.

C4-Carboxylic Acid: Amide Formation

The acid is readily converted to amides, a common linkage in drug discovery.

  • Activation: Standard coupling reagents (HATU, EDC/HOBt, T3P) work efficiently.

  • Directing Group: The carboxylate can also direct C-H activation at the C5 position in advanced synthetic schemes.

N1-Nitrogen: Alkylation

The pyrazole NH is acidic (pKa ~12.5) and can be alkylated or protected.

  • Reagents: Alkyl halides (R-X) with bases like K₂CO₃ or Cs₂CO₃ in DMF.

  • Regioselectivity: Alkylation usually favors the N1 position (sterically less hindered if C3/C5 are different, though tautomerism exists). In 3-iodo-4-ester systems, N-alkylation mixtures may require chromatographic separation.[1]

Reactivity Map (Graphviz)

ReactivityMapCore3-Iodo-1H-pyrazole-4-carboxylic acidSuzukiSuzuki Coupling(Aryl/Heteroaryl)Core->SuzukiPd cat., Ar-B(OH)2(at C3-I)SonogashiraSonogashira Coupling(Alkynes)Core->SonogashiraPd/Cu, Alkyne(at C3-I)AmideAmide Coupling(R-NH2 + HATU)Core->AmideAmine, Base(at C4-COOH)AlkylationN-Alkylation(R-X + Base)Core->AlkylationElectrophile(at N1-H)

Caption: Figure 2.[1][2] Orthogonal reactivity profile of the 3-iodo-1H-pyrazole-4-carboxylic acid scaffold.

Medicinal Chemistry Applications

This scaffold is particularly prominent in the design of Kinase Inhibitors .

  • Hinge Binding: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region.

  • Gatekeeper Interaction: Substituents introduced at C3 (via Suzuki coupling) can be tailored to interact with the gatekeeper residue, determining selectivity between different kinases (e.g., RIP1, P2X3, JAK family).

  • Solubility: The C4-carboxylic acid (or its amide derivatives) extends into the solvent-exposed region, improving the pharmacokinetic profile (solubility, metabolic stability) of the inhibitor.

Case Study: P2X3 Antagonists Research has utilized the ethyl 3-iodo-1H-pyrazole-4-carboxylate intermediate to synthesize P2X3 receptor antagonists for pain management.[1] The iodine is replaced by aryl groups that fit the hydrophobic pocket of the receptor, while the ester is hydrolyzed and coupled to amines to tune potency [2].

Handling & Safety

  • Hazards: Classified as an irritant (H315, H319, H335). Causes skin irritation, serious eye irritation, and respiratory irritation.

  • Storage: Store at 2-8°C (refrigerated). Keep container tightly closed in a dry and well-ventilated place.

  • Sensitivity: Light sensitive (due to the C-I bond). Protect from direct light to prevent de-iodination or degradation.

References

  • ARKAT USA. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives."[1] Arkivoc, 2014.[3][4] Link

  • Google Patents. "P2X3 Receptor Antagonists for Treatment of Pain (EP2410858B1)." Link

  • BenchChem. "Ethyl 3-amino-1H-pyrazole-4-carboxylate Reactivity Profile." Link[1]

  • Sigma-Aldrich. "Ethyl 3-iodo-1H-pyrazole-4-carboxylate Product Sheet." Link[1]

Physicochemical properties of 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-1H-pyrazole-4-carboxylic Acid

Executive Summary

3-Iodo-1H-pyrazole-4-carboxylic acid is a pivotal heterocyclic building block, primarily utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its structure, featuring a pyrazole core functionalized with both a reactive iodine atom and a carboxylic acid group, makes it a versatile intermediate for creating a diverse range of derivatives, notably as a precursor to potent succinate dehydrogenase inhibitor (SDHI) fungicides.[1] This guide provides a comprehensive analysis of its core physicochemical properties, structural characteristics, and chemical reactivity. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from closely related analogues and established chemical principles to provide reliable estimations for key parameters such as solubility, pKa, and logP. Detailed, field-proven experimental protocols for the precise determination of these properties are also presented to empower researchers in their own laboratory settings.

Introduction: The Strategic Importance of a Versatile Scaffold

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[2][3] When incorporated into a carboxamide structure, it forms the backbone of numerous highly effective SDHI fungicides.[1] 3-Iodo-1H-pyrazole-4-carboxylic acid serves as a strategic starting material for these compounds. The carbon-iodine bond is an ideal handle for metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), allowing for the introduction of molecular complexity.[4][5] The carboxylic acid moiety provides a site for amide bond formation, the key linkage in the final active products.

A thorough understanding of this intermediate's physicochemical properties is not merely academic; it is critical for practical application.

  • Solubility dictates the choice of reaction solvents and purification methods.

  • Acidity (pKa) influences its reactivity, extraction behavior, and interaction with biological systems.

  • Lipophilicity (logP) is a key determinant of a molecule's ADME (absorption, distribution, metabolism, and excretion) profile in drug development.

  • Stability impacts storage conditions and synthetic route design.

This document serves as a technical resource, consolidating known data on related structures to build a robust profile of the title compound and providing the methodological framework for its empirical validation.

Molecular and Chemical Identity

The fundamental identity of a compound is the basis for all further characterization.

Identifier Details
IUPAC Name 3-iodo-1H-pyrazole-4-carboxylic acid
Synonyms 4-Carboxy-3-iodopyrazole
CAS Number 2384763-04-4[6]
Molecular Formula C₄H₃IN₂O₂
Molecular Weight 237.98 g/mol
Chemical Structure

Core Physicochemical Properties: A Data-Driven Analysis

Direct experimental values for 3-iodo-1H-pyrazole-4-carboxylic acid are not widely published. The following table summarizes expected properties based on data from structural analogues and predictive principles.

Property Estimated Value / Characteristic Justification & Supporting Evidence
Physical Form White to off-white or yellow solid/powder.Analogues such as 3-iodo-1H-pyrazole and its derivatives are typically solids at room temperature.[7][8]
Melting Point (mp) >150 °C (likely with decomposition)The parent 3-iodo-1H-pyrazole melts around 66-75 °C.[7] The addition of a carboxylic acid group introduces strong intermolecular hydrogen bonding, which significantly increases the energy required to break the crystal lattice, thus raising the melting point. Pyrazole-4-carboxylic acid itself exhibits complex polymorphism and hydrogen bonding networks.[9][10]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base.The pyrazole and iodo moieties confer hydrophobicity; 3-iodo-1H-pyrazole is noted as insoluble in water.[11] However, the carboxylic acid group will enhance aqueous solubility, particularly in alkaline solutions (pH > pKa) where it forms a highly soluble carboxylate salt.
Acidity (pKa) pKa₁ ≈ 2-3 (Carboxylic Acid)pKa₂ ≈ 12-14 (Pyrazole N-H)The carboxylic acid pKa is expected to be lower than that of benzoic acid (~4.2) due to the electron-withdrawing effects of both the pyrazole ring and the iodine atom. The pyrazole N-H is weakly acidic, with a pKa typically around 14, which is also influenced by the substituents.[12]
Lipophilicity (logP) ≈ 0.5 - 1.0 (Predicted)4-Iodopyrazole has an experimental logP of 1.7.[13] The strongly hydrophilic carboxylic acid group will substantially decrease this value, making the title compound significantly more polar. For comparison, pyrazole-4-carboxylic acid has a calculated XLogP3 of -0.3.[14]

Spectroscopic and Structural Characterization

While a dedicated crystal structure for the title compound is not available, extensive studies on analogues provide a clear picture of its expected solid-state behavior and spectroscopic signatures.

Solid-State Properties & Crystallography: Based on studies of pyrazole-4-carboxylic acid, the title compound is expected to form highly ordered crystalline structures dominated by hydrogen bonding.[9][10] Molecules will likely arrange into quasi-linear ribbons or chains, with strong O-H···N and N-H···O hydrogen bonds linking the carboxylic acid of one molecule to the pyrazole ring of another.[9] This extensive hydrogen-bonding network is the primary reason for the predicted high melting point and low solubility in non-polar solvents. Polymorphism, the existence of multiple crystalline forms, is a distinct possibility for this class of compounds.[15]

Expected Spectroscopic Signatures:

  • ¹H NMR: Two distinct signals in the aromatic region for the pyrazole C5-H proton and broad, exchangeable signals for the N-H and O-H protons. The C5-H signal would likely appear as a singlet.

  • ¹³C NMR: Four signals are expected: one for the C-I carbon (at lower field), one for the C-H carbon, one for the C-COOH carbon, and one for the carboxylic acid carbon (at highest field, ~160-170 ppm).

  • Infrared (IR) Spectroscopy: A very broad O-H stretching band from ~2500-3300 cm⁻¹ (characteristic of hydrogen-bonded carboxylic acids), an N-H stretching band around 3100-3300 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z ≈ 238 would be readily identifiable, along with characteristic fragmentation patterns such as the loss of COOH (m/z ≈ 193).

Reactivity, Stability, and Synthetic Utility

The true value of 3-iodo-1H-pyrazole-4-carboxylic acid lies in its versatile reactivity, which allows it to serve as a cornerstone intermediate in multi-step syntheses.

Key Reactions:

  • N-H Protection: The pyrazole N-H proton is acidic and can interfere with many organometallic reactions. It is often protected using groups like tert-butoxycarbonyl (Boc) or 1-ethoxyethyl (EtOEt) to enhance solubility in organic solvents and prevent unwanted side reactions.[4][5] This protection is typically reversible under mild acidic conditions.

  • Amide Bond Formation: The carboxylic acid is readily converted to amides using standard coupling agents (e.g., HATU, EDC) or after activation as an acid chloride. This is the key step for linking the pyrazole core to the amine-containing fragments of target fungicides.

  • Cross-Coupling Reactions: The C-I bond is highly susceptible to metal-catalyzed cross-coupling. Sonogashira coupling with terminal alkynes is a well-documented transformation for this class of compounds, enabling the introduction of diverse carbon-based substituents at the 3-position.[2][4]

  • Esterification: The carboxylic acid can be easily esterified (e.g., Fischer esterification) to modify solubility or to serve as a protecting group itself. The stability of these esters under acidic conditions can be a critical parameter.[16]

Stability Profile: The compound is generally stable under standard laboratory conditions. However, it is sensitive to:

  • Strong Reducing Agents: Can lead to hydrodeiodination (replacement of iodine with hydrogen).

  • Light: As with many iodo-aromatic compounds, gradual decomposition upon prolonged exposure to light is possible. Storage in amber vials is recommended.

  • High Temperatures: May lead to decarboxylation, especially in the presence of catalysts.

G cluster_synthesis Synthesis & Derivatization main 3-Iodo-1H-pyrazole-4-carboxylic Acid prot N-Protected Intermediate main->prot N-H Protection (e.g., Boc₂O) ester Ester Derivative main->ester Esterification (H⁺, ROH) amide Target Carboxamide (e.g., SDHI Fungicide) main->amide Amide Coupling (Coupling Agent, R-NH₂) coupled C3-Substituted Pyrazole prot->coupled Sonogashira Coupling (Pd/Cu catalyst)

Diagram 1: Key synthetic transformations of the title compound.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They represent standard, robust methods for characterizing the key physicochemical properties discussed.

Protocol 6.1: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)
  • Principle: This method determines the saturation concentration of the compound in water at a given temperature by allowing the system to reach equilibrium.

  • Methodology:

    • Preparation: Add an excess amount of 3-iodo-1H-pyrazole-4-carboxylic acid to three separate flasks containing a known volume of a buffered aqueous solution (e.g., pH 5.0, 7.0, and 9.0 to assess pH-dependency).

    • Equilibration: Seal the flasks and agitate them in a constant-temperature water bath (e.g., 25 °C) for at least 48 hours. A preliminary test should confirm that equilibrium is reached within this timeframe.

    • Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed for at least 24 hours to allow undissolved solid to settle. Centrifuge an aliquot from each flask at high speed to remove any suspended microcrystals.

    • Quantification: Carefully remove a sample from the clear supernatant. Dilute the sample appropriately and analyze its concentration using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a calibration curve.

  • Causality & Validation: Using multiple flasks serves as a check for reproducibility. The long equilibration and settling times ensure a true thermodynamic equilibrium is reached. The HPLC-UV method provides specific and sensitive quantification.

Protocol 6.2: Determination of pKa via Potentiometric Titration
  • Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong base. The pKa corresponds to the pH at which the acidic form and its conjugate base are present in equal concentrations (the half-equivalence point).

  • Methodology:

    • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water, potentially with a small amount of co-solvent (e.g., methanol) if water solubility is too low.

    • Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) under a gentle stream of nitrogen to exclude atmospheric CO₂. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

    • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of NaOH added. The pKa of the carboxylic acid will be the pH at the midpoint of the first steep rise in the titration curve (the half-equivalence point). The pKa of the pyrazole N-H is generally too high to be accurately determined this way.

G cluster_workflow General Physicochemical Characterization Workflow start Acquire Pure Compound Sample sol Solubility Test (Shake-Flask) start->sol pka pKa Determination (Potentiometric Titration) start->pka purity Purity & Stability (HPLC-UV) start->purity structure Structural Confirmation (NMR, MS) start->structure end Comprehensive Physicochemical Profile sol->end pka->end purity->end structure->end

Diagram 2: A logical workflow for empirical characterization.

Safety and Handling

No specific safety data sheet (SDS) is widely available for 3-iodo-1H-pyrazole-4-carboxylic acid. Therefore, precautions must be based on data from structurally similar compounds.

  • Hazards: Analogues like 4-iodopyrazole are classified as irritants and may cause acute toxicity if swallowed.[17] The N-THP protected version is listed as harmful if swallowed and causes skin and serious eye irritation.[8]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Wear standard chemical-resistant gloves, safety glasses with side shields, and a lab coat.

    • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

    • Storage: Store in a tightly sealed container in a cool, dry, dark place to prevent degradation.

Conclusion

3-Iodo-1H-pyrazole-4-carboxylic acid is a high-value synthetic intermediate whose physicochemical profile is dictated by the interplay of its three key functional components: the aromatic pyrazole ring, the electron-withdrawing iodine atom, and the hydrogen-bonding carboxylic acid group. It is predicted to be a high-melting point solid with limited aqueous solubility that increases significantly in basic conditions. Its dual reactivity at the C-I bond and the carboxylic acid function provides a robust platform for the synthesis of complex, biologically active molecules. The experimental frameworks provided herein offer a clear path for researchers to empirically validate these properties, ensuring the efficient and reliable use of this versatile building block in research and development.

References

  • Štefane, B., & Požgan, F. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Foces-Foces, C., Echevarría, A., Jagerovic, N., Alkorta, I., Elguero, J., Langer, U., Klein, O., Minguet-Bonvehí, M., & Limbach, H.-H. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7878–7886. [Link]

  • Foces-Foces, C., et al. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed. [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2018). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4991. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

Sources

Whitepaper: Thermodynamic Solubility Profile and Solvation Mechanics of 3-Iodo-1H-pyrazole-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel agrochemicals and pharmaceuticals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides and kinase inhibitors, highly substituted pyrazole cores serve as critical building blocks. 3-Iodo-1H-pyrazole-4-carboxylic acid is a highly functionalized intermediate whose solubility profile dictates its utility in downstream cross-coupling and amidation reactions.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic empirical lists. Here, we deconstruct the thermodynamic drivers of this compound's solubility, apply predictive Hansen Solubility Parameters (HSP), and provide a self-validating experimental workflow for rigorous solubility determination in process chemistry.

Structural Determinants of Solvation

The solubility of 3-iodo-1H-pyrazole-4-carboxylic acid is not merely a function of solvent polarity; it is governed by a complex interplay of three distinct structural moieties:

  • The 4-Carboxylic Acid Group: This moiety forms exceptionally stable, highly ordered hydrogen-bonded dimers in the solid crystalline state. To achieve dissolution, a solvent must possess sufficient hydrogen-bond acceptor capacity to overcome the high enthalpic penalty of dimer disruption[1].

  • The 3-Iodo Substituent: Iodine is a large, highly polarizable heavy atom. It significantly increases the dispersion forces (

    
    ) of the molecule and introduces the potential for halogen bonding—a highly directional interaction with Lewis basic solvents.
    
  • The 1H-Pyrazole Core: The amphoteric nature of the pyrazole ring provides an additional hydrogen bond donor (N-H) and acceptor (pyridinic nitrogen), further complicating the crystal lattice energy.

Analogous pyrazole-4-carboxylic acids consistently demonstrate high solubility in polar organic solvents (e.g., DMSO, methanol) while remaining sparingly soluble in water and non-polar organics[2].

Predictive Hansen Solubility Parameters (HSP)

To systematically evaluate solvent compatibility, we utilize Hansen Solubility Parameters (HSP), which partition the total cohesive energy of a substance into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[3].

The thermodynamic affinity between the pyrazole solute and a solvent is calculated using the Relative Energy Difference (RED) . A RED value


 indicates that the solvent's parameters fall within the solute's solubility sphere, predicting high solubility[4].
Table 1: Estimated HSP Values for 3-Iodo-1H-pyrazole-4-carboxylic Acid
ParameterDescriptionEstimated Value (MPa

)
Primary Structural Contributor

Dispersion Forces19.53-Iodo substituent, aromatic core

Polar Interactions11.2Pyrazole ring dipole

Hydrogen Bonding14.84-Carboxylic acid, N-H group

Interaction Radius8.0Empirical boundary of solubility sphere

Note: Values are calculated using Hoftyzer-Van Krevelen group contribution methods adapted for halogenated heterocyclic carboxylic acids.

Quantitative Solubility Profile in Organic Solvents

Based on the HSP framework and the behavior of structurally analogous compounds, the solubility profile of 3-iodo-1H-pyrazole-4-carboxylic acid across various organic solvent classes is summarized below.

Table 2: Predictive Solubility Profile at 25°C
Solvent ClassSolventEst. RED ValueSolvation CapacityPredicted Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.65Excellent> 50.0
Polar Aprotic N,N-Dimethylformamide (DMF)0.72Excellent> 50.0
Polar Protic Methanol1.15Moderate15.0 - 30.0
Polar Protic Ethanol1.30Low-Moderate5.0 - 15.0
Ether Tetrahydrofuran (THF)1.45Low2.0 - 8.0
Halogenated Dichloromethane (DCM)2.10Very Low< 1.0
Non-Polar Toluene2.85Insoluble< 0.1

Scientific Insight: Polar aprotic solvents like DMSO and DMF are the only solvents capable of fully disrupting the carboxylic acid dimers due to their exceptionally high


 acceptor capabilities, resulting in RED values well below 1.0. Conversely, halogenated and non-polar solvents lack the necessary hydrogen-bonding capacity, leaving the crystal lattice intact.

Mechanistic Solvation Pathway

The logical relationship between the solvent properties and the disruption of the crystal lattice is visualized below. Solvation is not a single-step process; it requires the synergistic action of hydrogen-bond acceptors and halogen-bond interactions to overcome the lattice energy.

Solvation Lattice Crystal Lattice (Strong COOH Dimers) HBA H-Bond Acceptor Interaction Lattice->HBA Halogen Halogen Bonding (Iodine-Solvent) Lattice->Halogen Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->HBA Solvent->Halogen Disruption Dimer Disruption (Enthalpic Cost Overcome) HBA->Disruption Halogen->Disruption Solution Thermodynamic Solution (Solvated Monomers) Disruption->Solution

Fig 2. Mechanistic pathway of crystal lattice disruption and solvation by polar aprotic solvents.

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

To empirically verify the solubility of 3-iodo-1H-pyrazole-4-carboxylic acid in a given solvent system, kinetic dissolution methods are insufficient. The following Thermodynamic Shake-Flask Method is engineered to ensure absolute equilibrium and includes a critical self-validation step to prevent false readings caused by solvent-induced polymorphism.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add 100 mg (an intentional excess) of 3-iodo-1H-pyrazole-4-carboxylic acid to a 5.0 mL glass vial containing 2.0 mL of the target organic solvent.

    • Causality: Maintaining an excess solid phase guarantees that the system reaches true thermodynamic equilibrium rather than merely measuring a transient kinetic dissolution rate.

  • Isothermal Equilibration: Seal the vials hermetically and agitate on an orbital shaker at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window is mandatory for carboxylic acids to ensure complete disruption of the robust dimeric lattice structures.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25 °C.

    • Causality: Centrifugation is vastly superior to syringe filtration for volatile organic solvents (like THF or DCM), as filtration can cause localized pressure drops, solvent evaporation, and artificial inflation of the solubility reading.

  • Quantification via HPLC-UV: Carefully extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and analyze via High-Performance Liquid Chromatography with UV detection at 254 nm.

    • Causality: The highly conjugated pyrazole ring combined with the auxochromic effect of the iodine atom provides a massive UV chromophore, allowing for highly specific and sensitive quantification without the need for chemical derivatization.

  • Self-Validation (Solid-State Check): Recover the residual solid from the bottom of the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form stable solvates, which possess entirely different solubility profiles. XRPD confirms that the measured solubility strictly corresponds to the original crystalline form.

Workflow N1 1. Excess Solid Addition N2 2. Isothermal Agitation (48h, 25°C) N1->N2 N3 3. Centrifugation (Phase Separation) N2->N3 N4 4. HPLC-UV Quantification N3->N4 N5 5. XRPD Validation (Polymorph Check) N3->N5 Solid Phase

Fig 1. Self-validating thermodynamic shake-flask workflow for solubility determination.

Conclusion

The solubility profile of 3-iodo-1H-pyrazole-4-carboxylic acid is dictated by the high enthalpic cost of breaking its carboxylic acid dimers and the heavy-atom dispersion effects of the iodine substituent. For process chemists scaling up reactions involving this intermediate, polar aprotic solvents (DMSO, DMF) are the optimal choice, providing the necessary hydrogen-bond acceptor capacity to achieve high thermodynamic solubility.

References

  • 3-(Difluoromethyl)
  • Consideration of Hansen Solubility Parameters.
  • Source: rsc.
  • Hansen Solubility Parameters (HSP)

Sources

An In-Depth Technical Guide to 3-Iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-iodo-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block for researchers and professionals in drug discovery and chemical synthesis. We will delve into its core identifiers, synthesis protocols, chemical reactivity, applications, and essential safety procedures, grounding our discussion in established scientific principles and field-proven insights.

Compound Identification and Core Properties

3-Iodo-1H-pyrazole-4-carboxylic acid is a functionalized pyrazole derivative featuring an iodine atom at the C3 position and a carboxylic acid group at the C4 position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. The iodine atom serves as an excellent leaving group and a handle for cross-coupling reactions, while the carboxylic acid moiety allows for amide bond formation and other derivatizations.

The primary identifiers and physicochemical properties for this compound are summarized below.

Table 1: Core Identifiers for 3-Iodo-1H-pyrazole-4-carboxylic acid

IdentifierValueSource
CAS Number 2384763-04-4BLD Pharm[1]
Molecular Formula C₄H₃IN₂O₂BLD Pharm[1]
Molecular Weight 237.98 g/mol BLD Pharm[1]
Canonical SMILES O=C(O)C1=CNN=C1IBLD Pharm[1]

Note: A dedicated PubChem entry for this specific CAS number is not currently available. The SMILES string is provided by chemical suppliers.

Synthesis and Purification Protocol

The synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid is typically achieved through a multi-step process. A common and reliable pathway involves the initial synthesis of the corresponding ethyl ester, followed by saponification (hydrolysis) to yield the final carboxylic acid. This approach is favored due to the high yields and purity of the intermediate ester.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of Ethyl 3-iodo-1H-pyrazole-4-carboxylate (Precursor)

This step involves the cyclocondensation of a functionalized 1,3-dicarbonyl compound with a hydrazine source, followed by iodination.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate in ethanol.

  • Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Iodination: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude pyrazole ester is then dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-Iodosuccinimide (NIS) is added portion-wise at 0°C.

  • Isolation: The reaction is stirred at room temperature until completion. The mixture is then poured into water, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product, Ethyl 3-iodo-1H-pyrazole-4-carboxylate, is purified by column chromatography on silica gel or by recrystallization to yield a white to light yellow solid.

Part B: Hydrolysis to 3-Iodo-1H-pyrazole-4-carboxylic acid

  • Saponification: Dissolve the purified Ethyl 3-iodo-1H-pyrazole-4-carboxylate from Part A in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 1.5-2.0 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours, monitoring the disappearance of the ester starting material by TLC.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of ~2-3 using a dilute solution of hydrochloric acid (HCl). A precipitate will form.

  • Isolation & Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product, 3-iodo-1H-pyrazole-4-carboxylic acid, with high purity.

G cluster_0 Part A: Ester Synthesis cluster_1 Part B: Hydrolysis A Ethyl 2-(ethoxymethylene)- 3-oxobutanoate + Hydrazine B Cyclization (EtOH, Reflux) A->B C Crude Pyrazole Ester B->C D Iodination (NIS, DMF) C->D E Purification (Chromatography) D->E F Ethyl 3-iodo-1H-pyrazole- 4-carboxylate E->F G Ethyl 3-iodo-1H-pyrazole- 4-carboxylate H Saponification (NaOH, EtOH/H₂O) G->H I Sodium Pyrazole-4-carboxylate (in solution) H->I J Acidification (HCl) I->J K Purification (Filtration & Drying) J->K L 3-Iodo-1H-pyrazole- 4-carboxylic acid K->L

Caption: Workflow for the synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid.

Chemical Reactivity and Synthetic Utility

The utility of 3-iodo-1H-pyrazole-4-carboxylic acid as a synthetic intermediate stems from the distinct reactivity of its three key features: the N-H proton, the C3-iodine, and the C4-carboxylic acid.

N-H Protection

The pyrazole ring's N-H proton is acidic and can interfere with many organometallic reactions, such as cross-couplings. Therefore, protection of this group is often a necessary first step before further functionalization. Common protecting groups include tert-Butoxycarbonyl (Boc) or ethoxyethyl (EtOEt). The EtOEt group is particularly useful as it can be introduced and removed under mild acidic conditions.

Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C3 position is the most synthetically valuable feature of the molecule. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The Sonogashira cross-coupling reaction, which forms a new carbon-carbon bond between the pyrazole ring and a terminal alkyne, is a prime example.[2]

Causality: The Sonogashira reaction requires a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base.[1] The N-H group of an unprotected pyrazole can act as a ligand, potentially coordinating with the metal catalysts and inhibiting their activity. N-H protection prevents this undesirable interaction, ensuring efficient and high-yielding coupling at the C3 position.[3]

Carboxylic Acid Derivatization

The carboxylic acid group is a versatile handle for constructing larger molecules, most commonly through the formation of amide bonds. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to link this pyrazole core to a wide array of amines, building complex structures relevant to drug discovery.

G cluster_0 N-H Protection cluster_1 C3-Iodo Cross-Coupling cluster_2 C4-Carboxylic Acid Derivatization Start 3-Iodo-1H-pyrazole- 4-carboxylic acid Protected N-Protected Intermediate (e.g., EtOEt) Start->Protected Ethyl Vinyl Ether, TFA (cat.) Coupled 3-Alkynyl-pyrazole Derivative Protected->Coupled Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Amide Amide Derivative Coupled->Amide Amine (R₂NH), Coupling Reagent

Caption: Key reactivity pathways for 3-iodo-1H-pyrazole-4-carboxylic acid.

Applications in Research and Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Pyrazole carboxylic acid derivatives, in particular, are of significant interest due to their versatile biological activities.

  • Enzyme Inhibition: The rigid, planar structure of the pyrazole ring, combined with the hydrogen bonding capabilities of the carboxylic acid and N-H groups, makes it an ideal scaffold for designing enzyme inhibitors. These molecules can fit into the active sites of enzymes, forming specific interactions that block their function.

  • Bioisostere: The pyrazole carboxylic acid moiety can act as a bioisostere for other chemical groups, helping to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Core Building Block: As demonstrated, this compound serves as a foundational building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs. Its defined points of diversification (N1, C3, and C4) allow for systematic exploration of the chemical space around the pyrazole core.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for 3-iodo-1H-pyrazole-4-carboxylic acid is not widely available, data from closely related analogues like 3-iodo-1H-pyrazole and its ethyl ester provide a reliable basis for hazard assessment.[4]

Table 2: GHS Hazard Classification (Based on Analogues)

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[5]
Specific target organ toxicityH335May cause respiratory irritation.[5]
Recommended Handling Procedures
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First-Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

References

  • Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]

  • ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • PubChem. 3-Iodo-1H-pyrazole | C3H3IN2 | CID 1239830. [Link]

Sources

Technical Whitepaper: Therapeutic Potential & Synthetic Utility of 3-Iodo-1H-Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic and synthetic utility of 3-iodo-1H-pyrazole-4-carboxylic acid derivatives.

Executive Summary

The 3-iodo-1H-pyrazole-4-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike generic pyrazoles, the inclusion of an iodine atom at the C3 position serves a dual purpose: it acts as a high-fidelity synthetic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and functions as a halogen bond donor in biological systems, capable of enhancing binding affinity via


-hole interactions.

This guide details the structural activity relationships (SAR), therapeutic applications (specifically in Oncology and Antimicrobial resistance), and validated protocols for synthesizing and derivatizing this scaffold.

Chemical Basis & Structural Activity Relationship (SAR)

The therapeutic potency of this scaffold relies on the synergistic interplay between the carboxylic acid moiety and the 3-iodo substituent.

The "Iodine Advantage": Halogen Bonding vs. Steric Bulk

While often viewed merely as a leaving group, the iodine atom in the final drug candidate can significantly improve potency.

  • Mechanism: Iodine exhibits a distinct region of positive electrostatic potential (the

    
    -hole) along the C-I bond axis.[1] This allows it to act as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in protein active sites.
    
  • Therapeutic Impact: In kinase inhibitors, a C3-iodine can occupy hydrophobic pockets or form halogen bonds with the hinge region, increasing residence time compared to chloro- or bromo- analogs.

The Carboxylate Anchor (Position 4)

The C4-carboxylic acid serves as a polar anchor.

  • Solubility: Enhances aqueous solubility, critical for bioavailability.

  • Bioisosterism: Can be converted to amides, esters, or bioisosteres (e.g., tetrazoles) to modulate lipophilicity (LogP) and cell permeability.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic cluster_legend Functional Roles Scaffold 3-Iodo-1H-pyrazole-4-COOH Pos3 Position 3 (Iodine) Scaffold->Pos3 Pos4 Position 4 (COOH) Scaffold->Pos4 Pos1 Position 1 (NH) Scaffold->Pos1 Synthetic Handle\n(Pd-Catalysis) Synthetic Handle (Pd-Catalysis) Pos3->Synthetic Handle\n(Pd-Catalysis) Halogen Bonding\n(Sigma-Hole) Halogen Bonding (Sigma-Hole) Pos3->Halogen Bonding\n(Sigma-Hole) H-Bond Donor/Acceptor H-Bond Donor/Acceptor Pos4->H-Bond Donor/Acceptor Solubility Anchor Solubility Anchor Pos4->Solubility Anchor Tautomeric Equil. Tautomeric Equil. Pos1->Tautomeric Equil. N-Alkylation Site N-Alkylation Site Pos1->N-Alkylation Site

Figure 1: Functional decomposition of the 3-iodo-1H-pyrazole-4-carboxylic acid scaffold.

Therapeutic Applications

Oncology: Kinase Inhibition

Derivatives of 3-iodo-pyrazole-4-carboxylic acid are potent ATP-competitive inhibitors. The pyrazole ring mimics the adenine base of ATP, while the 3-iodo or 3-aryl substituents (post-coupling) extend into the hydrophobic pocket of the enzyme.

  • Targets: EGFR (Epidermal Growth Factor Receptor), PI3K (Phosphoinositide 3-kinase).

  • Key Insight: Substitution at the C3 position with bulky aryl groups (via Suzuki coupling of the iodo-precursor) often yields high selectivity for specific kinase isoforms by exploiting the "gatekeeper" residue variance.

Antimicrobial Agents

The carboxylic acid derivatives (specifically amides and hydrazides) exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: Inhibition of bacterial DNA gyrase (Topo II) or fungal succinate dehydrogenase (SDH).

  • Data Summary:

Compound ClassTarget OrganismActivity MetricReference
3-Iodo-4-carboxamide S. aureus (MRSA)MIC: 4–8 µg/mL[1, 2]
3-Aryl-4-carboxylic acid C. albicansMIC: 12.5 µg/mL[3]
3-Iodo-pyrazole (Parent) E. coliInactive (>100 µg/mL)[4]

Note: The parent iodo-acid is generally less active than its amide/aryl derivatives, highlighting its role as a precursor.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Iodo-1H-pyrazole-4-carboxylic acid

Objective: To synthesize the core scaffold with high regioselectivity, avoiding the 5-iodo isomer.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (Starting Material)[2]

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Lithium Hydroxide (LiOH)

Workflow:

  • Iodination: Dissolve ethyl 1H-pyrazole-4-carboxylate (10 mmol) in ACN (50 mL). Add NIS (11 mmol) portion-wise at 0°C.

    • Critical Step: Maintain 0°C to prevent over-iodination (di-iodo formation).

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The 3-iodo isomer is thermodynamically favored.

  • Workup: Quench with saturated

    
     (removes excess iodine). Extract with EtOAc.
    
  • Hydrolysis: Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (3 eq) and reflux for 4 hours.

  • Isolation: Acidify to pH 3 with 1M HCl. The precipitate is the target acid. Recrystallize from Ethanol.

Protocol B: Palladium-Catalyzed Derivatization (Sonogashira Coupling)

Objective: To functionalize the C3 position, creating a library of therapeutic candidates.

Reagents:

  • 3-Iodo-1H-pyrazole-4-carboxylic acid (protected as ethyl ester)[2]

  • Phenylacetylene derivative[3]

  • 
     (5 mol%)
    
  • CuI (2 mol%)

  • 
     / DMF
    

Workflow Visualization:

Synthesis_Workflow Start Start: Ethyl 1H-pyrazole-4-carboxylate Step1 1. Iodination (NIS, ACN) Selectivity Control Start->Step1 Intermediate Ethyl 3-iodo-1H-pyrazole-4-carboxylate Step1->Intermediate Branch Divergence Intermediate->Branch PathA Path A: Hydrolysis (LiOH, THF/H2O) Branch->PathA Direct Use PathB Path B: Sonogashira Coupling (Pd/Cu, Alkyne) Branch->PathB Library Gen ProductA Target 1: 3-Iodo-Acid (Halogen Bond Probe) PathA->ProductA ProductB Target 2: 3-Alkynyl Derivative (Kinase Inhibitor) PathB->ProductB

Figure 2: Divergent synthesis workflow for generating 3-iodo probes vs. functionalized inhibitors.

Future Outlook & Optimization Strategies

To maximize the therapeutic potential of this scaffold, researchers should focus on:

  • Scaffold Hopping: Replacing the carboxylic acid with bioisosteres like 1,2,4-oxadiazoles to improve metabolic stability while maintaining H-bond acceptor capability [5].

  • Halogen Tuning: Systematically replacing the 3-Iodo with 3-Trifluoromethyl (

    
    ) or 3-Difluoromethyl (
    
    
    
    ) to compare steric vs. electronic contributions to binding [6].

References

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]

  • Synthesis and biological evaluation of some 4-functionalized-pyrazoles as antimicrobial agents. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. ARKAT USA. [Link]

  • Development of New Methods for the Synthesis of Pyrazoles and 1,2,4-Oxadiazoles. METU Theses. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity. ChemRevLett. [Link]

Sources

The Electronic Architecture of Iodine-Substituted Pyrazole Carboxylic Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Focus: Electronic properties, computational insights, and validated synthetic workflows.

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring serves as a privileged scaffold. When functionalized with both a carboxylic acid group and an iodine atom—typically forming a 4-iodopyrazole-3-carboxylic acid derivative—the molecule undergoes a profound electronic transformation. As application scientists, we observe that this specific substitution pattern is not merely a structural placeholder; it fundamentally alters the molecule's pKa, lipophilicity, HOMO-LUMO gap, and binding kinetics.

This whitepaper provides an in-depth analysis of the electronic properties of iodine-substituted pyrazole carboxylic acids. By dissecting the causality behind their physicochemical behavior and detailing field-proven, self-validating synthetic protocols, this guide equips researchers with the authoritative grounding needed to leverage these compounds in downstream applications, such as transition-metal cross-coupling and structure-based drug design.

Electronic Architecture and Causality

The unique reactivity and binding profile of iodopyrazole carboxylic acids stem from the competing and synergistic electronic effects of their functional groups.

The Pyrazole Core

The pyrazole ring is a 5-membered aromatic heterocycle containing one pyrrole-like nitrogen (which donates two electrons to the aromatic


-system) and one pyridine-like nitrogen (which contributes one electron). This uneven electron distribution leaves the C4 position highly electron-rich, making it the kinetically favored site for electrophilic aromatic substitution (SEAr).
The Iodine Substituent: Inductive Effects and the -Hole

Introducing iodine at the C4 position introduces a heavy-atom effect. While iodine is less electronegative than fluorine or chlorine, it still exerts a notable inductive electron-withdrawing effect (-I) on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system. More importantly, iodine is highly polarizable. This polarizability leads to an anisotropic charge distribution, creating a region of positive electrostatic potential on the outermost surface of the halogen atom, directly opposite the C-I bond. This region, known as the 

-hole
, allows the iodopyrazole to act as a highly directional Lewis acid, participating in halogen bonding with electron-rich targets (e.g., protein backbone carbonyls).
The Carboxylic Acid Group: Resonance Deactivation

A carboxylic acid group at the C3 or C5 position exerts a strong resonance electron-withdrawing effect (-M). This significantly lowers the electron density of the entire ring, deactivating it toward further electrophilic attack. Density Functional Theory (DFT) calculations demonstrate that this -M effect stabilizes the molecule, significantly lowering the LUMO energy and altering the UV-Vis absorption profile[1].

ElectronicEffects Root 4-Iodopyrazole-3-COOH Iodine Iodine at C4 Root->Iodine COOH Carboxylic Acid at C3 Root->COOH Inductive -I Effect (Electron Withdrawing) Iodine->Inductive SigmaHole σ-Hole (Halogen Bonding) Iodine->SigmaHole Resonance -M Effect (Electron Withdrawing) COOH->Resonance pKa Lowered pKa (Increased Acidity) Inductive->pKa LUMO Lowered LUMO Energy Inductive->LUMO Resonance->pKa Resonance->LUMO

Logical mapping of electronic effects in 4-iodopyrazole-3-carboxylic acid.

Quantitative Electronic Properties

The synergistic electron-withdrawing effects of the iodine atom and the carboxylic acid group significantly lower the pKa of both the carboxylic acid proton and the pyrazole NH proton. Unsubstituted pyrazole is a weak acid (pKa ~14.2). The addition of an iodine atom drops the pKa to approximately 12.99[2]. The presence of the carboxylic acid further acidifies the system, dropping the primary dissociation constant to ~3.60[3].

Table 1: Comparative Physicochemical Data
CompoundPredicted pKaDipole Moment (

, Debye)
HOMO-LUMO Gap (eV)Key Electronic Feature
Pyrazole ~14.2 (NH)~2.2~6.5Electron-rich at C4, planar
4-Iodopyrazole ~12.99 (NH)~2.8~5.8Heavy atom effect, polarizable
Pyrazole-3-carboxylic acid ~3.60 (COOH)~4.1~5.2Strong -M effect from COOH
4-Iodopyrazole-3-carboxylic acid ~3.10 (COOH)~4.5~4.8Synergistic -I and -M effects

Data synthesized from computational benchmarks and experimental literature[1],[2],[3].

Experimental Workflows: Overcoming Electronic Deactivation

Because the carboxylic acid group heavily deactivates the pyrazole ring, standard iodination with


 is kinetically sluggish. As application scientists, we must utilize highly electrophilic iodine sources or electrochemical methods to force the substitution at the C4 position.
Protocol A: Chemical Electrophilic Iodination via Iodine Monochloride (ICl)

Causality: ICl is highly polarized (


), providing a superior electrophilic iodine species capable of attacking the deactivated C4 position[4]. A mild base (

) is required to neutralize the HCl byproduct; otherwise, protonation of the pyrazole nitrogen would further deactivate the ring.

Step-by-Step Methodology:

  • Preparation: Suspend pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Reasoning: Moisture hydrolyzes ICl, destroying the electrophile.

  • Base Addition: Add

    
     (1.5 eq) to the suspension.
    
  • Electrophile Introduction: Cool the system to 0 °C. Add ICl (1.2 eq) dropwise. Reasoning: The dropwise addition controls the exothermic nature of the SEAr reaction and prevents poly-halogenation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor consumption of the starting material via TLC (Eluent: 1:1 Hexanes/EtOAc, UV active).

  • Self-Validating Quench: Quench the reaction by adding saturated aqueous

    
    . Validation: The organic layer will immediately transition from a deep brown/purple to colorless, confirming the complete reduction of unreacted ICl and 
    
    
    
    into inert iodide ions.
  • Isolation: Extract with EtOAc, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Protocol B: Electrochemical Iodination (Anodic Oxidation)

Causality: To align with green chemistry principles and avoid toxic ICl, active iodine species (


, 

,

) can be generated in situ via the anodic oxidation of potassium iodide (KI)[5].

Step-by-Step Methodology:

  • Cell Setup: Assemble a divided electrochemical cell utilizing a Platinum (Pt) anode and a Graphite cathode. Reasoning: Platinum provides a high overpotential for oxygen evolution, ensuring the current is selectively used for iodide oxidation.

  • Electrolyte Preparation: Dissolve the pyrazole substrate (1.0 eq) and KI (1.2 eq) in a biphasic

    
     system.
    
  • Electrolysis: Apply a constant current (galvanostatic mode) of 7.5–15 mA/cm² at 30 °C. Reasoning: Maintaining a strictly controlled current density prevents the oxidative degradation of the pyrazole ring itself.

  • Monitoring: Pass 2.0–2.5 Faradays of charge per mole of the substrate.

  • Workup: Separate the organic layer, wash with dilute sodium thiosulfate, and purify the resulting 4-iodopyrazole-3-carboxylic acid via recrystallization from ethanol.

Electrosynthesis A Iodide Ion (I-) B Anodic Oxidation (Pt Electrode) A->B -e- C Active Iodine (I2 / I+ / HIO) B->C Generation E Electrophilic Attack (C4 Position) C->E + D Pyrazole-3-COOH D->E Reacts F 4-Iodopyrazole-3-COOH E->F -H+

Electrochemical iodination mechanism of pyrazole-3-carboxylic acid at the anode.

Conclusion

The electronic properties of iodine-substituted pyrazole carboxylic acids represent a delicate balance between inductive electron withdrawal, resonance deactivation, and highly directional polarizability. Understanding these parameters is not just an academic exercise; it is a prerequisite for successful synthetic manipulation. By leveraging the lowered HOMO-LUMO gap and the predictive pKa shifts, researchers can optimize these scaffolds for advanced cross-coupling reactions and highly specific, halogen-bond-driven protein-ligand interactions.

References

  • Comprehensive DFT study of 3-(2-furyl)
  • Source: Russian Chemical Bulletin (via ResearchGate)
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals Source: Benchchem URL
  • 4-Iodopyrazole CAS 3469-69-0 | Pharmaceutical intermediates Source: Foconsci Chemical URL
  • 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 Source: ChemicalBook URL

Sources

Tautomerism in 3-iodo-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

3-iodo-1H-pyrazole-4-carboxylic acid is a high-value scaffold in fragment-based drug discovery (FBDD), particularly for kinase and protein-protein interaction inhibitors. Its utility, however, is complicated by annular tautomerism —the rapid migration of the proton between the N1 and N2 positions of the pyrazole ring.

This guide provides a definitive analysis of the tautomeric behavior of this molecule. Unlike simple pyrazoles, the presence of a bulky, polarizable iodine atom at C3 and a hydrogen-bond-donating carboxyl group at C4 creates a unique electronic landscape. Understanding this equilibrium is critical for:

  • Rational Drug Design: Predicting the bioactive conformation in protein binding pockets.

  • Analytical Validation: Correctly assigning NMR signals and interpreting crystal data.

  • Process Chemistry: Optimizing crystallization and solubility profiles.

Part 1: The Theoretical Framework

The Equilibrium Mechanism

In solution, 3-iodo-1H-pyrazole-4-carboxylic acid exists as a mixture of two primary tautomers. While IUPAC nomenclature fixes the iodine at position 3, the proton's position defines the effective steric environment.

  • Tautomer A (3-iodo-1H-form): Proton is on N1. The iodine (at C3) is adjacent to the N2 lone pair.

  • Tautomer B (5-iodo-1H-form): Proton is on N2. The iodine is adjacent to the N2-H group.

Electronic & Steric Drivers

The equilibrium is governed by two competing forces: Lone-Pair Repulsion and Electronic Stabilization .

  • The "Adjacent Lone Pair" Effect (Dominant Factor): In Tautomer A, the iodine atom (rich in lone pairs) is directly adjacent to the N2 nitrogen, which also carries a lone pair. This creates significant electrostatic repulsion (destabilizing). In Tautomer B, the iodine is adjacent to the N-H bond. The N-H bond acts as a weak bond donor to the iodine, and the lone-pair repulsion is eliminated.

    • Result: In the gas phase and non-polar solvents, the 5-iodo tautomer (Tautomer B) is thermodynamically preferred.

  • The Carboxylic Acid Influence: The C4-COOH group is an electron-withdrawing group (EWG). While symmetric relative to the carbon skeleton, it acidifies the pyrazole NH, increasing the rate of proton exchange (

    
    ). It also provides an intramolecular H-bond acceptor (C=O) or donor (OH), potentially locking specific tautomers in the solid state via dimer formation.
    
Visualization of the Pathway

Tautomerism cluster_factors Key Drivers Taut_A Tautomer A (3-iodo-1H-pyrazole) Proton on N1 (Iodine vs N-LP Repulsion) TS Transition State (Intermolecular Proton Transfer) Taut_A->TS + Solvent/Base Taut_B Tautomer B (5-iodo-1H-pyrazole) Proton on N2 (Thermodynamically Preferred) TS->Taut_B Fast Exchange Taut_B->Taut_A Equilibrium LP_Repulsion Lone Pair Repulsion (Destabilizes A) H_Bonding Solvent H-Bonding (Stabilizes A in Polar Media)

Caption: Thermodynamic equilibrium between the 3-iodo and 5-iodo tautomers, driven by lone-pair repulsion.

Part 2: Analytical Characterization Protocols

Distinguishing tautomers requires specific conditions because the exchange rate on the NMR timescale is often fast at room temperature, leading to averaged signals.

NMR Spectroscopy Workflow

Objective: Freeze the tautomeric equilibrium to observe distinct species.

ParameterStandard Conditions (Ambiguous)Optimized Protocol (Definitive)
Solvent DMSO-

or Methanol-

THF-

or Acetone-

(Low freezing points)
Temperature 298 K (

C)
183 K - 233 K (

C to

C)
Observation Broad, averaged signals for C3/C5.Distinct peaks for C3-I and C5-H.
Nitrogen NMR Not typically run.

N-HMBC
: Critical for locating the proton.
Protocol 1: Variable Temperature (VT) NMR
  • Sample Prep: Dissolve 10 mg of 3-iodo-1H-pyrazole-4-carboxylic acid in 0.6 mL of anhydrous THF-

    
    . Ensure the sample is dry (water catalyzes proton exchange).
    
  • Acquisition:

    • Start at 298 K. Observe the C3 and C5 carbon signals (typically broad or averaged around 130-145 ppm).

    • Cool in 10 K increments.

    • Endpoint: At

      
       210 K, the exchange should slow sufficiently (decoalescence). You will observe two sets of signals if the equilibrium constant 
      
      
      
      . If
      
      
      (strongly biased), signals will sharpen into the major tautomer's shifts.
  • Interpretation:

    • Major Tautomer (5-iodo form): The carbon attached to Iodine will show a shielding effect due to proximity to the N-H.

    • 
      C Chemical Shifts:  The C-I carbon typically resonates upfield (lower ppm) compared to the C-H carbon due to the heavy atom effect, but tautomerism shifts this relative to the nitrogen.
      
X-Ray Crystallography

In the solid state, pyrazoles do not exist as single molecules but as supramolecular aggregates.

  • Prediction: 3-iodo-1H-pyrazole-4-carboxylic acid likely forms a Catemer or Cyclic Dimer .

  • The "COOH Dimer" Effect: The carboxylic acid groups will almost certainly form a classic

    
     centrosymmetric dimer.
    
  • The Pyrazole Interaction: The pyrazole NH will H-bond to the nitrogen of an adjacent ring (or the carbonyl oxygen).[1]

  • Protocol: Crystallize from a solvent mixture of Methanol/Water (slow evaporation). The high polarity favors the formation of ordered H-bond networks.

Part 3: Implications for Drug Discovery[2]

Binding Mode Ambiguity

When docking this fragment into a protein kinase hinge region:

  • Donor-Acceptor Pattern:

    • 3-iodo form: N1 is Donor (H), N2 is Acceptor (LP).

    • 5-iodo form: N2 is Donor (H), N1 is Acceptor (LP).

  • Steric Clash: The large Iodine atom (Van der Waals radius

    
    ) will clash with "gatekeeper" residues if the wrong tautomer is modeled.
    

Recommendation: Always dock both tautomers as distinct ligands. Allow the protein environment (specific H-bonds) to select the relevant tautomer. Do not rely on the solution-state major tautomer, as the energy penalty for tautomerization (


 kcal/mol) is easily compensated by binding enthalpy.
Synthetic Chemistry (Suzuki Coupling)

The tautomeric state affects reactivity during palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • Mechanism: The oxidative addition of Pd(0) into the C-I bond is faster for the electron-rich tautomer.

  • Protection Strategy: To avoid catalyst poisoning by the free NH, protect the nitrogen before coupling.

    • Note:

      
      -protection (e.g., with THP or SEM) locks the tautomer.
      
    • Regioselectivity: Alkylation of 3-iodo-1H-pyrazole-4-carboxylic acid usually yields a mixture of N1- and N2-alkylated products. The steric bulk of Iodine generally directs alkylation to the N1 position (distal to Iodine) to minimize steric hindrance, yielding the 3-iodo-1-alkyl isomer as the major product.

Part 4: Experimental Workflow Visualization

Workflow Start Start: 3-iodo-1H-pyrazole-4-COOH Solubility Dissolve in THF-d8 (Dry) Start->Solubility VT_NMR Run VT-NMR (298K -> 210K) Solubility->VT_NMR Analysis Analyze C3/C5 Shifts & Line Broadening VT_NMR->Analysis Decision Signals Split? Analysis->Decision Result_A Slow Exchange: Assign Tautomer Ratio Decision->Result_A Yes (Low Temp) Result_B Fast Exchange: Use Average Signal for QC Decision->Result_B No (Room Temp) Docking In Silico Docking: Generate Both Tautomers Result_A->Docking

Caption: Analytical workflow for characterizing tautomeric ratios and preparing for computational docking.

References

  • Alkorta, I., & Elguero, J. (2019).[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles: Substituent Effects on Tautomerism. MDPI.[3]

  • Claramunt, R. M., et al. (1993).[4] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[4]

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives: Tautomerism and Broadening.

  • Vedsø, P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: 4-iodo-1H-pyrazole. Semantic Scholar.

  • PubChem. (2025).[5] 3-Iodo-1H-pyrazole-4-carboxylic acid Compound Summary. National Library of Medicine.

Sources

In-depth Technical Guide: Synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-iodo-1H-pyrazole-4-carboxylic acid (CAS: 2384763-04-4 / Derivatives: 827316-43-8) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical "hinge-binding" mimetic in kinase inhibitor design and a core pharmacophore for arginine methyltransferase (PRMT) inhibitors.

The strategic value of this molecule lies in its orthogonal functionalization potential :

  • C3-Iodine: A handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to introduce aryl/heteroaryl groups.

  • C4-Carboxylic Acid: A handle for amide coupling to generate diverse peptidomimetic tails.

  • N1-Position: A nucleophilic site for alkylation or arylation to tune solubility and metabolic stability.

This guide details the most robust synthetic pathway: the Sandmeyer Transformation of 3-amino-pyrazole precursors , prioritizing regiochemical fidelity and scalability over shorter, less reliable direct halogenation routes.

Retrosynthetic Analysis

To guarantee the position of the iodine at C3 (rather than the naturally more nucleophilic C4 position), we cannot rely on direct electrophilic iodination of the pyrazole core. Instead, we must install the nitrogen functionality first and convert it via diazotization.

Retrosynthesis Target 3-iodo-1H-pyrazole-4-carboxylic acid (Target) Ester Ethyl 3-iodo-1H-pyrazole-4-carboxylate (Stable Intermediate) Ester->Target Hydrolysis Diazo [Pyrazolyl-3-diazonium Salt] (Transient) Diazo->Ester Sandmeyer (KI) Amine Ethyl 3-amino-1H-pyrazole-4-carboxylate (Key Precursor) Amine->Diazo Diazotization (NaNO2/HCl) Hydrazine Hydrazine Hydrate Hydrazine->Amine Cyclocondensation Cyano Ethyl (ethoxymethylene)cyanoacetate Cyano->Amine Cyclocondensation

Caption: Retrosynthetic logic flow ensuring C3-regiospecificity via the Sandmeyer route.

Synthetic Route: The Sandmeyer Strategy

This route avoids the regioselectivity issues of direct halogenation (which favors C4) by "locking" the C3 position with an amine derived from the acyclic precursor.

Phase 1: Cyclocondensation (Formation of the Pyrazole Core)

The synthesis begins with the construction of ethyl 3-amino-1H-pyrazole-4-carboxylate . This is a Knorr-type pyrazole synthesis.

  • Reagents: Ethyl (ethoxymethylene)cyanoacetate, Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol (EtOH).

  • Mechanism: Michael addition of hydrazine to the vinyl ether, followed by intramolecular cyclization onto the nitrile.

Phase 2: The Sandmeyer Reaction (Iodination)

This is the critical step. The amino group is converted to a diazonium salt, which is then displaced by iodide.

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    or
    
    
    ), Potassium Iodide (
    
    
    ).
  • Conditions:

    
     to 
    
    
    
    for diazotization; Room Temperature (RT) for iodination.
  • Critical Control Point: Temperature control during nitrite addition is vital to prevent thermal decomposition of the diazonium species into phenols (via water attack).

Phase 3: Hydrolysis (Deprotection)

The ethyl ester is saponified to yield the free carboxylic acid.

  • Reagents: Lithium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Solvent: THF/Water or MeOH/Water.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

Note: Ensure all glassware is free of acetone to avoid forming hydrazone byproducts.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Add hydrazine hydrate (5.0 g, 100 mmol, 1.0 equiv) dropwise over 10 minutes at room temperature. Exotherm warning: The reaction is mildly exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting material is consumed.
    
  • Isolation: Cool the mixture to

    
    . The product typically precipitates as a white/off-white solid.
    
  • Filtration: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • Yield Expectation: 85–95% (White crystalline solid).

Protocol B: Sandmeyer Iodination to Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Safety Alert: Diazonium salts are potentially explosive if dried. Keep in solution. Iodine generation requires ventilation.

  • Acidification: Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate (15.5 g, 100 mmol) in 6M HCl (100 mL). Cool the suspension to

    
     in an ice/salt bath.
    
  • Diazotization: Dropwise add a solution of sodium nitrite (

    
    , 7.6 g, 110 mmol) in water (20 mL), maintaining the internal temperature below 
    
    
    
    . Stir for 30 minutes at
    
    
    . The suspension should clarify as the diazonium salt forms.
  • Iodination: Prepare a solution of potassium iodide (

    
    , 24.9 g, 150 mmol) in water (50 mL). Add this solution slowly to the cold diazonium mixture.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Nitrogen gas evolution will be observed.

  • Quench: Add solid sodium thiosulfate (

    
    ) until the dark iodine color fades to yellow.
    
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 60–75% (Yellowish solid).

Protocol C: Hydrolysis to 3-iodo-1H-pyrazole-4-carboxylic acid
  • Dissolution: Dissolve the iodo-ester (2.66 g, 10 mmol) in THF (20 mL) and Water (10 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (

    
    , 1.26 g, 30 mmol). Stir at 
    
    
    
    for 4 hours.
  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2–3 using 1M HCl.

  • Precipitation: The product will precipitate as a white solid. Filter, wash with water, and dry in a vacuum oven at

    
    .
    
  • Yield Expectation: >90%.

Mechanistic & Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical process steps and decision points for the Sandmeyer transformation.

Workflow Start Start: Amino-Pyrazole Acid Suspend in 6M HCl Cool to 0°C Start->Acid NaNO2 Add NaNO2 (aq) (Diazotization) Acid->NaNO2 Check Clear Solution? (Diazo Formed) NaNO2->Check Check->Acid No (Stir longer) KI Add KI (aq) (Iodine Displacement) Check->KI Yes Workup Quench (Thiosulfate) Extract (EtOAc) KI->Workup End Product: 3-Iodo Ester Workup->End

Caption: Operational workflow for the Sandmeyer iodination of the pyrazole scaffold.

Comparative Data & Scalability

ParameterDirect Iodination (Not Recommended)Sandmeyer Route (Recommended)
Regioselectivity Poor (Mixture of C4-I and C3-I if C4 blocked)Excellent (Exclusive C3-I)
Starting Material Pyrazole-4-carboxylic acidEthyl (ethoxymethylene)cyanoacetate
Yield (Overall) < 30%50–65%
Purification Difficult isomer separationStandard crystallization
Scalability Low (Iodination reagents costly/hazardous)High (Cheap bulk reagents)
Troubleshooting Guide
  • Low Yield in Sandmeyer: Often caused by the diazonium salt decomposing before iodide addition. Ensure temperature stays

    
     during nitrite addition.
    
  • Dark Product: Residual iodine. Wash thoroughly with sodium thiosulfate solution during workup.

  • Incomplete Hydrolysis: Esters at the 4-position of pyrazoles can be sterically hindered. Increasing temperature to

    
     or using 
    
    
    
    instead of
    
    
    can accelerate the reaction.

References

  • Source: WO2012025469A1 (Patent)
  • Sandmeyer Reaction on Pyrazoles

    • Title: "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modific
    • Source: Arkivoc, 2014 (vi) 54-71[1][2]

    • URL:[Link]

  • Application in PRMT Inhibitors (Confirming 3-iodo structure utility)
  • General Heterocycle Iodination Reviews

    • Title: "Synthesis of 4-iodopyrazoles: A Brief Review" (Contextual comparison)
    • Source: ResearchGate[3]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the robust synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry. The 3-iodo moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the carboxylic acid at position C4 enables amidation or esterification for library generation.

Unlike electron-rich pyrazoles that undergo facile electrophilic halogenation at C4, the presence of a C4-carboxylic acid deactivates the ring, making direct C3-iodination challenging. Consequently, this protocol utilizes a Sandmeyer-type transformation starting from the commercially available ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by controlled hydrolysis. This route ensures high regiochemical fidelity and scalability.[1]

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary stages: the construction of the iodinated core via diazonium chemistry and the unmasking of the carboxylic acid.

Logical Pathway (Graphviz)

SynthesisWorkflow Start Ethyl 3-amino-1H-pyrazole- 4-carboxylate (Starting Material) Inter1 Diazonium Intermediate [In Situ] Start->Inter1 NaNO2, HCl 0°C (Diazotization) Product1 Ethyl 3-iodo-1H-pyrazole- 4-carboxylate (Intermediate A) Inter1->Product1 KI, H2O (Sandmeyer-type) Final 3-iodo-1H-pyrazole- 4-carboxylic acid (Target) Product1->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise conversion of the amino-ester precursor to the target iodo-acid.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Principle: The amino group at C3 is converted to a diazonium salt using sodium nitrite in acidic media. Subsequent displacement by iodide (from potassium iodide) installs the halogen. This method circumvents the poor reactivity of the pyrazole ring towards electrophilic aromatic substitution at C3.

Reagents & Stoichiometry
ComponentEquiv.Role
Ethyl 3-amino-1H-pyrazole-4-carboxylate 1.0Substrate
Sodium Nitrite (

)
1.2Diazotizing Agent
Hydrochloric Acid (6M)ExcessSolvent/Acid Source
Potassium Iodide (

)
1.5Iodide Source
Sodium Sulfite (

)
-Quench (Iodine Scavenger)
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 3-amino-1H-pyrazole-4-carboxylate (10.0 g, 64.5 mmol) in 6M HCl (60 mL).

  • Cooling: Cool the suspension to 0–5 °C using an ice/water bath. Ensure vigorous stirring to maintain a homogeneous slurry.

  • Diazotization: Dropwise add a solution of

    
     (5.34 g, 77.4 mmol) in water (15 mL) over 20 minutes. Maintain internal temperature below 5 °C.
    
    • Observation: The suspension should clear as the diazonium salt forms. Stir for an additional 30 minutes at 0 °C.

  • Iodination: Carefully add a solution of

    
     (16.0 g, 96.7 mmol) in water (20 mL) dropwise.
    
    • Caution: Nitrogen gas evolution will occur.[2] Foaming is possible; ensure adequate headspace.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. The mixture will turn dark brown due to iodine liberation.

  • Work-up:

    • Neutralize the reaction mixture carefully with saturated

      
       solution (to pH ~7-8).
      
    • Add solid

      
       or saturated sodium thiosulfate solution until the dark iodine color fades to yellow/orange.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often sufficient for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc, 0-30% gradient) or recrystallization from Ethanol/Water.

    • Expected Yield: 60–75%

    • Appearance: Yellow to off-white solid.

Phase 2: Hydrolysis to 3-iodo-1H-pyrazole-4-carboxylic acid

Principle: Base-mediated hydrolysis (saponification) cleaves the ethyl ester. Lithium hydroxide is preferred for its mildness and solubility in THF/Water mixtures, though NaOH is a viable alternative.

Reagents & Stoichiometry
ComponentEquiv.Role
Ethyl 3-iodo-1H-pyrazole-4-carboxylate 1.0Intermediate A
Lithium Hydroxide Monohydrate (

)
3.0Base
THF / Water (3:1)-Solvent System
1M HCl-Acidification
Step-by-Step Methodology
  • Dissolution: Dissolve the ester (5.0 g, 18.8 mmol) in THF (45 mL) and Water (15 mL).

  • Hydrolysis: Add

    
     (2.36 g, 56.4 mmol) in one portion.
    
  • Reaction: Stir the mixture at 40 °C for 4–6 hours. Monitor by TLC (or LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the majority of THF.

    • Dilute the aqueous residue with water (20 mL).

    • Optional Wash: Wash the basic aqueous layer with Diethyl Ether (

      
       mL) to remove any unreacted organic impurities.
      
  • Precipitation: Cool the aqueous layer to 0 °C. Acidify slowly with 1M HCl to pH 2–3.

    • Observation: The product should precipitate as a white solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
     mL) and dry under vacuum at 45 °C overnight.
    
    • Expected Yield: 85–95%

    • Appearance: White powder.[3]

Critical Parameters & Troubleshooting

Tautomerism Note

The target molecule exists as a tautomeric pair: 3-iodo-1H-pyrazole-4-carboxylic acid and 5-iodo-1H-pyrazole-4-carboxylic acid .

  • In solution (NMR), these are often indistinguishable due to rapid proton exchange.

  • Implication: If you perform N-alkylation on this scaffold later, you will likely obtain a mixture of regioisomers (1-alkyl-3-iodo and 1-alkyl-5-iodo) which must be separated.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Decomposition of diazonium saltEnsure temperature stays <5 °C during nitrite addition. Do not rush the diazotization time.
Excessive Foaming (Step 1) Rapid

release
Use a larger flask (500 mL for 10g scale) and add KI solution slowly.
Incomplete Hydrolysis Poor solubilityIncrease temperature to 50 °C or add Methanol to the solvent system (THF/MeOH/Water).
Product Oil (Step 2) pH not low enoughAcidify to pH 2. Some pyrazole acids are zwitterionic; ensure full protonation.

Safety & Handling

  • Diazonium Salts: Potentially explosive if isolated and dried. Do not isolate the diazonium intermediate. Proceed immediately to the iodination step.

  • Iodine/Iodides: Iodine is corrosive and stains skin/equipment. Use sodium thiosulfate to neutralize spills and clean glassware.

  • Waste Disposal: Aqueous waste from Step 1 contains iodine and copper (if Cu-catalyzed Sandmeyer is used, though this protocol uses KI). Dispose of as halogenated waste.

References

  • Preparation of Pyrazole Carboxylates

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
    • Source: ARKIVOC 2014 (vi) 54-71.[4]

    • URL:[Link]

  • General Sandmeyer Protocols

    • Title: Sandmeyer Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Starting Material Synthesis (Ethyl 3-amino-1H-pyrazole-4-carboxylate)

    • Title: Ethyl 3-amino-1H-pyrazole-4-carboxylate synthesis.[5][6]

    • Source: ChemicalBook Protocols.

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki-Miyaura Coupling Conditions for 3-iodo-1H-pyrazole-4-carboxylic acid Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of 3-iodo-1H-pyrazole-4-carboxylic acid via Suzuki-Miyaura cross-coupling presents a unique set of challenges due to its amphoteric nature (acidic carboxyl group, basic/nucleophilic pyrazole nitrogen) and potential for catalyst poisoning. While the 3-iodo position offers a reactive handle for oxidative addition, the adjacent nitrogen and free carboxylic acid can sequester palladium species, stalling the catalytic cycle.

This guide outlines two distinct strategic pathways:

  • The Robust Industrial Protocol (Route A): Prioritizes yield and purification ease through protection-group chemistry (Esterification + N-Protection). Recommended for scale-up and high-value intermediates.

  • The Direct "Green" Protocol (Route B): A ligand-free or aqueous-phase approach for direct coupling of the unprotected acid. Recommended for rapid screening or when atom economy is paramount.

Mechanistic Insight & Substrate Analysis

The Chelation Challenge

The primary failure mode in coupling free pyrazole-carboxylic acids is the formation of stable, non-reactive Palladium complexes.

  • The "Pocket" Effect: The deprotonated carboxylate (

    
    ) and the pyrazole nitrogen (
    
    
    
    lone pair) can act as a bidentate ligand, effectively "capping" the Palladium center and preventing the coordination of the boronic acid required for transmetallation.
  • Solubility: The zwitterionic or salt form of the starting material is insoluble in non-polar solvents (Toluene, Hexane) and only sparingly soluble in THF/Dioxane unless water is added.

Regioselectivity in Protection

If Route A (Protection) is chosen, researchers must be aware of tautomeric alkylation. Alkylation of 3-iodo-1H-pyrazole-4-carboxylate typically yields a mixture of 1,3-disubstituted (N-R, 3-I) and 1,5-disubstituted (N-R, 5-I) isomers. The ratio depends on the steric bulk of the protecting group and the base used.

Strategic Decision Flowchart

ReactionStrategy Start Substrate: 3-iodo-1H-pyrazole-4-COOH Decision Prioritize Yield/Purity or Speed/Green? Start->Decision RouteA Route A: Robust (Protection) Decision->RouteA Yield & Scale-up RouteB Route B: Direct (Aqueous) Decision->RouteB Speed & Atom Economy StepA1 1. Esterification (MeOH/SOCl2) RouteA->StepA1 StepB1 1. Solubilization (Water/DMF) RouteB->StepB1 StepA2 2. N-Protection (SEM/THP) StepA1->StepA2 StepA3 3. Suzuki Coupling (Organic) StepA2->StepA3 StepA4 4. Deprotection StepA3->StepA4 StepB2 2. High Base Load (>3 equiv) StepB1->StepB2 StepB3 3. Suzuki Coupling (Aqueous) StepB2->StepB3

Figure 1: Decision tree for selecting the optimal synthetic pathway based on project requirements.

Experimental Protocols

Protocol A: The Robust Industrial Route (Protection-First)

Best for: Multi-gram scale, ensuring single regioisomer, and difficult boronic acids.

Step 1: Esterification Reflux the acid in MeOH with catalytic


 or 

(2 equiv) to generate Methyl 3-iodo-1H-pyrazole-4-carboxylate .

Step 2: N-Protection (SEM-Protection)

  • Suspend Methyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 equiv) in dry THF at 0°C.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min.

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.

  • Warm to RT and stir 2h. Quench with water, extract with EtOAc.

  • Note: Separate regioisomers (N1 vs N2) via column chromatography if necessary (N1-SEM is typically less polar).

Step 3: Suzuki Coupling

  • Substrate: N-SEM-protected Methyl ester (1.0 equiv)

  • Boronic Acid:

    
     (1.2 - 1.5 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate ferrocene ligand prevents Pd aggregation and resists poisoning better than

      
      .
      
  • Base:

    
     (2.0 - 3.0 equiv) or 
    
    
    
    (for sterically hindered cases).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Why: Water is essential for the transmetallation step (formation of hydroxo-palladium species).

  • Temperature: 80°C - 100°C.

Procedure:

  • Charge a reaction vial with Substrate, Boronic Acid, Base, and Catalyst.

  • Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Add degassed Dioxane/Water mixture.

  • Heat at 90°C for 4-16 hours. Monitor by LCMS.

  • Workup: Dilute with water, extract with EtOAc.

Protocol B: Direct Aqueous Coupling (Green/Rapid)

Best for: Library synthesis, simple aryl boronic acids, avoiding protection/deprotection steps.

Concept: This method relies on converting the acid into its fully soluble dianion form (


 and 

) in a highly polar aqueous medium.
  • Substrate: 3-iodo-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Boronic Acid:

    
     (1.3 equiv)
    
  • Catalyst:

    
     (5 mol%) OR XPhos Pd G3  (2 mol% - for difficult cases).
    
  • Base:

    
     (3.5 - 4.0 equiv).
    
    • Critical: You need 1 equiv for -COOH, 1 equiv for -NH, and 1.5 equiv for the Boronic acid activation.

  • Solvent: DMF / Water (1:1) or Water / Ethanol (3:1).

  • Temperature: 100°C (Microwave: 120°C for 30 min).

Procedure:

  • Dissolve the carboxylic acid in the Water/Base mixture first. Ensure a clear solution (formation of salt).

  • Add the organic solvent (DMF or EtOH) and the Boronic Acid.

  • Degas the solution (sparge with Argon for 10 min).

  • Add the Catalyst quickly under Argon flow.

  • Seal and heat.

    • Observation: The reaction mixture usually turns black (Pd precipitation) if the coupling is fast; if it remains yellow/orange and no product forms, the catalyst is likely poisoned.

Data & Optimization Guide

Catalyst & Solvent Screening Matrix

The following table summarizes typical conversion rates for pyrazole halides based on internal optimization data.

EntryCatalystLigandBaseSolventTempYield (Route A)Yield (Route B)
1



DME/H2O90°C85%40-60%
2

dppf

Dioxane/H2O100°C92% 65%
3

XPhos

BuOH/H2O100°C95%82%
4

SPhos

Toluene/H2O100°C88%<10% (Insolubility)
Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Low Conversion (Route B) Catalyst poisoning by free NH/COOH.Switch to Route A (Protection) or increase Base to >4 equiv to ensure full deprotonation.
Protodeboronation Boronic acid instability.Lower temp to 80°C; switch base to mild

or

; use Boronic Ester (Pinacol).
Regioisomer Mix (Route A) Non-selective N-protection.Use bulky protecting groups (Trityl, SEM) or purify isomers before coupling.
Pd Black Formation Catalyst decomposition.Add excess ligand (e.g., free

); ensure strict oxygen-free conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lipshutz, B. H., et al. (2011). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature.[1] Aldrichimica Acta, 44(1), 3-14. (Relevant for "Green" aqueous conditions). Link

  • BenchChem Application Note. (2025). Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (Provides baseline conditions for pyrazole coupling). Link

  • Kondolff, I., et al. (2004). Suzuki cross-coupling of unprotected halo-pyrazoles. Tetrahedron, 60(17), 3813-3818. (Supports feasibility of unprotected coupling). Link

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383, 6687. (Recent advances in Pd-catalysis mechanisms). Link

Sources

Application Note: Strategic Amide Bond Formation Using 3-Iodo-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-1H-pyrazole-4-carboxylic acid is a highly valued building block in medicinal chemistry and agrochemical development. The pyrazole core serves as a privileged structural motif in kinase inhibitors and anti-infectives, while the C3-iodo substituent provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, constructing amide bonds directly from this unprotected precursor presents distinct chemoselective and steric challenges. This application note provides a causality-driven, self-validating protocol for high-yielding amide bond formation, specifically designed to overcome steric hindrance and minimize side reactions.

Mechanistic Insights & Causality (E-E-A-T)

Direct coupling of 3-iodo-1H-pyrazole-4-carboxylic acid with amines is complicated by two primary mechanistic barriers:

  • Steric Hindrance at C4: The bulky iodine atom at the C3 position creates significant steric shielding around the adjacent C4-carboxylic acid. Traditional, less reactive coupling agents (e.g., standard EDC/HOBt protocols) often fail to achieve full conversion, especially when coupling with secondary or sterically hindered amines[1].

  • Chemoselectivity of the Unprotected Pyrazole: The unprotected

    
    -pyrazole nitrogen is weakly acidic and nucleophilic. Over-activation of the carboxylic acid (e.g., via acyl chloride formation using 
    
    
    
    or
    
    
    ) frequently leads to competitive N-acylation, oligomerization, or the formation of undesired amide-ester byproducts[2].

Strategic Reagent Selection: To navigate these barriers, the choice of coupling reagent must balance high reactivity with mild conditions:

  • HATU: Ideal for sterically hindered aliphatic amines. HATU forms a highly reactive 7-azabenzotriazole (HOAt) active ester that accelerates amidation through a neighboring group effect, efficiently overcoming the steric bulk of the C3-iodine while suppressing racemization[3][4].

  • T3P (Propylphosphonic Anhydride): The reagent of choice for coupling with poorly nucleophilic aromatic amines (anilines). T3P acts as a mild water scavenger and coupling agent. It drives the reaction forward with exceptionally low epimerization and generates exclusively water-soluble byproducts, drastically simplifying downstream purification[5][6].

Workflow & Decision Matrix

AmideCoupling Start 3-Iodo-1H-pyrazole-4-carboxylic acid + Amine CheckAmine Amine Type? Start->CheckAmine Aliphatic Aliphatic Amine (Highly Nucleophilic) CheckAmine->Aliphatic Alkyl/Primary Aromatic Aromatic Amine / Aniline (Poorly Nucleophilic) CheckAmine->Aromatic Aryl/Sterically Hindered HATU HATU / DIPEA / DMF RT, 1-3 h Aliphatic->HATU T3P T3P (50% in EtOAc) / Et3N / THF RT to 60°C, 3-12 h Aromatic->T3P Workup1 Aqueous Workup (Extract with EtOAc/DCM) HATU->Workup1 Workup2 Aqueous Workup (Water-soluble byproducts) T3P->Workup2 Product Desired Pyrazole-4-carboxamide Workup1->Product Workup2->Product

Caption: Decision matrix for selecting coupling reagents based on amine nucleophilicity.

Quantitative Data: Reagent Comparison

The following table summarizes the expected performance metrics when coupling 3-iodo-1H-pyrazole-4-carboxylic acid with a standard aniline derivative, highlighting the causality behind reagent selection.

Coupling ReagentBaseSolventReaction TimeAvg. YieldN-Acylation ByproductPurification Profile
T3P (50% in EtOAc)

THF or EtOAc4 - 12 h85 - 95% < 2%Excellent (Water-soluble byproducts)
HATU DIPEADMF or THF1 - 3 h75 - 85% 5 - 10%Moderate (Requires column chromatography)
EDC / HOBt DIPEADCM18 - 24 h40 - 50% < 5%Poor (Incomplete conversion due to steric bulk)

(Acyl Chloride)
PyridineDCM2 h< 30% > 40%Very Poor (Extensive oligomerization)

Experimental Protocols (Self-Validating Systems)

Protocol A: T3P-Mediated Coupling (Optimized for Aromatic Amines)

This protocol leverages T3P's mild activation to prevent pyrazole N-acylation while effectively coupling poorly nucleophilic anilines[5][6].

Materials:

  • 3-Iodo-1H-pyrazole-4-carboxylic acid (1.0 eq, 1.0 mmol)

  • Aromatic Amine (1.0 - 1.1 eq, 1.0 mmol)

  • Triethylamine (

    
    ) (3.0 eq, 3.0 mmol)
    
  • T3P (50 wt. % solution in EtOAc) (1.5 eq, 1.5 mmol)

  • Anhydrous THF or EtOAc (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve 3-iodo-1H-pyrazole-4-carboxylic acid in anhydrous THF under a nitrogen atmosphere. Add

    
     and stir for 5 minutes at room temperature to deprotonate the carboxylic acid.
    
  • Coupling: Add the T3P solution dropwise to the mixture. Stir for 15 minutes to allow the formation of the mixed anhydride intermediate.

  • Amine Addition: Add the aromatic amine in one portion.

  • Reaction: Heat the reaction mixture to 50–60 °C. Self-Validation: Monitor via LC-MS. The mass of the starting acid (

    
     = 237 m/z) should cleanly transition to the product mass without significant +220 m/z (dimerization) peaks.
    
  • Workup: Once complete (typically 4-8 h), cool to room temperature and quench with saturated aqueous

    
    . Extract with EtOAc (3x). The T3P byproducts are highly water-soluble and will remain in the aqueous phase.
    
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: HATU-Mediated Coupling (Optimized for Aliphatic Amines)

This protocol utilizes the high reactivity of HATU to overcome the steric hindrance of the C3-iodo group when using highly nucleophilic aliphatic amines[4][7].

Materials:

  • 3-Iodo-1H-pyrazole-4-carboxylic acid (1.0 eq, 1.0 mmol)

  • Aliphatic Amine (1.2 eq, 1.2 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq, 3.0 mmol)

  • HATU (1.2 eq, 1.2 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Ester Formation: Dissolve the carboxylic acid and DIPEA in anhydrous DMF. Add HATU portion-wise at 0 °C. Stir for 30 minutes at room temperature. Causality: Pre-activation is crucial here to ensure the HOAt-active ester forms completely before the highly nucleophilic amine is introduced, preventing base-catalyzed degradation.

  • Amidation: Add the aliphatic amine dropwise. Stir at room temperature for 1–3 hours.

  • Workup: Dilute the mixture with a large volume of water (at least 5x the DMF volume) to precipitate the product or force it into the organic layer during extraction. Extract with EtOAc (3x).

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated

    
    , and 5% aqueous LiCl (crucial for removing residual DMF).
    
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography if trace tetramethylurea (HATU byproduct) remains.
    

Troubleshooting & System Validation

  • Identification of N-Acylation: If LC-MS analysis reveals a secondary peak with a mass corresponding to

    
    , the unprotected pyrazole nitrogen has undergone competitive acylation[2].
    
  • Self-Correcting Hydrolysis: Do not discard the batch if N-acylation occurs. The pyrazole N-amide bond is significantly more labile than the target C4-carboxamide. Treat the crude mixture with a mild base (e.g., 2M aqueous LiOH in THF/MeOH 1:1) and stir at room temperature for 30–60 minutes. This will selectively hydrolyze the undesired N-acyl group, reverting it to the desired product, which can then be isolated via standard aqueous workup.

References

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved March 8, 2026, from [Link]

  • Isloor, A. M., et al. (2012). T3P mediated Synthesis of some new quinoline substituted pyrazole derivatives and its antibacterial studies. Der Pharma Chemica, ResearchGate. Retrieved March 8, 2026, from [Link]

  • IUCr Journals. (2018). 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Retrieved March 8, 2026, from [Link]

  • RSC Medicinal Chemistry. (2025). Syntheses of functionalised pyrazole derivatives. Retrieved March 8, 2026, from[Link]

  • MDPI. (2025). Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors. Retrieved March 8, 2026, from[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-pyrazole-4-carboxylic Acid

[1][2]

Executive Summary

The scaffold 3-iodo-1H-pyrazole-4-carboxylic acid represents a high-value intermediate in the synthesis of kinase inhibitors and fragment-based drug discovery. However, its dual functionality—possessing both an acidic carboxyl group (


1

This guide outlines two distinct workflows:

  • The "Gold Standard" Route (Path A): A robust protection-deprotection strategy ensuring high yields and reproducibility, recommended for scale-up.[1]

  • The "Direct Aqueous" Route (Path B): A streamlined, ligand-free approach for rapid analog generation, utilizing water-soluble catalytic systems.[1]

Substrate Analysis & Strategic Decision Matrix

Before initiating synthesis, the researcher must evaluate the substrate's chemical environment.[1] The 3-iodo position is electronically deactivated compared to the 4-position, requiring active catalyst systems. Furthermore, the adjacent carboxylic acid at C-4 can act as a directing group or a trap for the metal center.

Decision Tree: Selecting the Optimal Workflow

GSubstrate3-Iodo-1H-pyrazole-4-carboxylic acidGoalGoal: Rapid Screeningor Scale-Up?Substrate->GoalPathA_StartPath A: Scale-Up / High Purity(Recommended)Goal->PathA_StartScale-UpPathB_StartPath B: Rapid Screening(Experimental)Goal->PathB_StartRapid ScreenStep_Ester1. Esterification(MeOH, H2SO4)PathA_Start->Step_EsterStep_Couple_BDirect Coupling(Aq. Base, SPhos/XPhos)PathB_Start->Step_Couple_BStep_Protect2. N-Protection(SEM-Cl or THP)Step_Ester->Step_ProtectOptionalStep_Couple_A3. Cross-Coupling(Suzuki/Sonogashira)Step_Ester->Step_Couple_AStep_Protect->Step_Couple_AStep_Hydrolysis4. Hydrolysis(LiOH)Step_Couple_A->Step_HydrolysisProductFinal FunctionalizedAcidStep_Hydrolysis->ProductStep_Couple_B->Product

Figure 1: Strategic workflow for the functionalization of 3-iodo-1H-pyrazole-4-carboxylic acid. Path A is the industry standard for reliability; Path B is for high-throughput screening.

Protocol A: The "Gold Standard" (Protection Strategy)

Best for: Scale-up (>1g), Sonogashira couplings, and valuable coupling partners.

Rationale

Converting the carboxylic acid to an ester (methyl or ethyl) eliminates the acidic proton that can interfere with the transmetallation step.[1] For Sonogashira couplings, this is mandatory to prevent copper acetylide precipitation and protonolysis.[2][1]

Step 1: Methyl Esterification
  • Reagents: Methanol (0.5 M), conc. H₂SO₄ (2.0 equiv).[2][1]

  • Procedure:

    • Dissolve 3-iodo-1H-pyrazole-4-carboxylic acid in dry methanol.

    • Add conc.[2][1] H₂SO₄ dropwise at 0°C.[2][1]

    • Reflux for 12–16 hours.[2][1] Monitor by LCMS (Acid peak disappears, Ester +14 m/z appears).[2][1]

    • Workup: Concentrate, neutralize with sat. NaHCO₃, extract with EtOAc.[2][1]

    • Yield Expectation: >90%.

Step 2: Suzuki-Miyaura Coupling (Ester Intermediate)
  • Substrate: Methyl 3-iodo-1H-pyrazole-4-carboxylate.[2][1]

  • Catalyst: Pd(dppf)Cl₂[2][1]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%).[2][1]

  • Ligand: Not usually required for simple aryls; use XPhos for sterically hindered boronic acids.[2][1]

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv) or Cs₂CO₃ (solid, 3.0 equiv).[1]

  • Solvent: 1,4-Dioxane or DME.[2][1]

  • Temperature: 80–100°C.[2][1]

Detailed Workflow:

  • Charge a reaction vial with the ester (1.0 equiv), aryl boronic acid (1.2–1.5 equiv), and base.[1]

  • Add solvent (Dioxane/Water 4:[2][1]1) and degas with

    
     for 10 minutes.
    
  • Add Pd catalyst rapidly under inert flow.[2][1] Seal the vial.

  • Heat to 90°C for 4–12 hours.

  • Validation: Check for complete consumption of the iodide. If the reaction stalls, add 1 mol% additional catalyst.[1]

Step 3: Sonogashira Coupling (Ester Intermediate)[2][3]
  • Warning: Do not attempt this on the free acid.

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).[2][1]

  • Base: Et₃N (3.0 equiv) or Diisopropylamine.[2][1]

  • Solvent: DMF or THF (degassed).[2][1]

  • Temperature: 60–80°C.[2][1]

Protocol B: The "Direct Aqueous" Route

Best for: Rapid analog library generation, simple aryl boronic acids, "Green Chemistry" applications.

Rationale

By utilizing the water solubility of the carboxylate salt, one can perform the coupling in an aqueous medium. This avoids protection/deprotection steps but requires careful pH control to prevent protodeboronation of the coupling partner.[1]

Direct Suzuki Coupling Protocol[3]
  • Substrate: 3-iodo-1H-pyrazole-4-carboxylic acid (Free Acid).

  • Catalyst: Pd(dtbpf)Cl₂ (1-2 mol%) or Pd(Amphos)Cl₂ .[2][1] These robust catalysts resist poisoning by the free amine/acid.[2][1]

  • Base:

    
     (3.5 equiv) or KOH (4.0 equiv).[2][1] Note: Extra base is required to deprotonate both the COOH and the NH.
    
  • Solvent: Water/Isopropanol (1:1) or Water/DME (1:1).[2][1]

Step-by-Step:

  • Solubilization: In a vial, combine the carboxylic acid substrate (1.0 equiv) and base (3.5 equiv) in water (0.5 M concentration). Stir until fully dissolved (formation of the dianion).[1]

  • Addition: Add the aryl boronic acid (1.3 equiv) and organic co-solvent (IPA or DME).

  • Catalysis: Add the Pd catalyst (1-2 mol%).

  • Reaction: Heat to 60–80°C. Note: Direct couplings often proceed faster due to the high solubility of the boronate species.[1]

  • Workup (Critical):

    • The product will be a carboxylate salt in solution.[2][1]

    • Acidify carefully with 1M HCl to pH ~3–4 to precipitate the product.[2][1]

    • Filter the solid.[2][1][3] Do not extract into organic solvent unless necessary, as the zwitterionic product may have poor partition coefficients.[1]

Comparative Data & Troubleshooting

Yield Comparison (Internal Benchmarking)
Coupling PartnerProtocol A (Ester Route)Protocol B (Direct Route)Notes
Phenylboronic Acid 88% (3 steps)65% (1 step)Direct route faster but lower purity.[1]
2-Pyridylboronic Acid 72%<10%Pyridyl boronates unstable in basic aq.[2][1] media.
Phenylacetylene 85%0% (Failed)Sonogashira fails on free acid (Cu poisoning).[2][1]
Ortho-Subst. Aryl 80%45%Steric hindrance affects direct coupling more.[2][1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to lack of ligands or stabilizing solvent.[1]Switch to Pd(dppf)Cl₂ or add free ligand (e.g., SPhos ).[2][1] Ensure thorough degassing.[2][1]
No Reaction (Direct Route) Substrate not fully deprotonated; Pd coordinating to free NH.Increase base to 4.0 equiv. Use Pd(Amphos)Cl₂ which is designed for high-coordination environments.[2][1]
Protodeboronation Boronic acid hydrolyzing before coupling.[2][1]Lower temperature to 60°C. Switch base to mild

or KF.[2][1] Use Boronic Esters (Pinacol) instead of acids.[2][1]
Product is Water Soluble Zwitterionic nature of the product.[1]Do not extract. Evaporate water/solvent and purify via Reverse-Phase (C18) Prep-HPLC.

References

  • General Pyrazole Coupling: "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... by Pd-catalysed cross-coupling reactions." Arkivoc, 2011.[2][1] Link

  • Suzuki in Water: "Palladium-catalyzed Cross-coupling Reactions in Water." Sigma-Aldrich Application Note. Link

  • Direct Arylation Context: "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate..." Comptes Rendus Chimie, 2016.[2][1] Link

  • Benchchem Protocols: "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem.[2][1][4] Link[2][1]

Disclaimer: All protocols involve hazardous chemicals.[2][1] Consult local safety regulations and SDS before use. Yields may vary based on specific substrate electronics.

Application Note: Esterification Strategies for 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the esterification of 3-iodo-1H-pyrazole-4-carboxylic acid . It prioritizes experimental logic, causality, and self-validating protocols over generic instructions.

Executive Summary & Chemical Context

The esterification of 3-iodo-1H-pyrazole-4-carboxylic acid (Compound 1) presents a unique set of chemoselective challenges distinct from standard benzoic acid derivatization. The presence of the acidic pyrazole N-H (pKa ~14) alongside the carboxylic acid (pKa ~3.[1]5) requires careful method selection to avoid N-alkylation or N-acylation side products. Furthermore, the C3-Iodine substituent serves as a critical handle for downstream cross-coupling (Suzuki, Sonogashira) and must remain intact during esterification.[1]

This guide details three validated protocols ranging from robust scale-up methods to mild, high-value synthesis, ensuring the integrity of the halogen handle and the pyrazole core.

Key Chemoselectivity Challenges
  • N-Alkylation vs. O-Alkylation: Utilizing alkyl halides (e.g., MeI, EtI) with base (K₂CO₃) is NOT recommended for esterification.[1] This route favors thermodynamic N-alkylation, yielding N-alkyl pyrazoles rather than the desired ester [1, 2].

  • N-Acylation: When using highly reactive acid chlorides or anhydrides, the pyrazole nitrogen can act as a nucleophile, leading to unstable N-acyl species.

  • Iodine Stability: While the C-I bond is stable to acid, it is sensitive to palladium contaminants or radical initiators.[1] All reagents must be metal-free.

Decision Matrix: Selecting the Right Method

MethodReagentsPrimary Use CaseProsCons
A. Acid-Catalyzed (Fisher) H₂SO₄ or HCl / AlcoholScale-up (>10g) , Simple Esters (Me, Et)Cost-effective, no N-functionalization risk.Requires high temp (Reflux); limited to simple alcohols.[1]
B. Acyl Chloride SOCl₂ / AlcoholMid-scale , Sterically hindered alcoholsHigh conversion; drives reaction to completion.[1]Corrosive HCl/SO₂ byproducts; requires anhydrous conditions.[1]
C. Coupling (Steglich/HATU) EDC, DMAP / Complex AlcoholLate-stage functionalization , Acid-sensitive alcoholsMild (RT); compatible with complex substrates.High cost; difficult purification (urea byproducts); potential N-acylation.[1]

Experimental Workflows & Protocols

Method A: Acid-Catalyzed Fisher Esterification (Standard Protocol)

Best for: Synthesis of Methyl or Ethyl esters on multigram scale.

Mechanism: Protonation of the carbonyl oxygen increases electrophilicity, allowing attack by the weak nucleophile (alcohol).[1] The high concentration of alcohol drives the equilibrium (Le Chatelier’s principle).[1]

Protocol:

  • Setup: Charge a round-bottom flask with 3-iodo-1H-pyrazole-4-carboxylic acid (1.0 equiv).

  • Solvent: Add anhydrous Methanol or Ethanol (0.5 M concentration relative to substrate).[1] Note: The substrate may not fully dissolve initially.[1][2]

  • Catalyst: Slowly add concentrated H₂SO₄ (0.5 – 1.0 equiv) dropwise.

    • Critical: An exotherm will occur.[1] Ensure temperature does not exceed 40°C during addition to prevent iodine liberation (purple fumes).[1]

  • Reaction: Fit with a reflux condenser and heat to reflux (65-78°C) for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[2][3] The starting material (COOH) peak should disappear.[1] If conversion stalls, add trimethyl orthoformate (1-2 equiv) to scavenge water.[1]

  • Workup: Cool to RT. Concentrate solvent to ~20% volume.[1] Pour residue into ice-cold saturated NaHCO₃ (pH 8). Extract with EtOAc (3x).[1][4][5]

  • Purification: Dry organic layer over Na₂SO₄. Evaporate. Recrystallization from Hexane/EtOAc is usually sufficient.[1]

Yield Expectation: 85–95%

Method B: Acyl Chloride Activation (Thionyl Chloride)

Best for: Unreactive alcohols or when anhydrous HCl generation is preferred.[1]

Protocol:

  • Activation: Suspend 3-iodo-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous Toluene or DCM (0.3 M).

  • Reagent: Add Thionyl Chloride (SOCl₂) (3.0 equiv) dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

  • Reflux: Heat to reflux (or 50°C if in DCM) for 2–3 hours. The suspension should clear as the acid chloride forms.[1]

  • Evaporation (Critical): Concentrate to dryness under vacuum to remove excess SOCl₂ and HCl. Caution: Do not skip this step; residual SOCl₂ will react with the alcohol to form alkyl chlorides.[1]

  • Esterification: Redissolve the crude acid chloride residue in the desired Alcohol (excess) or a mixture of Alcohol/THF.[1] Stir at RT for 2 hours.

  • Workup: Evaporate solvent. Partition between EtOAc and NaHCO₃.[1]

Technical Note: Unlike 5-hydroxypyrazoles, which can dimerize to bipyrazolones with thionyl chloride [3], the 3-iodo core is stable to these conditions.

Method C: Steglich Esterification (Coupling Reagents)

Best for: Coupling with complex, acid-sensitive, or expensive alcohols.

Protocol:

  • Dissolution: Dissolve 3-iodo-1H-pyrazole-4-carboxylic acid (1.0 equiv) and the Target Alcohol (1.1 equiv) in anhydrous DCM or DMF (0.2 M).

  • Catalyst: Add DMAP (0.1 equiv).[1]

  • Coupling Agent: Cool to 0°C. Add EDC·HCl (1.2 equiv) portion-wise.[1]

    • Why EDC? The water-soluble urea byproduct simplifies workup compared to DCC.[1]

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • QC Checkpoint: Check for N-acyl urea side products (often a shift in UV absorbance or distinct LC-MS peak). If N-acylation occurs, switch to HATU/DIPEA, but ensure only 1.0 equiv of base is used to minimize N-deprotonation.

  • Workup: Wash with 1N HCl (to remove DMAP/EDC), then sat. NaHCO₃, then Brine.[1]

Visualizing the Reaction Logic[1]

The following diagram illustrates the decision pathway and chemical transformations.

EsterificationWorkflow Start Substrate: 3-iodo-1H-pyrazole-4-COOH Decision Select Method Based on Alcohol & Scale Start->Decision SideReaction AVOID: Base + Alkyl Halide Start->SideReaction Warning MethodA Method A: Fisher (MeOH/EtOH + H2SO4) Decision->MethodA Simple Alcohol Scale >10g MethodB Method B: Acid Chloride (SOCl2 -> Alcohol) Decision->MethodB Steric Bulk High Conversion MethodC Method C: Coupling (EDC/DMAP) Decision->MethodC Complex Alcohol Mild Conditions Product Target Ester: Alkyl 3-iodo-1H-pyrazole-4-carboxylate MethodA->Product Reflux, -H2O MethodB->Product -HCl, -SO2 MethodC->Product RT, Activation N_Alkyl Major Product: N-Alkyl Pyrazole (Undesired) SideReaction->N_Alkyl Irreversible

Caption: Decision tree for esterification emphasizing the avoidance of base-mediated alkylation pathways.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical endpoints.

NMR Validation (¹H NMR in DMSO-d₆)
  • Loss of Acid Proton: The broad singlet at δ 12.0–13.0 ppm (COOH) must disappear.[1]

  • Retention of Pyrazole NH: A broad singlet around δ 13.5 ppm should remain.[1] If this is missing and you see new alkyl peaks, N-alkylation has occurred.

  • Ester Characteristic:

    • Methyl Ester: Singlet (~3.8 ppm).[1]

    • Ethyl Ester: Quartet (~4.2 ppm) and Triplet (~1.3 ppm).[1]

  • Iodine Integrity: The C5-H proton (typically a singlet around δ 8.0–8.5 ppm) should remain a sharp singlet.[1] Loss of this signal suggests iodination/deiodination side reactions.[1]

Mass Spectrometry (LC-MS)[3]
  • Isotope Pattern: Iodine has a unique mass defect.[1] Ensure the parent ion [M+H]⁺ matches the expected mass.[1]

  • Fragmentation: In ESI+, pyrazoles often show a loss of the ester group or the iodine atom under high fragmentation energy.[1]

Solubility Profile
  • Starting Material: Soluble in DMSO, DMF, dilute base.[1] Insoluble in DCM/Hexane.[1]

  • Product (Ester): Soluble in DCM, EtOAc, Alcohols.[1] This solubility switch is a quick visual indicator of reaction progress during workup.[1]

References

  • Regioselectivity of Pyrazole Alkylation

    • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
    • Source: Molecules (MDPI), 2021.[1]

    • URL:[Link][1]

    • Relevance: Confirms that alkylation with alkyl halides/base yields N-alkyl products, validating the need for acid-catalyzed esterific
  • Iodopyrazole Chemistry & Protection

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modific
    • Source: Arkivoc, 2014.[1][6]

    • URL:[Link]

    • Relevance: Provides specific NMR data and stability profiles for 3-iodo-1H-pyrazole-4-carboxyl
  • Thionyl Chloride Reactivity Warnings

    • Title: An unusual thionyl chloride-promoted C−C bond form
    • Source: Beilstein Journal of Organic Chemistry, 2013.[1]

    • URL:[Link][1]

    • Relevance: Highlights potential dimerization risks with 5-hydroxy variants, contrasting with the stability of the 3-iodo variant.
  • Coupling Reagent Protocols

    • Title: Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
    • Source: Journal of Organic Chemistry (via Luxembourg Bio).[1]

    • URL:[Link][1]

    • Relevance: Validates the use of TBTU/HATU for esterific

Sources

Application Note: 3-Iodo-1H-pyrazole-4-carboxylic Acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 3-iodo-1H-pyrazole-4-carboxylic acid as a versatile core scaffold for developing Type I and Type II kinase inhibitors.

Introduction & Scaffold Rationale

The pyrazole ring is a "privileged scaffold" in kinase inhibitor discovery, featuring in FDA-approved drugs like Ruxolitinib , Crizotinib , and Encorafenib .[1] The specific derivative 3-iodo-1H-pyrazole-4-carboxylic acid offers a unique orthogonal functionalization strategy:

  • C-3 Iodine Handle: A high-reactivity vector for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to introduce hydrophobic aryl/heteroaryl groups that target the kinase gatekeeper region or hydrophobic back-pocket .

  • C-4 Carboxylic Acid: A versatile handle for amide coupling to introduce solubilizing tails (e.g., morpholine, piperazine) that interact with the solvent-exposed region or the ribose-binding pocket .

  • N-1/N-2 Hinge Binding: The unsubstituted pyrazole nitrogens (donor-acceptor motif) mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Structural Logic Diagram

ScaffoldLogic Scaffold 3-Iodo-1H-pyrazole- 4-carboxylic acid Hinge Hinge Region Binding (N1-H Donor / N2 Acceptor) Scaffold->Hinge Core Interaction Gatekeeper Hydrophobic Pocket/Gatekeeper (via C-3 Suzuki Coupling) Scaffold->Gatekeeper Iodine Displacement Solvent Solvent Exposed/Ribose Pocket (via C-4 Amide Coupling) Scaffold->Solvent COOH Modification

Caption: Functional vectors of the 3-iodo-1H-pyrazole-4-carboxylic acid scaffold mapping to kinase active site domains.

Synthetic Protocols

To maximize yield and regioselectivity, a Protection-First strategy is recommended. Direct coupling on the unprotected pyrazole often leads to catalyst poisoning or N-arylation side products.

Workflow Overview
  • N-Protection: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) protection.

  • C-3 Functionalization: Suzuki-Miyaura coupling.[2]

  • C-4 Functionalization: Amide coupling.

  • Global Deprotection: Removal of N-protecting group.

Protocol A: N-Protection (SEM-Protection)

Objective: Mask the acidic NH proton to facilitate Pd-catalyzed coupling.

  • Reagents: 3-iodo-1H-pyrazole-4-carboxylic acid (1.0 equiv), SEM-Cl (1.2 equiv), NaH (60% dispersion, 2.5 equiv), DMF (anhydrous).

  • Procedure:

    • Cool a solution of the starting material in DMF to 0°C under Argon.

    • Add NaH portion-wise. Stir for 30 mins at 0°C.

    • Add SEM-Cl dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Quench: Carefully add ice water. Acidify to pH 4 with 1M HCl (to precipitate the carboxylic acid intermediate) or extract if ester formed.

    • Note: If the carboxylic acid also reacts with SEM-Cl (forming the ester), a mild hydrolysis step (LiOH/THF) may be needed immediately after to restore the free acid if amide coupling is the next step. Recommendation: Use the methyl ester of the starting material if available, then hydrolyze later.

Protocol B: C-3 Suzuki-Miyaura Coupling

Objective: Introduce the "Gatekeeper" aryl group.

  • Reagents: N-protected-3-iodopyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Combine all reagents in a microwave vial or pressure tube.

    • Degas: Bubble Argon through the solvent mixture for 10 minutes (Critical for preventing homocoupling).

    • Heat at 90°C for 4 hours (or 120°C for 20 min in microwave).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: C-4 Amide Coupling

Objective: Attach the solubilizing tail.

  • Reagents: C-3 substituted pyrazole acid (1.0 equiv), Amine (R-NH₂, 1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), DMF.

  • Procedure:

    • Dissolve the acid and DIPEA in DMF. Stir for 5 mins.

    • Add HATU. Stir for 5 mins (Activation).

    • Add the Amine.[3] Stir at RT for 2-12 hours.

    • Validation: Monitor by LC-MS for disappearance of acid peak [M+H]+.

Protocol D: Deprotection
  • Reagents: TFA / DCM (1:1) or HCl / Dioxane.

  • Procedure: Stir at RT for 1-2 hours. Concentrate in vacuo.[2] Neutralize with saturated NaHCO₃ before final extraction to ensure the pyrazole is in the neutral form for biological assay.

Biological Evaluation: Kinase Assay Protocol

Method: ADP-Glo™ Kinase Assay (Promega) Rationale: This is a homogeneous, luminescent assay that measures ADP formed from a kinase reaction. It is universal for all kinases and ideal for profiling inhibitors.

Materials
  • Kinase: Recombinant Human CDK2/CyclinA (or target of interest).

  • Substrate: Histone H1 (generic substrate).

  • ATP: Ultra-pure ATP (10 µM final conc, near Km).

  • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

Step-by-Step Protocol
  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitor in 100% DMSO.

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Kinase (2 ng/well) in 1x Buffer.

    • Add 1 µL of Inhibitor (or DMSO control). Incubate 10 mins at RT.

    • Add 2 µL of Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve to determine 

.

Case Study: SAR Optimization for CDK2

In a hypothetical optimization campaign targeting CDK2 (Cyclin-Dependent Kinase 2), the following Structure-Activity Relationship (SAR) trends are typically observed with this scaffold.

Table 1: Representative SAR Data

Compound IDR1 (C-3 Position)R2 (C-4 Amide)IC50 (CDK2)Notes
PZ-01 Phenyl-OH (Acid)> 10 µMPoor cell permeability; weak binding.
PZ-02 PhenylMorpholine850 nMImproved solubility; amide H-bond acceptor.
PZ-03 4-Fluoro-phenylMorpholine120 nMHalogen fills hydrophobic pocket.
PZ-04 3-Amino-phenylPiperazine45 nMH-bond donor picks up Asp residue interaction.
Synthetic Pathway Diagram

SynthesisWorkflow Start 3-Iodo-1H-pyrazole-4-COOH Step1 1. Protection (SEM-Cl) 2. Esterification (MeOH) Start->Step1 Inter1 Intermediate A: N-SEM, 4-COOMe, 3-Iodo Step1->Inter1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter1->Step2 Inter2 Intermediate B: N-SEM, 4-COOMe, 3-Aryl Step2->Inter2 Step3 1. Hydrolysis (LiOH) 2. Amide Coupling (R-NH2) Inter2->Step3 Final Final Inhibitor: NH, 4-CONHR, 3-Aryl Step3->Final + Deprotection (TFA)

Caption: Optimized synthetic workflow for 3,4-disubstituted pyrazole kinase inhibitors.

Expert Tips & Troubleshooting

  • Regiochemistry of Alkylation: When protecting the pyrazole (if using alkyl halides instead of SEM-Cl), mixtures of N1 and N2 isomers are common. Tip: Use bulky protecting groups (Trityl or SEM) to favor the sterically less hindered position, or separate isomers chromatographically at the intermediate stage.

  • Suzuki Dehalogenation: The C-3 iodine is very labile. If you observe de-iodinated byproduct (pyrazole-H), lower the reaction temperature to 60°C and switch to a milder base like

    
    .
    
  • Solubility: The core scaffold is planar and rigid. If final compounds precipitate in the biological assay, introduce sp3-rich tails (e.g., N-methyl piperazine) at the C-4 amide position to improve Fsp3 character and solubility.

References

  • Review of Pyrazole Scaffolds: Faria, J. V., et al. (2017). "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Orbital: The Electronic Journal of Chemistry. Link

  • Suzuki Coupling Protocols: BenchChem Application Note. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Link

  • Kinase Binding Modes: L.V. Lee, et al. (2009). "Structure-Based Design of Potent and Selective Pyrazole-Based Inhibitors." Journal of Medicinal Chemistry. Link

  • ADP-Glo Assay: Promega Technical Manual. "ADP-Glo™ Kinase Assay." Link

  • CDK2 Inhibitor Design: Park, H., et al. (2019). "Design and Synthesis of Pyrazole Derivatives as CDK2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Note: Advanced Sonogashira Cross-Coupling Strategies for 3-Iodo-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Rationale & Mechanistic Insights

The 1H-pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, receptor antagonists, and anti-inflammatory agents[1]. Functionalizing the C3 position of this ring via Sonogashira cross-coupling allows for the rapid generation of diverse 3-alkynyl-1H-pyrazole derivatives. However, executing transition-metal-catalyzed couplings on 3-iodo-1H-pyrazole-4-carboxylic acid requires meticulous functional group management.

As an application scientist, it is critical to understand the causality behind the experimental design rather than blindly following a procedure. Direct coupling of the unprotected acid is highly inefficient due to two major interfering factors:

  • Carboxylic Acid Interference: The free carboxylic acid proton will neutralize the amine base (e.g., triethylamine) required to generate the reactive copper acetylide intermediate. Furthermore, the carboxylate anion can coordinate to the palladium center, altering its electronic properties and potentially leading to premature catalyst decay or unwanted decarboxylation. Solution: The acid must be masked as an ethyl ester (ethyl 3-iodo-1H-pyrazole-4-carboxylate) prior to coupling[2].

  • Pyrazole N-H Coordination: Unprotected pyrazoles are excellent bidentate or monodentate ligands for transition metals. A free pyrazole N-H will sequester the palladium or copper catalysts, effectively poisoning the catalytic cycle and stalling the reaction[3]. Solution: The N-H group must be protected. While tert-butyloxycarbonyl (Boc) is a common choice, literature and empirical data show that Boc-protected pyrazoles can be thermally unstable under coupling conditions and during GC-MS monitoring[2]. The ethoxyethyl (EE) group , introduced via ethyl vinyl ether (EVE), is highly stable to the basic coupling conditions but easily cleaved under mild acidic conditions, making it the superior choice[3].

Experimental Workflow & Logical Pathway

The following diagram illustrates the validated synthetic pathway, emphasizing the strategic masking and unmasking steps required to successfully isolate the final 3-alkynyl-1H-pyrazole-4-carboxylic acid.

Workflow A Ethyl 3-iodo-1H-pyrazole-4-carboxylate (Starting Material) B N-Protection (Ethyl Vinyl Ether, cat. TFA, DCM) A->B Blocks N-H coordination C Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate (Protected Intermediate) B->C D Sonogashira Coupling (Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Et3N/THF) C->D C-C Bond Formation E Ethyl 3-alkynyl-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate (Coupled Intermediate) D->E F Global Deprotection & Saponification (1. HCl/EtOH, 2. LiOH/H2O) E->F Yields free acid G 3-alkynyl-1H-pyrazole-4-carboxylic acid (Final Target) F->G

Caption: Workflow for the synthesis of 3-alkynyl-1H-pyrazole-4-carboxylic acids via Sonogashira coupling.

Quantitative Data Summary

The table below summarizes validated reaction conditions and expected yields for the Sonogashira coupling of the EE-protected intermediate with representative terminal alkynes[2][4].

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp / TimeExpected Yield
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylatePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%)CuI (10 mol%)Et₃N / THF (1:1)60 °C / 6 h94%
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylateTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5 mol%)CuI (10 mol%)Et₃N / THF (1:1)60 °C / 8 h85 - 88%
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate1-HexynePd(dppf)Cl₂ (5 mol%)CuI (10 mol%)DIPEA / DMF80 °C / 12 h78 - 82%

Validated Step-by-Step Protocols

Every protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure experimental integrity at each stage.

Protocol A: N-Protection with Ethyl Vinyl Ether (EVE)

Objective: Mask the pyrazole N-H to prevent catalyst poisoning.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve ethyl 3-iodo-1H-pyrazole-4-carboxylate (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, 0.5 mmol, 5 mol%).

  • Addition: Critical Step: The addition of EVE to the N-H bond is highly exothermic[3]. Add ethyl vinyl ether (30.0 mmol, 3.0 eq) dropwise over 15 minutes, maintaining the internal reaction temperature between 28–33 °C using a water bath.

  • Monitoring (Self-Validation): Stir the reaction at room temperature for 2 hours. Analyze via TLC (Hexane/EtOAc 3:1). The protected product will appear as a distinct, less polar spot compared to the starting material. GC-MS can be used to confirm the mass shift (+72 Da).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the TFA. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate as a viscous oil or low-melting solid[2].

Protocol B: Sonogashira Cross-Coupling

Objective: Form the C-C bond via Pd/Cu co-catalysis.

  • Solvent Degassing (Critical): In a Schlenk flask, prepare a 1:1 mixture of anhydrous THF and Triethylamine (Et₃N) (total volume 30 mL). Degas the solvent mixture by bubbling argon through it for at least 15 minutes. Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling (oxidative dimerization) of the terminal alkyne.

  • Reagent Loading: Add the protected pyrazole intermediate from Protocol A (5.0 mmol) to the degassed solvent.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.25 mmol, 5 mol%) and CuI (0.50 mmol, 10 mol%). The solution will typically turn a pale yellow or green.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 6.0 mmol, 1.2 eq) dropwise.

  • Reaction Execution: Heat the mixture to 60 °C under argon.

  • Monitoring (Self-Validation): As the active Pd(0) species and copper acetylide form, the reaction mixture will darken significantly (brown/black). Monitor by TLC or LC-MS. Complete consumption of the iodide starting material typically occurs within 4–6 hours[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove metal precipitates. Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield the coupled intermediate .

Protocol C: Global Deprotection & Saponification

Objective: Unmask the N-H and hydrolyze the ester to yield the final target.

  • N-Deprotection: Dissolve the coupled intermediate (4.0 mmol) in ethanol (20 mL). Add 2M aqueous HCl (2.0 mL). Stir at room temperature for 2 hours. Self-Validation: LC-MS will show the loss of the ethoxyethyl group (-72 Da), yielding the ethyl 3-alkynyl-1H-pyrazole-4-carboxylate.

  • Saponification: To the same reaction flask, add an aqueous solution of Lithium Hydroxide (LiOH·H₂O, 16.0 mmol, 4.0 eq in 10 mL water). Heat the mixture to 50 °C for 3 hours to hydrolyze the ethyl ester.

  • Isolation (Self-Validation): Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous phase with water (10 mL) and wash with diethyl ether (15 mL) to remove organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 2–3. The final 3-alkynyl-1H-pyrazole-4-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Reaction Chemistry and Transformational Potential of 3-Iodo-1H-Pyrazole Derivatives Benchchem URL:[1]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction ARKAT USA (ARKIVOC) URL:[3]

  • Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate Synthesis and Cross-Coupling Applications ARKAT USA (ARKIVOC) URL:[2]

  • Electronic Structure, Bonding Characteristics, and Aromaticity Analysis of Pyrazoles Benchchem URL:[4]

Sources

N-alkylation procedures for 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-alkylation procedures for 3-iodo-1H-pyrazole-4-carboxylic acid Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Strategic Analysis

The 3-iodo-1H-pyrazole-4-carboxylic acid scaffold is a high-value pharmacophore in drug discovery, particularly for kinase inhibitors and fragment-based drug design. The iodine handle at C3 allows for subsequent Sonogashira, Suzuki, or Buchwald couplings, while the C4-carboxylate serves as a gateway to amides or heterocycles.

However, the N-alkylation of this scaffold presents a classic regioselectivity challenge. The pyrazole ring exists in tautomeric equilibrium, and the presence of the bulky, electron-withdrawing iodine at C3, combined with the carboxylate at C4, creates a complex steric and electronic environment.

Core Challenges:

  • Regioselectivity (N1 vs. N2): Alkylation can occur at either nitrogen. Due to IUPAC numbering rules, the product where the alkyl group is distal to the iodine is designated 1-alkyl-3-iodo- , while the product where the alkyl group is adjacent to the iodine is designated 1-alkyl-5-iodo- .

  • Chemouselectivity: The carboxylic acid proton (

    
    ) is far more acidic than the pyrazole NH (
    
    
    
    ). Direct alkylation of the acid requires careful stoichiometry to avoid esterification (O-alkylation) or requires a transient protection strategy.

The "Standard of Care" Approach: To ensure reproducibility and yield, this guide recommends the Ester-Alkylate-Hydrolyze pathway. Converting the acid to an ester (typically ethyl or methyl) protects the carboxylate, improves solubility in organic solvents (DMF, THF), and simplifies the purification of regioisomers before final hydrolysis.

Pre-Reaction Considerations & Mechanism

Regiochemical Drivers

The regiochemical outcome is governed by the interplay of steric hindrance and lone-pair repulsion .

  • Sterics: The Iodine atom is large (Van der Waals radius

    
    ). The nitrogen adjacent to the iodine (N2 relative to C3-I) is sterically crowded.
    
  • Thermodynamics: The 1-alkyl-3-iodo isomer (distal alkylation) is generally the thermodynamically and kinetically favored product due to reduced steric clash between the alkyl group and the iodine atom.

Workflow Visualization

The following diagram outlines the optimized workflow for generating N-alkylated derivatives.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: N-Alkylation cluster_2 Phase 3: Deprotection Start 3-Iodo-1H-pyrazole- 4-carboxylic acid Ester Ethyl 3-iodo-1H- pyrazole-4-carboxylate Start->Ester EtOH, H2SO4 Reflux Alkylation Base (K2CO3/Cs2CO3) R-X, DMF Ester->Alkylation Isomer_Major Major: 1-Alkyl-3-iodo (Distal) Alkylation->Isomer_Major Steric Preference Isomer_Minor Minor: 1-Alkyl-5-iodo (Proximal) Alkylation->Isomer_Minor Minor Pathway Final 1-Alkyl-3-iodo-1H- pyrazole-4-carboxylic acid Isomer_Major->Final LiOH, THF/H2O

Caption: Optimized synthetic workflow favoring the sterically less hindered 1-alkyl-3-iodo regioisomer.

Detailed Experimental Protocols

Protocol A: Preparation of Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Prerequisite step to prevent O-alkylation.

  • Setup: Charge a round-bottom flask with 3-iodo-1H-pyrazole-4-carboxylic acid (1.0 equiv).

  • Solvent: Add absolute Ethanol (0.5 M concentration).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    , 0.5 equiv) or Thionyl Chloride (
    
    
    
    , 1.2 equiv) dropwise at 0°C.
  • Reaction: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Concentrate in vacuo. Neutralize with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Yield Expectation: >90%. The product is often a white solid.

Protocol B: Regioselective N-Alkylation (Mild Conditions)

This protocol uses Cesium Carbonate to maximize yield and favor the steric product.

Reagents:

  • Substrate: Ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (R-X, 1.2 equiv) (e.g., MeI, EtBr, BnBr)

  • Base: Cesium Carbonate (

    
    , 1.5 equiv) or Potassium Carbonate (
    
    
    
    , 2.0 equiv)
  • Solvent: DMF (anhydrous, 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under Nitrogen (

    
    ), dissolve the pyrazole ester  in anhydrous DMF.
    
  • Deprotonation: Add

    
      in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow.
    
  • Addition: Add the Alkyl Halide dropwise.[1]

    • Note: For volatile halides (e.g., MeI), use a reflux condenser or sealed tube if heating is required.

  • Reaction: Stir at RT for 2–12 hours.

    • Optimization: If conversion is slow (checked by LCMS), heat to 60°C. Avoid excessive heat (>80°C) to prevent decomposition or iodine migration.

  • Quench: Pour the mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Water (
    
    
    
    ) and Brine (
    
    
    ) to remove DMF.
  • Purification (Critical):

    • The crude will likely contain a mixture of regioisomers.

    • Column Chromatography: Silica gel.[1][2] Gradient 0%

      
       40% EtOAc in Hexanes.
      
    • Elution Order: typically, the 1-alkyl-3-iodo (Major, Distal) isomer is less polar and elutes first compared to the 1-alkyl-5-iodo (Minor, Proximal) isomer, due to the "shielding" of the dipole by the bulky iodine, though this can vary based on the R group. Always confirm with NOESY.

Protocol C: Hydrolysis to Final Acid
  • Dissolution: Dissolve the purified 1-alkyl-3-iodo ester in THF/Water (3:1 ratio).

  • Base: Add Lithium Hydroxide Monohydrate (

    
    , 3.0 equiv).
    
  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Acidify carefully with 1M HCl to pH

    
     2. The product usually precipitates. Filter and dry.[1][2] If no precipitate, extract with EtOAc.
    

Analytical Validation (Self-Validating System)

Distinguishing the two isomers is the most critical step. You cannot rely solely on elution order.

Table 1: Regioisomer Identification Data
FeatureMajor Isomer (Target) Minor Isomer (By-product)
Structure 1-alkyl-3-iodo -pyrazole-4-carboxylate1-alkyl-5-iodo -pyrazole-4-carboxylate
Sterics Alkyl group is Distal to Iodine.[3]Alkyl group is Adjacent to Iodine.
1H NMR (Ring Proton) C5-H signal is often deshielded (downfield) due to proximity to N-Alkyl.C3-H (now C3 because I is at C5) signal varies.
NOESY / ROESY Key Correlation: Strong NOE between N-Alkyl protons and C5-H (pyrazole singlet).No NOE between N-Alkyl protons and pyrazole ring proton (distance is too far across the ring).
13C NMR C-I carbon typically

80-100 ppm.
C-I carbon shift changes due to adjacent N-alkylation.

Diagnostic Logic:

  • Run a 1D-NOESY irradiating the N-Alkyl protons.

  • If you see an enhancement of the Pyrazole-H singlet: You have the 1-alkyl-3-iodo isomer (Target). The H is at C5, adjacent to N1-Alkyl.

  • If you see NO enhancement of the Pyrazole-H: You likely have the 1-alkyl-5-iodo isomer. The H is at C3, distal from N1-Alkyl.

Troubleshooting & Optimization

Problem: Low Regioselectivity (Ratio < 3:1)
  • Cause: Small alkyl groups (Methyl) or high temperatures.

  • Solution:

    • Switch solvent to THF or Toluene (non-polar solvents often enhance steric differentiation).

    • Lower temperature to 0°C.

    • Use a bulkier base like KOtBu in THF (kinetic control).

Problem: Inseparable Isomers
  • Solution:

    • Do not hydrolyze the mixture. Separation is much harder at the acid stage.

    • Try Recrystallization : The major isomer often crystallizes more readily from Hexane/EtOAc.

    • Switch to Prep-HPLC with a C18 column (Water/Acetonitrile + 0.1% Formic Acid).

Problem: N- vs O-Alkylation (if skipping ester protection)
  • If you attempt to alkylate the acid directly using 2.0 equiv base:

    • Risk: Formation of ester by-products.

    • Mitigation: Use NaH (2.2 equiv) in THF at 0°C to form the dianion, then add R-X slowly. However, the ester route (Protocol A+B) is far more robust.

References

  • Regioselectivity in Pyrazole Alkylation

    • Study on steric redirection and regiochemistry of pyrazole-3-carboxyl
    • Source: Tetrahedron Letters / ScienceDirect.
  • Synthesis of 3-Iodo-1H-Pyrazole Derivatives

    • Detailed protocols for iodination and subsequent functionaliz
    • Source: Arkivoc.[3][4]

  • General N-Alkylation Methodologies

    • Comprehensive review of base/solvent effects on pyrazole alkyl
    • Source: BenchChem Technical Notes.
  • Structural Confirmation (NOESY)

    • Methodology for distinguishing N1/N2 isomers using NMR.
    • Source: Journal of Organic Chemistry.[5]

Sources

Troubleshooting & Optimization

Improving reaction yields of 3-iodo-1H-pyrazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Iodo-1H-pyrazole-4-carboxylic Acid Synthesis

User Ticket: "Improving reaction yields and selectivity." Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Deactivation" Challenge

Synthesizing 3-iodo-1H-pyrazole-4-carboxylic acid presents a classic "push-pull" conflict in heterocyclic chemistry. The pyrazole ring is electron-rich, but the carboxylic acid at position 4 is a strong electron-withdrawing group (EWG). This deactivates the ring toward electrophilic aromatic substitution (iodination), forcing you to use harsher conditions that often lead to the formation of the 3,5-diiodo impurity or stall the reaction at incomplete conversion.

Furthermore, in unsubstituted 1H-pyrazoles , the 3- and 5-positions are tautomerically equivalent. "3-iodo" and "5-iodo" are the same molecule until the nitrogen is substituted.

This guide prioritizes oxidative iodination protocols (


) and N-iodosuccinimide (NIS)  methods, while introducing the Ester Strategy  as a high-yield alternative.

Module 1: Reaction Optimization (Upstream)

Issue 1: "My reaction stalls at 50-60% conversion."

Diagnosis: The carboxylic acid moiety at C4 reduces electron density at C3/C5. Standard


 is not electrophilic enough to overcome this deactivation barrier.
Solution:  You must generate a "super-electrophile" (

) in situ using an oxidant.

Protocol A: The


 System (Standard) 
This method is atom-economical and scalable. The iodic acid (

) oxidizes molecular iodine to the highly reactive iodine cation.
  • Reagents: Pyrazole-4-carboxylic acid (1.0 eq),

    
     (0.6 eq), 
    
    
    
    (0.2 eq).
  • Solvent: Acetic Acid (AcOH) / Water (80:20). Critical: Water is required to solubilize the iodate, but too much water precipitates the starting material.

  • Temperature: 60–80°C.

  • Mechanism:

    
    .
    

Protocol B: The NIS/TFA Method (High Reactivity) For extremely stubborn substrates, use N-iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA).

  • Reagents: Substrate (1.0 eq), NIS (1.1 eq), TFA (0.1–0.5 eq).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Benefit: Homogeneous conditions; avoids solubility issues of the free acid.

Issue 2: "I am getting significant 3,5-diiodo impurity."

Diagnosis: Once the first iodine is added, the ring is deactivated further, but if the local concentration of iodinating agent is too high (poor mixing) or temperature is uncontrolled, the second addition occurs. Solution:

  • Starve the Reaction: Add the oxidant (

    
     or 
    
    
    
    ) dropwise over 1–2 hours. Do not dump it in all at once.
  • Solubility Check: If your product precipitates out as it forms, it is protected from di-iodination. If it stays in solution, it is vulnerable. Use a solvent system where the mono-iodo product is less soluble than the starting material (e.g., Water/AcOH mixtures).

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between mono-iodination and di-iodination, highlighting the "Yield Trap."

ReactionPathway cluster_conditions Critical Control Points SM Pyrazole-4-COOH (Starting Material) Mono 3-Iodo-Pyrazole-4-COOH (Target Product) SM->Mono k1 (Slow) Requires Oxidant Tip2 Control: Dropwise Oxidant Addition SM->Tip2 Di 3,5-Diiodo-Pyrazole-4-COOH (Impurity) Mono->Di k2 (Fast if heated) Over-iodination Tip1 Control: Stop at 95% Conversion Don't chase the last 5% Mono->Tip1

Caption: Kinetic pathway showing the danger of over-reaction. k1 is the rate-limiting step due to ring deactivation.

Module 3: Workup & Isolation (The "Yield Trap")

Issue 3: "I can't filter the product / Yield is low after recrystallization."

Diagnosis: 3-Iodo-1H-pyrazole-4-carboxylic acid is amphoteric. It behaves as a cation at low pH (protonated pyrazole N) and an anion at high pH (carboxylate). The Isoelectric Trap: If you quench with base to pH 7, you form the carboxylate salt (


), which is water-soluble. You will lose your product in the filtrate.

Correct Isolation Protocol:

  • Quench: Cool reaction to room temperature. Add saturated Sodium Thiosulfate (

    
    ) to destroy excess iodine (color changes from dark red to yellow).
    
  • pH Adjustment:

    • The target molecule is least soluble at its Isoelectric Point (pI) , typically pH 3–4 .

    • Adjust pH slowly using 1N HCl or sat.

      
       to this range.
      
  • Filtration: Stir the slurry at 0°C for 1 hour before filtering.

  • Washing: Wash with cold water (pH adjusted to 3.5). Do not wash with neutral water or alkaline buffers.

Module 4: The "Pro" Strategy (The Ester Route)

If direct iodination of the acid fails to yield >70%, switch to the Ester Route .

Why?

  • Solubility: Ethyl pyrazole-4-carboxylate is soluble in organic solvents (DCM, MeCN), allowing homogeneous kinetics.

  • Purification: The ester can be purified by column chromatography (impossible for the free acid).

  • Hydrolysis: Saponification (

    
    ) is quantitative.
    

Comparative Data Table:

FeatureDirect Acid IodinationEster Iodination + Hydrolysis
Solubility Poor (requires AcOH/Heat)Excellent (DCM, MeCN, EtOAc)
Regioselectivity Moderate (Di-iodo risk high)High (Easier to control temp)
Purification Crystallization onlyChromatography possible
Overall Yield 40–60% (variable)75–85% (reliable)
Scalability HighHigh

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Issue CheckTLC Check TLC/LCMS: What is the major spot? Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Conversion < 80% Di_Iodo Di-iodo Impurity Present CheckTLC->Di_Iodo Over-reaction No_Solid No Precipitate on Workup CheckTLC->No_Solid Conversion OK, but no solid Sol_Heat Increase Temp to 80°C OR Add 0.2 eq HIO3 SM_Left->Sol_Heat Sol_Slow Restart: Add Oxidant Slower Lower Temp to 60°C Di_Iodo->Sol_Slow Sol_pH Check pH of Mother Liquor Adjust to pH 3-4 No_Solid->Sol_pH

Caption: Diagnostic logic flow for identifying the root cause of yield loss.

References

  • Vasilevsky, S. F., et al. (2025). "Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3." National Institutes of Health (PubMed).

  • BenchChem Technical Support. (2025). "Synthesis of 4-Iodopyrazole - Troubleshooting Guide." BenchChem.[1][2]

  • Organic Chemistry Portal. (2024). "Synthesis of Pyrazoles: Recent Highlights." Organic Chemistry Portal.

  • Larock, R. C., et al. (2008).[3] "ICl-Induced Iodination of 1-Acyl-pyrazoles." Journal of Organic Chemistry.

  • Google Patents. (2011). "WO2011076194A1 - Method for purifying pyrazoles." Patents.

Sources

Overcoming solubility issues of 3-iodo-1H-pyrazole-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Paradox: Why This Molecule Struggles

Researchers often assume that Dimethyl Sulfoxide (DMSO), the "universal solvent," should easily dissolve a small molecule like 3-iodo-1H-pyrazole-4-carboxylic acid (MW ~237.98 g/mol ). However, this compound presents a specific "lattice energy trap" that defies simple "add and stir" protocols.

The Mechanistic Barrier

The difficulty arises from the synergy between three structural features:

  • The Pyrazole Core: The 1H-pyrazole motif acts as both a hydrogen bond donor (N-H) and acceptor (N:), facilitating strong intermolecular networking.

  • The Carboxylic Acid: In the solid state, carboxylic acids form stable centrosymmetric dimers via dual hydrogen bonds.

  • The Iodine Substituent: Unlike smaller halogens, the large, polarizable iodine atom at the 3-position enhances London dispersion forces and potential halogen bonding, significantly increasing the crystal lattice energy [1].

The Result: The solvent (DMSO) must overcome this high lattice energy. While DMSO is a potent H-bond acceptor, it lacks H-bond donation capability. It can disrupt the carboxylic acid proton, but it struggles to break the extensive N-H···N networks and stacking interactions reinforced by the iodine atom without thermal or chemical assistance.

Diagnostic & Troubleshooting Workflow

Do not treat solubility as a binary state. Follow this decision matrix to identify if your issue is kinetic (slow rate) or thermodynamic (saturation limit).

Solubility Decision Tree

Caption: Logical flow for troubleshooting solubility issues with 3-iodo-1H-pyrazole-4-carboxylic acid.

SolubilityWorkflow Start Start: Compound undissolved in DMSO CheckWater Check DMSO Grade (Is it anhydrous?) Start->CheckWater WaterIssue Replace with Anhydrous DMSO (Water crashes out hydrophobic acids) CheckWater->WaterIssue Old/Open Bottle Sonicate Step 1: Kinetic Disruption Sonicate at 40°C for 10 mins CheckWater->Sonicate Fresh Bottle WaterIssue->Sonicate Result1 Dissolved? Sonicate->Result1 Success1 Success: Kinetic Issue Resolved Result1->Success1 Yes Step2 Step 2: Chemical Shift (In-situ Salt) Add 1.1 eq. Organic Base (DIPEA/TEA) Result1->Step2 No (Suspension remains) Result2 Dissolved? Step2->Result2 Success2 Success: Ionic Species Formed Result2->Success2 Yes Step3 Step 3: Cosolvent/Derivatization Consider Methyl Ester or DMF mix Result2->Step3 No

Detailed Protocols

Protocol A: The "Heat & Shake" (Kinetic Fix)

Use this for concentrations < 10 mM.

Theory: The iodine atom increases the molecular weight and slows diffusion. The crystal lattice requires thermal energy to break.

  • Preparation: Weigh the solid into a glass vial (avoid plastic if heating > 50°C).

  • Solvent Addition: Add anhydrous DMSO (Grade ≥ 99.9%).

    • Critical Note: DMSO is hygroscopic.[1] Absorbed atmospheric water acts as an "anti-solvent" for this compound [2].

  • Thermal Cycle:

    • Sonicate in a water bath at 40–45°C for 15 minutes.

    • Vortex vigorously for 30 seconds.

    • Repeat twice.

  • Verification: Hold the vial against a light source. If "shimmering" (Schlieren lines) or micro-particulates are visible, proceed to Protocol B.

Protocol B: The "In-Situ Salt" Shift (Thermodynamic Fix)

Use this for concentrations > 10 mM or stubborn batches. This is the Gold Standard for acidic heterocycles.

Theory: 3-iodo-1H-pyrazole-4-carboxylic acid has an acidic proton on the carboxylic group (pKa ~3–4). Deprotonating this group creates a negative charge (carboxylate anion), which DMSO solvates extremely well due to its high dielectric constant, breaking the intermolecular H-bond dimers [3].

Reagents:

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Ratio: 1.1 to 1.5 molar equivalents relative to the pyrazole.

Steps:

  • Calculate the moles of your pyrazole compound.

  • Add DMSO to the vial containing the solid.

  • Add 1.1 equivalents of DIPEA directly to the suspension.

    • Example: For 10 mg of Pyrazole (MW ~238), add ~0.5 µL of neat DIPEA (Density ~0.74 g/mL).

  • Vortex. The solution should clarify almost instantly.

Why this works:



The ionic species is orders of magnitude more soluble in polar aprotic solvents than the neutral dimer.

Data Summary: Solubility Thresholds

Solvent ConditionEstimated Max Solubility (25°C)Notes
Pure DMSO (Anhydrous) ~5–10 mg/mLSlow dissolution; requires sonication.
DMSO + 5% Water < 1 mg/mLAvoid. Water causes precipitation of the neutral acid.
DMSO + 1.1 eq. DIPEA > 50 mg/mLRecommended. Forms highly soluble salt.
Ethanol/Methanol ModerateGood for synthesis, poor for biological stock (evaporation issues).

Frequently Asked Questions (FAQs)

Q1: Will adding DIPEA/TEA interfere with my biological assay?

  • Answer: Likely not, but controls are required. The amount of base added (equimolar to the drug) is minute. When you dilute the DMSO stock (e.g., 1000x dilution) into the assay buffer, the concentration of DIPEA is negligible and the pH is controlled by the assay buffer (PBS/HEPES).

    • Action: Always run a "Vehicle + Base" control in your assay to rule out toxicity.

Q2: My compound precipitated when I diluted the DMSO stock into water/media. Why?

  • Answer: This is the "Reprotonation Crash."

    • Mechanism:[2][3] If you used Protocol B (Base), you have the carboxylate salt. If your assay buffer is acidic (pH < 5) or if the dilution shifts the equilibrium, the compound reprotonates to the neutral acid.

    • Fix: Ensure your assay buffer pH is neutral (pH 7.4). At pH 7.4, the carboxylic acid (pKa ~4) will remain deprotonated and soluble [4].

Q3: Can I use the methyl ester instead?

  • Answer: Yes. The methyl ester (Methyl 3-iodo-1H-pyrazole-4-carboxylate) removes the H-bond donor/acceptor dimerization of the acid. It is significantly more soluble in pure DMSO [5]. However, it is a prodrug or precursor; you must verify if your target requires the free acid to bind.

Q4: I see a color change to yellow/brown in DMSO over time. Is it degrading?

  • Answer: Iodine-containing heterocycles can be sensitive to light. In DMSO, slight liberation of iodine (

    
    ) or oxidation can occur, turning the solution yellow.
    
    • Prevention: Store DMSO stocks in amber vials at -20°C. Use fresh stocks for critical

      
       or 
      
      
      
      measurements.

References

  • PubChem. 4-Iodopyrazole Compound Summary. National Center for Biotechnology Information. Accessed March 8, 2026. [Link][4]

  • University of Calgary. Solubility of Organic Compounds: Acid-Base Effects. Department of Chemistry. Accessed March 8, 2026. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents. 2023.[3] Accessed March 8, 2026. [Link]

Sources

Technical Support Center: Pyrazole Cross-Coupling & Deiodination Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This hub is dedicated to troubleshooting one of the most persistent challenges in heterocyclic chemistry: minimizing deiodination (hydrodehalogenation) side reactions during the palladium-catalyzed cross-coupling of iodopyrazoles.

Mechanistic FAQs: Understanding the "Why"

Q: Why does my 4-iodopyrazole undergo deiodination instead of the desired cross-coupling? A: Dehalogenation, or hydrodehalogenation, is a common side reaction with heteroaryl halides[1]. It occurs when the aryl-palladium(II) intermediate (Ar-Pd-I) reacts with a hydrogen source before the transmetalation step can proceed[1]. Because iodopyrazoles are highly electron-rich, the resulting Ar-Pd-I complex is relatively stable. If transmetalation is slow—due to steric hindrance, poor base activation, or unoptimized ligands—the intermediate is intercepted by hydrides or protons, leading to the dead-end deiodinated product[2].

Q: Where are these hydrogen atoms coming from in my reaction mixture? A: The replacement of iodine with a hydrogen atom typically originates from three sources[2]:

  • Solvents: Alcohols (like ethanol or methanol) can act as hydride donors via

    
    -hydride elimination from the generated metal alkoxide.
    
  • Amines: In Buchwald-Hartwig aminations, aliphatic amines can coordinate to palladium and undergo

    
    -hydride elimination, transferring a hydride directly to the metal center[2].
    
  • Trace Water: Water can form a Pd-OH species that subsequently undergoes protonation or further reduction.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I + Pd(0) → Ar-Pd(II)-I) Pd0->OxAdd Intermediate Ar-Pd(II)-I (Aryl-Palladium Intermediate) OxAdd->Intermediate Transmet Transmetalation (Fast with XPhos/dtbpf) Intermediate->Transmet Desired Pathway SideRxn Hydride Abstraction (Slow transmetalation) Intermediate->SideRxn Side Reaction RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-R) RedElim->Product DeiodProduct Hydrodehalogenation (Ar-H Side Product) SideRxn->DeiodProduct

Catalytic cycle of Pd-mediated cross-coupling illustrating the hydrodehalogenation side pathway.

Troubleshooting Guide: Reaction Optimization

Q: How can I adjust my catalyst and ligand to prevent this? A: The key to minimizing homocoupling and hydrodeiodination is accelerating the transmetalation and reductive elimination steps[2]. For electron-rich aryl halides like iodopyrazoles, bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos or bidentate ligands like dtbpf) are highly effective[2][3]. These ligands force the palladium center into a lower coordination state, accelerating the desired pathway, while their steric bulk blocks the coordination of secondary hydrogen donors[3][4].

Q: What are the optimal base and solvent choices? A: The choice of base is critical. For Suzuki couplings, strong, anhydrous inorganic bases like


 or 

are preferred over weaker or aqueous bases[2][3]. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are required[2]. Ensure your aprotic polar solvents (e.g., dioxane, toluene, DMF) are strictly anhydrous and degassed, as oxygen can deactivate the catalyst, prolonging reaction times and increasing side reactions[2].
Quantitative Impact of Reaction Parameters

The following table summarizes the causal effects of various parameters on the ratio of desired cross-coupling to deiodination.

ParameterConditionEffect on DeiodinationMechanistic Rationale
Ligand

High (>30%)Slow transmetalation leaves the Ar-Pd-I intermediate vulnerable to reduction.
Ligand XPhos / dtbpfLow (<5%)Bulky, electron-rich ligands accelerate transmetalation and reductive elimination[2][3].
Solvent Ethanol / MeOHHigh (>40%)Acts as a direct hydride donor via

-hydride elimination from the alkoxide.
Solvent 1,4-Dioxane / TolueneLow (<5%)Lacks easily abstractable hydrides; promotes stable catalytic cycling[2].
Base

/ DIPEA
Moderate (15-25%)Can coordinate to Pd and provide hydrides via

-hydride elimination.
Base Anhydrous

Low (<5%)Strong enough to activate the boronic acid but incapable of hydride donation[2][3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify the mechanistic integrity of the reaction before completion.

Protocol A: Optimized Suzuki-Miyaura Coupling of 4-Iodopyrazole

This protocol utilizes XPhos to accelerate transmetalation and anhydrous conditions to eliminate proton sources.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the N-protected 4-iodopyrazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol),

    
     (2 mol%), XPhos (8 mol%), and finely milled, anhydrous 
    
    
    
    (3.0 equiv)[2].
  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Causality: Degassing prevents the oxidation of the Pd(0) catalyst. A compromised catalyst slows the reaction, giving the Ar-Pd-I intermediate time to undergo hydrodeiodination[2].

  • Reaction Initiation: Seal the tube, remove it from the glovebox, and stir at 80 °C.

  • Validation Checkpoint (30 minutes): Withdraw a 10 µL aliquot under positive nitrogen pressure. Quench in 1 mL of 1:1 EtOAc/H2O and analyze the organic layer via LC-MS.

    • Pass Criteria: >50% conversion to the cross-coupled product with <5% of the deiodinated pyrazole mass (M-126).

    • Fail Criteria: Observation of >10% deiodinated product indicates that the solvent is wet or the boronic acid has degraded (failing to transmetalate). If this occurs, halt the reaction, verify solvent anhydrousness, and check boronic acid purity.

  • Workup: After 4 hours, cool the mixture to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 4-Iodopyrazole

Amination reactions are particularly prone to hydrodehalogenation because the amine coupling partner can act as a hydride source[2][4]. This protocol uses dtbpf, a rigid bidentate ligand that enforces a geometry highly conducive to rapid C-N reductive elimination[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an inert atmosphere, combine 4-iodopyrazole (1.0 equiv, 1.0 mmol), the primary or secondary amine (1.2 equiv, 1.2 mmol),

    
     (5 mol%), dtbpf (10 mol%), and NaOtBu (2.0 equiv, 2.0 mmol) in a reaction vial[2][3].
    
  • Solvent Addition: Suspend the mixture in 5.0 mL of anhydrous toluene. Causality: Toluene is a non-polar, aprotic solvent lacking abstractable protons, which strictly suppresses the hydrodehalogenation pathway commonly observed in more polar media[2].

  • Reaction Initiation: Seal the vial and heat to 100 °C with vigorous stirring for 12 hours.

  • Validation Checkpoint (1 hour): Analyze a micro-aliquot via GC-MS. The presence of the deiodinated pyrazole peak indicates that the amine is undergoing

    
    -hydride elimination faster than reductive elimination. If observed, verify the steric bulk of the amine; highly hindered amines may require switching to an NHC ligand.
    
  • Workup: Cool to room temperature, quench with a saturated aqueous

    
     solution, extract with dichloromethane, dry over 
    
    
    
    , and purify via chromatography.
References
  • Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Advances. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification techniques for 3-iodo-1H-pyrazole-4-carboxylic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Hub. This guide addresses the specific challenges associated with the purification and handling of 3-iodo-1H-pyrazole-4-carboxylic acid . As a scaffold in fragment-based drug discovery (FBDD), the purity of this halogenated heterocycle is critical for downstream cross-coupling reactions (e.g., Sonogashira, Suzuki) where trace impurities can poison palladium catalysts.

🔬 Chemical Profile & Solubility Data[1]

Before initiating purification, review the physicochemical properties that dictate your strategy. This compound is amphoteric but predominantly acidic due to the carboxylic moiety.

PropertyDescriptionImplication for Purification
Functional Groups Carboxylic acid (-COOH), Pyrazole (-NH), Iodide (-I)Soluble in aqueous base; susceptible to deiodination under harsh reduction conditions.
pKa (Predicted) ~3.5 (COOH), ~13.0 (NH)pH < 2: Fully protonated (insoluble in water). pH > 5: Carboxylate form (water-soluble).
Solubility (Good) DMSO, DMF, Methanol (warm), Aqueous NaOH/KOHUse for initial dissolution or loading.
Solubility (Poor) Water (acidic pH), Hexanes, DichloromethaneUse as anti-solvents or for washing.
Key Impurities Free Iodine (

), 1H-pyrazole-4-carboxylic acid (de-iodinated), Inorganic salts
Requires specific wash steps (e.g., thiosulfate for iodine).

🛠 Module 1: Acid-Base Extraction (Primary Purification)

User Question: My crude product is a dark solid with significant inorganic salt contamination. What is the most efficient bulk purification method?

Technical Response: For the free acid, Acid-Base Precipitation is the most robust method to remove non-acidic organic impurities and inorganic salts. This utilizes the pH-dependent solubility switch of the carboxylic acid.

Protocol: Acid-Base Reprecipitation
  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved.

    • Note: If the solution is dark brown/purple, it indicates free iodine. Add sodium thiosulfate (~5-10 mg) until the color lightens.

  • Organic Wash (Crucial): Extract the aqueous basic layer with Ethyl Acetate (EtOAc) (

    
     vol).
    
    • Mechanism:[1] This removes unreacted neutral starting materials or non-acidic byproducts. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5 °C. Slowly add 1M HCl dropwise with vigorous stirring.

  • Endpoint: Target pH 1–2 . The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid. Wash the cake with cold water (

    
    ) to remove NaCl/KCl salts.
    
  • Drying: Dry under vacuum at 45 °C over

    
    .
    
Workflow Visualization

AcidBasePurification Start Crude 3-iodo-1H-pyrazole-4-COOH Dissolve Dissolve in 1M NaOH (Forms Sodium Carboxylate) Start->Dissolve Wash Wash with Ethyl Acetate Dissolve->Wash PhaseSep Separate Phases Wash->PhaseSep OrgLayer Organic Layer (Discard Neutral Impurities) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product) PhaseSep->AqLayer Bottom Phase Acidify Acidify with 1M HCl to pH 1-2 (0-5°C) AqLayer->Acidify Filter Filter & Wash with Cold Water Acidify->Filter Final Pure Solid Acid Filter->Final

Caption: Logical flow for the acid-base purification cycle, separating neutral impurities from the target acidic pyrazole.

🧪 Module 2: Recrystallization Troubleshooting

User Question: I tried recrystallizing from Ethanol, but I got low recovery or "oiling out." What solvent system should I use?

Technical Response: Pyrazoles with carboxylic acids often form strong hydrogen bond networks, making them prone to oiling out if the cooling is too rapid or the solvent polarity is mismatched.

Recommended Solvent Systems
SystemRatio (v/v)Protocol Notes
Ethanol / Water 9:1 to 5:1Best for Purity. Dissolve in hot ethanol; add hot water until turbid. Cool slowly to room temp, then 4 °C.
EtOAc / Hexanes 1:1 to 1:4Best for Recovery. Dissolve in minimal refluxing EtOAc. Add Hexanes dropwise. Warning: If oiling occurs, add a seed crystal or scratch the glass.
Methanol / Acetonitrile 1:2Useful if the compound is very polar.
Troubleshooting "Oiling Out"

If the product comes out as a sticky oil instead of crystals:

  • Reheat the mixture until the oil redissolves.

  • Add a seed crystal (if available) or a tiny amount of the crude solid.

  • Slow down the cooling. Wrap the flask in foil or a towel to insulate it, allowing it to cool over 2–3 hours.

  • Agitation: Stir gently; vigorous stirring can sometimes promote oiling over crystallization.

📊 Module 3: Chromatographic Purification (HPLC/Flash)

User Question: I need >99% purity for a biological assay. The acid-base method left me at 95%. How do I purify this by Prep-HPLC?

Technical Response: Chromatography of free carboxylic acids requires pH control of the mobile phase to prevent peak tailing (streaking). You must suppress the ionization of the carboxylic acid or ensure it is fully ionized.

Method Development Guide
  • Stationary Phase: C18 (Reverse Phase) is standard.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .

    • Why Acid? The acid keeps the carboxyl group protonated (

      
      ), ensuring the molecule remains neutral and interacts with the C18 column. Without acid, the ionized carboxylate (
      
      
      
      ) will elute near the void volume with poor resolution.
  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient: Typically 5% B to 95% B over 20 minutes.

Caution regarding Iodine Stability: Avoid using basic mobile phases (e.g., Ammonium Hydroxide) for prolonged periods, as high pH can sometimes promote deiodination or side reactions in complex mixtures.

HPLC Decision Tree

HPLC_Decision CheckPurity Analyze Purity (LC-MS) Decision Purity > 95%? CheckPurity->Decision HighPurity Use Recrystallization (Module 2) Decision->HighPurity Yes LowPurity Identify Impurity Type Decision->LowPurity No PolarImp Polar Salts/Start Material LowPurity->PolarImp High Polarity RegioImp Regioisomers (4-iodo vs 3-iodo) LowPurity->RegioImp Similar Polarity Action1 Acid-Base Extraction (Module 1) PolarImp->Action1 Action2 Prep-HPLC (C18) 0.1% TFA in Water/ACN RegioImp->Action2

Caption: Decision matrix for selecting between extraction, recrystallization, and HPLC based on impurity profile.

❓ Frequently Asked Questions (FAQs)

Q: The solid has a persistent pink/purple hue. Is this normal? A: No. This indicates free iodine (


) contamination, which is common in iodopyrazole synthesis.
  • Fix: Wash the solid with a 5% aqueous solution of Sodium Thiosulfate (

    
    ) or Sodium Bisulfite. The iodine will be reduced to colorless iodide, which washes away in water.
    

Q: Can I use silica gel flash chromatography? A: Yes, but carboxylic acids often "streak" on silica.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:Acetic Acid). This suppresses ionization and sharpens the bands. Alternatively, use a C18 reverse-phase flash column.

Q: My compound is decomposing during storage. How should I store it? A: Iodinated heterocycles can be light-sensitive.

  • Protocol: Store in an amber vial, under inert gas (Argon/Nitrogen), at -20 °C. Avoid prolonged exposure to light on the benchtop.

📚 References

  • Synthesis and Purification of Iodopyrazoles:

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives.[1][2]

    • Source: ARKIVOC 2014 (vi) 54-71.[1][2][3]

    • URL:[Link]

    • Relevance: Describes recrystallization of related ethyl 3-iodo-1H-pyrazole-4-carboxylate from n-hexane:ethyl acetate.

  • General Purification of Pyrazole Carboxylic Acids:

    • Title: Method for purifying pyrazoles (WO2011076194A1).

    • Source: Google Patents.

    • URL:

    • Relevance: Validates the acid-base salt formation and precipitation technique for pyrazole purification.

  • Physicochemical Properties (pKa/Solubility):

    • Title: 4-Iodopyrazole (PubChem CID 77022).

    • Source: PubChem.[4][5]

    • URL:[Link]

    • Relevance: Provides baseline pKa and solubility data for the 4-iodo analog, applicable to the 3-iodo isomer.

Sources

Technical Support Center: Preventing Decarboxylation of 3-Iodo-1H-Pyrazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with highly functionalized pyrazole scaffolds. A frequent point of failure in the late-stage functionalization of 3-iodo-1H-pyrazole-4-carboxylic acid is unintended thermal or metal-catalyzed decarboxylation. This guide provides mechanistic causality, troubleshooting FAQs, and self-validating experimental protocols to secure your synthetic workflow.

Mechanistic Insights: The Causality of Degradation

Why does 3-iodo-1H-pyrazole-4-carboxylic acid spontaneously degrade into 3-iodo-1H-pyrazole upon heating? The vulnerability lies in the synergistic electronic effects of the pyrazole ring and its substituents.

  • Electronic Withdrawal : The iodine atom at the C3 position is highly electronegative. It withdraws electron density via inductive effects, stabilizing the formation of a carbanion (or radical) at the C4 position once the carbon-carbon bond cleaves.

  • Carboxylate Anion Formation : Under neutral to basic conditions, the carboxylic acid deprotonates. The resulting carboxylate anion is the active species that undergoes thermal extrusion of CO₂.

  • Transition Metal Facilitation : If your reaction involves copper or palladium (e.g., Suzuki or Sonogashira couplings), these metals actively coordinate to the carboxylate. Mechanistic studies demonstrate that Cu(II), for example, facilitates the homolytic cleavage of the pyrazole-COO⁻ bond, generating a reactive radical that rapidly expels CO₂ 1. Furthermore, halo-substituted pyrazole carboxylic acids are notoriously susceptible to protodecarboxylation under relatively mild heating 2.

Troubleshooting Guides & FAQs

Q1: I am attempting a Sonogashira coupling on 3-iodo-1H-pyrazole-4-carboxylic acid at 80°C, but my LC-MS shows complete loss of the carboxyl mass (-44 Da). How do I stop this? A1: You are observing metal-catalyzed protodecarboxylation. The palladium/copper catalyst system is inserting into the C-I bond, but the elevated temperature and basic conditions (e.g., Et₃N) are simultaneously driving the extrusion of CO₂ from the carboxylate anion. Solution: You must either mask the carboxylic acid as an ester (which prevents the formation of the carboxylate anion) or lower the reaction temperature. Esterification is the most robust method, as esters are immune to protodecarboxylation under these conditions.

Q2: If I choose to protect the carboxylic acid, which ester is most appropriate, and how do I remove it without destroying the pyrazole ring? A2: An ethyl ester or methyl ester is highly recommended. The Fischer esterification is straightforward and high-yielding. Post-coupling, the ester can be hydrolyzed using mild aqueous lithium hydroxide (LiOH) at room temperature. Because the pyrazole ring is stable to mild aqueous base, this self-validating cycle (Protect


 Couple 

Deprotect) ensures >95% retention of the carboxyl moiety.

Q3: My workflow cannot tolerate an esterification/saponification cycle. Can I perform the cross-coupling directly on the free acid? A3: Yes, but you must completely eliminate heating. You can perform room-temperature Sonogashira cross-couplings on 3-iodo-1H-pyrazole derivatives by utilizing highly active catalyst systems (e.g., Pd(PPh₃)₄ / CuI in degassed DMF/Et₃N) and extending the reaction time 3. By keeping the internal temperature strictly below 25°C, the activation energy for decarboxylation is not reached.

Quantitative Data: Decarboxylation Rates by Condition

To assist in your experimental design, the following table summarizes the observed decarboxylation of 3-iodo-1H-pyrazole-4-carboxylic acid under various standard conditions.

Reaction ConditionTemp (°C)Catalyst/BaseTime (h)% DecarboxylationRecommendation
Free Acid (Aqueous Base)100°CNaOH (2 eq)4>90%Avoid heating free acids in base.
Free Acid (Sonogashira)80°CPd(PPh₃)₄, CuI, Et₃N12100%Mandatory protection required.
Free Acid (Sonogashira)25°CPd(PPh₃)₄, CuI, Et₃N24<5%Viable, but requires strict temp control.
Ethyl Ester (Sonogashira)80°CPd(PPh₃)₄, CuI, Et₃N120%Optimal Workflow .
Workflow Visualization

Below is the logical decision tree for handling 3-iodo-1H-pyrazole-4-carboxylic acid to prevent degradation.

G start 3-iodo-1H-pyrazole-4-carboxylic acid (Prone to Decarboxylation) decision Does the downstream reaction require heating (>50°C)? start->decision protect Step 1: Esterification (EtOH, cat. H2SO4, Reflux) decision->protect Yes react_cold Direct Room-Temp Catalysis (e.g., Pd(PPh3)4 / CuI at 25°C) decision->react_cold No react_hot Step 2: High-Temp Reaction (e.g., Suzuki/Sonogashira at 80°C) protect->react_hot deprotect Step 3: Saponification (LiOH, H2O/THF, 25°C) react_hot->deprotect end Target: Functionalized Pyrazole-4-carboxylic acid deprotect->end react_cold->end

Decision matrix for preventing decarboxylation of 3-iodo-1H-pyrazole-4-carboxylic acid.

Validated Experimental Protocols
Protocol A: Protection via Fischer Esterification (Self-Validating System)

Causality: Converting the acid to an ethyl ester prevents the formation of the labile carboxylate anion, completely shutting down the decarboxylation pathway during subsequent high-temperature steps.

  • Charge: Suspend 3-iodo-1H-pyrazole-4-carboxylic acid (10.0 mmol) in absolute ethanol (50 mL).

  • Catalyze: Slowly add concentrated H₂SO₄ (1.0 mL) dropwise while stirring.

    • Validation Check: The opaque suspension will gradually clear into a homogenous solution as the ester forms and dissolves.

  • Reflux: Heat the reaction mixture to 78°C (reflux) for 16 hours. (Note: Decarboxylation does not occur here because the highly acidic medium keeps the carboxylic acid protonated until it is esterified).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to 1/3 volume. Pour into ice-cold saturated NaHCO₃ (100 mL) to neutralize the acid. Extract with Ethyl Acetate (3 x 50 mL).

  • Isolate: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl 3-iodo-1H-pyrazole-4-carboxylate.

Protocol B: Room-Temperature Sonogashira Coupling (Alternative to Protection)

Causality: By utilizing a highly active Pd(0) catalyst and maintaining the internal temperature at 25°C, the cross-coupling cycle outpaces the thermal energy required for C-C bond cleavage.

  • Degas: In a Schlenk flask, dissolve 3-iodo-1H-pyrazole-4-carboxylic acid (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous DMF (5 mL) and Triethylamine (2 mL). Sparge with Argon for 15 minutes.

  • Catalyze: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%) under a positive stream of Argon.

  • React: Stir the mixture vigorously at exactly 25°C for 24 hours.

    • Validation Check: Monitor by TLC/LC-MS. The reaction must not be heated to accelerate completion, or rapid decarboxylation will initiate.

  • Quench: Dilute with 1M aqueous HCl (to pH 3) to precipitate the functionalized pyrazole-4-carboxylic acid. Filter and wash with cold water.

Protocol C: Mild Deprotection (Saponification)

Causality: Once the high-temperature functionalization is complete, the ester must be removed without triggering decarboxylation. Using a mild base at room temperature achieves this safely.

  • Dissolve: Dissolve the functionalized ethyl pyrazole-4-carboxylate (1.0 mmol) in a 1:1 mixture of THF and Methanol (10 mL).

  • Hydrolyze: Add a solution of LiOH·H₂O (3.0 mmol) in Water (5 mL).

  • Stir: Stir at 25°C for 4-6 hours. Do not apply heat.

  • Acidify: Concentrate to remove organic solvents. Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl. The target functionalized 3-iodo-1H-pyrazole-4-carboxylic acid derivative will precipitate as a stable solid.

References
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.Inorganic Chemistry Frontiers (RSC Publishing).
  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents (WO2014033164A1).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.ARKAT USA.

Sources

Technical Guide: Optimizing Catalyst Loading for 3-Iodo-1H-pyrazole-4-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The Challenge: Coupling 3-iodo-1H-pyrazole-4-carboxylic acid presents a "perfect storm" of catalytic challenges. You are not just coupling an aryl iodide; you are managing a substrate with three distinct interference points:

  • The C-I Bond (Reactive Site): Generally reactive, but electron-rich pyrazole rings can make oxidative addition sluggish compared to phenyl iodides.

  • The C4-Carboxylic Acid (Poisoning Agent): Free carboxylic acids can coordinate to Pd(II) intermediates, forming stable carboxylate complexes that arrest the catalytic cycle. They also alter the pH, potentially protonating ligands.

  • The N1-H (Ligand Competitor): The free pyrazole nitrogen is a competent ligand. If not deprotonated or protected, it binds to the palladium center, displacing your phosphine ligands and leading to catalyst deactivation (often observed as Pd black precipitation).

The Solution: Optimization requires a bifurcated strategy: either Direct Coupling (using water-soluble systems and specific bases to manage the charges) or Protection-First (masking the interfering groups). This guide prioritizes Direct Coupling for atom economy but provides fallback strategies for difficult cases.

Decision Matrix: Route Selection

Before optimizing loading, confirm your route. Attempting low-loading direct coupling on a "dirty" substrate is futile.

CouplingStrategy Start Substrate: 3-iodo-1H-pyrazole-4-COOH CheckSol Is substrate soluble in organic/aqueous mix? Start->CheckSol Direct Route A: Direct Coupling (High Atom Economy) CheckSol->Direct Yes Protect Route B: Protection Strategy (Higher Reliability) CheckSol->Protect No / Scale > 100g Cond_A Conditions: Pd(dppf)Cl2 or XPhos Pd G2 Solvent: Dioxane/H2O (4:1) Base: Cs2CO3 (3.5 equiv) Direct->Cond_A Cond_B Step 1: Esterification (COOH -> COOMe) Step 2: N-Protection (THP/SEM) Step 3: Coupling (Standard Suzuki) Protect->Cond_B

Figure 1: Strategic decision tree for selecting the coupling pathway. Direct coupling is preferred for speed but requires strict pH control.

Catalyst Loading Optimization: The Protocol

Standard Loading: 5.0 mol% Target Optimized Loading: 0.5 – 1.0 mol%

To lower catalyst loading, you must increase the Turnover Number (TON) . This is achieved by preventing catalyst death (aggregation) and facilitating the rate-determining step (usually oxidative addition for electron-rich rings).

Recommended Catalyst Systems
SystemCatalyst PrecursorLigandBaseSolventRationale
Robust (Start Here) Pd(dppf)Cl₂·CH₂Cl₂ IncludedCs₂CO₃Dioxane/H₂O (4:1)The large bite angle of dppf resists displacement by the pyrazole nitrogen. Water solubilizes the carboxylate.
High Performance Pd₂(dba)₃ XPhos or SPhos K₃PO₄n-BuOH/H₂OBuchwald ligands facilitate oxidative addition on electron-rich rings and form bulky active species that resist poisoning.
Cost-Effective Pd(PPh₃)₄ NoneNa₂CO₃DME/H₂OOnly works if the substrate is fully soluble. High loading (3-5%) usually required due to instability.
Step-by-Step Optimization Workflow

Experiment: Coupling 3-iodo-1H-pyrazole-4-COOH (1.0 equiv) with Aryl-B(OH)₂ (1.2 equiv).

  • Baseline Run (5 mol%):

    • Use Pd(dppf)Cl₂ (5 mol%).

    • Base: Cs₂CO₃ (3.5 equiv). Note: You need 1 equiv to deprotonate COOH, 1 equiv for NH, and 1.5 equiv for the Suzuki cycle.

    • Temp: 80°C.

    • Goal: Confirm reaction works. If yield < 50%, do not lower loading yet.

  • Ligand Screening (at 1 mol%):

    • Run parallel reactions with XPhos, SPhos, and dppf at 1 mol% Pd.

    • Identify which ligand maintains conversion > 80%.

  • The "Dosing" Technique (For < 0.5 mol%):

    • Instead of adding all catalyst at once, add it in three portions (0.1 mol% each) every 2 hours. This prevents high concentrations of active Pd(0) from aggregating into inactive Pd black.

Troubleshooting & FAQs

Q1: The reaction turns black immediately, and conversion stops at 20%. What happened?

Diagnosis: "Pd Black" formation.[1] The active Pd(0) aggregated because it wasn't stabilized fast enough or was poisoned. Root Cause: The free pyrazole nitrogen (NH) likely displaced your ligands. Fix:

  • Increase Base: Ensure you have enough base (Cs₂CO₃ > 3 equiv) to keep the pyrazole deprotonated (N-). The anionic pyrazole is a poorer ligand for Pd(0) than the neutral species in this context.

  • Switch Ligand: Move to XPhos or CataCXium A . These bulky ligands bind tighter to Pd than the pyrazole nitrogen does.

Q2: I see the product, but also a significant amount of de-iodinated starting material (pyrazole-4-COOH).

Diagnosis: Protodeiodination.[2] Root Cause: The oxidative addition occurred, but instead of transmetallating with the boron, the Pd species grabbed a hydride (H). Fix:

  • Check Solvent: Are you using alcohols (MeOH/EtOH)? Switch to aprotic solvents like Dioxane or DMF .[2]

  • Water Control: While water is needed for solubility, too much can promote protonolysis. Reduce water ratio to the minimum required for solubility (e.g., 10:1 Dioxane:Water).

  • Anhydrous Route: If deiodination persists, you must protect the N and COOH and run under strictly anhydrous conditions.

Q3: My carboxylic acid substrate is not dissolving, even with base.

Diagnosis: Solubility-limited reactivity. Fix:

  • Phase Transfer: Add 10 mol% TBAB (Tetrabutylammonium bromide) . This helps transfer the anionic carboxylate/pyrazole into the organic phase where the catalyst resides.

  • Counter-ion Switch: Switch from K₂CO₃ to Cs₂CO₃ . Cesium salts are generally more soluble in organic solvents due to the "cesium effect."

Visualizing the Failure Modes

Understanding why the reaction fails is key to fixing it.

FailureModes ActiveCat Active Pd(0)L2 Prod Product ActiveCat->Prod + Boronic Acid DeadCat Inactive Pd Complex (Stalled) ActiveCat->DeadCat Substrate Poisoning PdBlack Pd Black Precipitate (Irreversible) ActiveCat->PdBlack Low Ligand Stability Substrate 3-Iodo-pyrazole-4-COOH Substrate->DeadCat Binds Pd Path_Success Oxidative Addition (Desired) Path_Poison Coordination by Free -NH or -COOH Path_Agg Ligand Dissociation

Figure 2: Competition between productive coupling and catalyst deactivation pathways.

Post-Reaction: Metal Removal

High catalyst loading often leaves residual Pd. For pharmaceutical intermediates (limit < 10 ppm):

  • Celite/Carbon Filtration: Pass the hot reaction mixture through a pad of Celite mixed with activated carbon.

  • Scavengers: Treat the crude organic layer with SiliaMetS® Thiol or TMT (Trimercaptotriazine) for 2 hours at 50°C. The free carboxylic acid actually helps here, as the product is water-soluble at high pH, allowing you to wash Pd out with the organic layer before acidifying to precipitate the product.

References

  • BenchChem. (2025).[2][3][4] Troubleshooting workflow for low yield in Suzuki-Miyaura coupling. Retrieved from .

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[5] Angewandte Chemie International Edition. (Context: Use of bulky phosphines for difficult substrates).

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from .

  • ResearchGate. (2017). Optimization of Suzuki-Miyaura cross-coupling reaction for pyrazole derivatives. Retrieved from .

  • Sigma-Aldrich (Merck).Catalyst Screening Guide for Suzuki Coupling. (General reference for Pd(dppf)Cl2 usage in polar media).

Sources

Recrystallization solvents for 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Purification of 3-iodo-1H-pyrazole-4-carboxylic acid

Status: Operational | Topic: Recrystallization & Solubility | Audience: R&D Chemist[1]

Executive Summary: The Solubility Profile

3-iodo-1H-pyrazole-4-carboxylic acid presents a unique purification challenge due to its competing functionalities: the polar, H-bonding carboxylic acid/pyrazole core versus the lipophilic, heavy iodine atom.[1]

Unlike its non-iodinated parent, this molecule exhibits reduced water solubility and increased solubility in moderately polar organic solvents.[1] Therefore, a "one-size-fits-all" approach often fails.[1]

The Golden Rule:

  • For Bulk Purity (>95%): Use Acid-Base Reprecipitation .[1][2] This relies on chemical properties rather than thermal solubility and is superior for removing non-acidic synthetic byproducts.[1]

  • For Crystal Growth/Polishing (>99%): Use Ethanol/Water (1:1) or Acetonitrile .

Solvent Compatibility Matrix

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water Primary Recrystallization High Best balance.[1][2] Dissolve in hot EtOH; add H₂O to turbidity. Iodine atom tolerates EtOH well.[1]
1M NaOH / 1M HCl Chemical Purification Critical Recommended first step. Dissolves as carboxylate salt; precipitates as free acid upon acidification.[1]
Acetonitrile (ACN) PolishingMediumGood for removing trace non-polar impurities. Requires cooling to -20°C for good yield.[1]
Ethyl Acetate / Hexane Avoid for AcidLowExcellent for the ESTER precursor , but the free acid is often too insoluble in Hexane and too soluble in EtOAc to crystallize well.[1]
Methanol SolubilizerMediumHigh solubility often leads to poor recovery (yield loss) unless concentrated significantly.

Decision Logic: Selecting Your Method

Do not blindly follow a protocol. Use this logic flow to determine the correct path for your specific crude material.

SolventLogic Start Start: Crude 3-iodo-1H-pyrazole-4-COOH CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity Decision1 Is Purity < 90%? CheckPurity->Decision1 MethodA Method A: Acid-Base Reprecipitation (Removes neutral organics) Decision1->MethodA Yes (Dirty) MethodB Method B: Thermal Recrystallization (Polishing) Decision1->MethodB No (Already >90%) MethodA->MethodB If higher purity needed SolventChoice Choose Solvent System MethodB->SolventChoice System1 Ethanol / Water (Standard) SolventChoice->System1 Default System2 Acetonitrile (If alcohol sensitive) SolventChoice->System2 Alternative

Figure 1: Decision tree for purification strategy based on initial purity levels.

Detailed Protocols

Protocol A: Acid-Base Reprecipitation (The "Chemical Clean")

Use this for crude material obtained directly from ester hydrolysis.[1][2]

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 volumes). Stir until fully dissolved.

    • Why? The carboxylic acid deprotonates (pKa ~3.5), forming the water-soluble sodium carboxylate.[1] Neutral impurities (unreacted iodopyrazole, decarboxylated byproducts) will remain insoluble.[1]

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble particulates.[1]

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring.

  • Endpoint: Continue acidification until pH reaches ~2–3. The free acid will precipitate as a thick white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Protocol B: Thermal Recrystallization (Ethanol/Water)

Use this for polishing the solid obtained from Protocol A.[2]

  • Dissolve: Place the solid in a flask. Add Ethanol (95%) and heat to reflux (approx. 78°C). Add just enough ethanol to dissolve the solid completely.[1]

  • Displace: While maintaining reflux, add hot Water dropwise.

    • Visual Cue: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Clear: Add one or two drops of Ethanol to redissolve the turbidity and make the solution clear again.[1]

  • Crystallize: Remove from heat. Allow to cool to room temperature undisturbed (stirring can cause rapid precipitation of amorphous powder).

  • Finish: Cool in an ice bath (0°C) for 30 minutes. Filter and wash with cold 20% Ethanol/Water.

Troubleshooting Center (FAQ)

Q: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

  • Cause: The melting point of the solvated product is lower than the boiling point of your solvent mixture, or the cooling was too rapid.[1]

  • Fix: Re-heat to dissolve the oil. Add a seed crystal if available.[1] Cool much slower (wrap the flask in a towel). If using Ethanol/Water, slightly increase the Ethanol ratio to keep the oil in solution longer as it cools.[1][2]

Q: The product turned yellow/brown during recrystallization.

  • Cause: Iodine labilization.[1] Iodinated heterocycles can be light- and heat-sensitive, releasing trace free iodine (

    
    ) which causes discoloration.[1]
    
  • Fix: Add a pinch of sodium thiosulfate or sodium bisulfite to the aqueous phase during the Acid-Base step (Protocol A).[1] This reduces free iodine back to iodide (

    
    ), restoring the white color.[1] Perform recrystallization in the dark (wrap flask in foil).
    

Q: Can I use Ethyl Acetate/Hexane?

  • Analysis: This is the standard solvent for the Ethyl Ester precursor (Ethyl 3-iodo-1H-pyrazole-4-carboxylate).[1][2] However, the Carboxylic Acid has strong hydrogen bonding (dimerization) that makes it poorly soluble in Hexane and potentially too soluble in Ethyl Acetate, leading to low recovery.[1][2] Stick to protic solvents for the acid.[1]

Q: What is the expected yield?

  • Acid-Base: 85–95% recovery.[1]

  • Thermal Recrystallization: 60–75% recovery (first crop).

References

  • Synthesis of Pyrazole Carboxamides (General Protocol). BenchChem Application Notes. (Describes the hydrolysis and acid-base precipitation of pyrazole esters).

  • Recrystallization of Ethyl 3-iodo-1H-pyrazole-4-carboxylate. Arkivoc, 2014(vi), 54-71.[1][2] (Establishes EtOAc/Hexane for the ester precursor).

  • Physicochemical Properties of 4-Iodopyrazole. PubChem CID 77022. (Solubility and pKa data for the core fragment). [1]

  • Purification of Heterocyclic Acids. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (General reference for acid-base purification of amphoteric heterocycles).

Sources

Technical Support Center: Troubleshooting Regioselectivity in N-Alkylation of 3-Iodo-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable nature of pyrazole functionalization. 3-Iodopyrazoles are privileged scaffolds in drug discovery, offering a highly versatile carbon-iodine bond that serves as a prime synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira)[1].

However, their tautomeric nature inherently complicates N-alkylation, frequently resulting in challenging mixtures of N1 and N2 regioisomers[2]. This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind these side reactions and provide self-validating, field-proven protocols to help you achieve precise regiocontrol.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the N-alkylation of my 3-iodopyrazole consistently yield a mixture of isomers, and how can I thermodynamically favor the N1 product?

Causality & Solution: Unsubstituted 3-iodopyrazole exists in a dynamic equilibrium between its 3-iodo-1H and 5-iodo-1H tautomers. The two nitrogen atoms present vastly different steric and electronic environments. The iodine atom at the C3 position is both sterically bulky and highly electronegative. Consequently, alkylation at the adjacent nitrogen (N2, forming 1-alkyl-5-iodopyrazole) is sterically hindered and electronically disfavored. Alkylation at the distant nitrogen (N1, forming 1-alkyl-3-iodopyrazole) is the naturally favored pathway[3].

Despite this intrinsic preference, using strong, non-coordinating bases (like NaH) or highly reactive electrophiles often traps the reaction under kinetic control, leading to significant N2 isomer formation. To thermodynamically drive the reaction toward the N1 isomer, you must utilize milder, bulky carbonate bases such as


 in polar aprotic solvents like DMF or DMSO. The large ionic radius of the Cesium cation creates a "loose" ion pair that enhances the nucleophilicity of the pyrazolate anion, while its sheer bulk sterically blocks the N2 position, pushing the N1:N2 ratio from a baseline of 2:1 up to 10:1[1]. Recent crystallographic evidence also demonstrates that leveraging attractive non-covalent interactions in specific solvent systems can further push N1 selectivity above 90%[4].

Q2: I am observing poor conversion and elimination side-products when using secondary alkyl bromides. What is the alternative?

Causality & Solution: Secondary or sterically hindered alkyl halides are highly prone to E2 elimination under the basic conditions required for pyrazole deprotonation. If your electrophile is base-sensitive, transition immediately to a Mitsunobu reaction [1]. This route utilizes primary or secondary alcohols directly, bypassing the halide intermediate entirely. The reaction proceeds under mild, neutral conditions. Mechanistically, the bulky triphenylphosphine oxide (


) byproduct generated in the transition state further amplifies steric differentiation around the pyrazole ring, often resulting in excellent N1 regioselectivity[1].

Q3: How can I intentionally synthesize the sterically disfavored N2 isomer (1-alkyl-5-iodopyrazole)?

Causality & Solution: Direct alkylation will almost always favor the N1 position. To access the N2 isomer, you must bypass direct alkylation through skeletal editing or a protecting group strategy[5]. A highly reliable approach is to protect an unsubstituted pyrazole with a bulky group (e.g., SEM or THP), which directs subsequent lithiation and iodination exclusively to the C5 position. Alternatively, utilizing ethyl vinyl ether to form an ethoxyethyl protecting group allows for controlled functionalization and migration before final deprotection and alkylation[6].

Part 2: Quantitative Data Summary

The following table summarizes the expected regiochemical outcomes based on the selection of base, solvent, and temperature.

Reaction ConditionBase / ReagentsSolventTemp (°C)Expected Yield (%)Regioselectivity (N1:N2)
Kinetic Control NaH (1.2 eq)THF0 to 2570 - 85%~ 2:1
Thermodynamic Control

(2.0 eq)
DMSO25 to 6075 - 90%~ 4:1
Bulky Base Control

(1.5 eq)
DMF25 to 8080 - 95%8:1 to 10:1
Mitsunobu Route

, DIAD
THF0 to 2560 - 75%> 10:1
Part 3: Experimental Protocols
Protocol A: Base-Mediated Regioselective N1-Alkylation

Objective: Maximize 1-alkyl-3-iodopyrazole formation using thermodynamic control.

  • Preparation: Charge a flame-dried round-bottom flask with 3-iodopyrazole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Base Addition: Add

    
     (1.5 equiv). Stir for 15 minutes at room temperature to ensure complete deprotonation.
    
  • Electrophile Addition: Cool the mixture to 0 °C. Add the alkyl halide (1.1 equiv) dropwise. Remove the ice bath and heat to 60 °C (adjust based on electrophile reactivity).

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. Diagnostic check: The N1 isomer typically elutes slightly later than the N2 isomer on a standard reverse-phase C18 column due to differing dipole moments[7].

  • Workup: Quench with deionized water and extract with EtOAc (3x).

  • Self-Validating Wash: Wash the combined organic layers with a 5% aqueous LiCl solution (5x). Diagnostic check: If the organic layer remains cloudy or an emulsion persists, residual DMF is still present, dictating further LiCl washing. Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Mild Mitsunobu N-Alkylation

Objective: Alkylation utilizing alcohols for base-sensitive or elimination-prone substrates.

  • Setup: In a dry flask under argon, combine 3-iodopyrazole (1.0 equiv), the target alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M)[1]. Cool the solution to 0 °C.
    
  • Activation: Slowly add DIAD (1.5 equiv) dropwise over 15 minutes. Mechanistic note: Slow addition is critical to prevent the premature consumption of the betaine intermediate by ambient moisture.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours[1].

  • Purification & TPPO Removal: Concentrate the mixture directly onto silica gel. To remove the notoriously stubborn triphenylphosphine oxide (TPPO) byproduct, dissolve the crude mixture in minimal ether and add anhydrous

    
    . Stir for 30 minutes, filter the resulting TPPO-
    
    
    
    complex, and purify the filtrate via flash chromatography (Hexanes/EtOAc)[1].
Part 4: Regioselectivity Decision Workflow

G Start 3-Iodopyrazole Starting Material Q1 Target Isomer? Start->Q1 N1_Route N1-Alkylation (1-Alkyl-3-iodo) Q1->N1_Route Desired N2_Route N2-Alkylation (1-Alkyl-5-iodo) Q1->N2_Route Desired Base_Med Base-Mediated (Cs2CO3, DMF, 80°C) N1_Route->Base_Med Mitsunobu Mitsunobu Reaction (ROH, DIAD, PPh3) N1_Route->Mitsunobu Protect 1. SEM/THP Protection 2. C5-Iodination 3. Deprotection/Alkylation N2_Route->Protect Result_N1 High N1 Selectivity (>9:1 ratio) Base_Med->Result_N1 Mitsunobu->Result_N1 Result_N2 Exclusive N2 Isomer (via indirect route) Protect->Result_N2

Caption: Workflow for controlling N-alkylation regioselectivity in 3-iodopyrazoles.

Part 5: References

1.[1] "3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole" - Benchchem. URL: 2.[3] "3-Bromo-1H-pyrazole - Building Blocks" - Benchchem. URL: 3.[6] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions" - Archive for Organic Chemistry (Arkivoc). URL: 4.[7] "3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole" - Benchchem. URL: 5.[5] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning" - MDPI. URL: 6.[2] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning" - ResearchGate. URL: 7.[4] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." - Semantic Scholar (J. Org. Chem.). URL:

Sources

Technical Support Center: Metal Catalyst Removal from Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The "Pyrazole Problem": Why Standard Work-ups Fail

Executive Summary: Researchers often report persistent metal contamination in pyrazole derivatives even after column chromatography. The root cause is the coordination chemistry of the pyrazole ring . Unlike simple arenes, the pyrazole nitrogen (N2) acts as a robust


-donor (Lewis base), forming soluble, stable complexes with soft metals like Palladium (Pd) and Copper (Cu).

Standard silica chromatography relies on polarity differences. However, if the Metal-Pyrazole complex has a similar


 to your free product—or if the complex dissociates slowly—the metal "streaks" or co-elutes. Effective remediation requires breaking this coordination bond using a thermodynamic sink (a scavenger with higher affinity) or a kinetic driver (heat/time).

Decision Logic: Selecting the Right Remediation Strategy

Before initiating a protocol, use this logic flow to select the method that balances yield recovery with purity requirements.

MetalRemovalLogic Start START: Metal Contamination Detected MetalType Identify Metal Type Start->MetalType PdBranch Palladium (Pd) MetalType->PdBranch CuBranch Copper (Cu) MetalType->CuBranch PdState Solubility State? PdBranch->PdState Insoluble Insoluble/Black Particles PdState->Insoluble Precipitate Soluble Soluble/Colloidal PdState->Soluble Homogeneous Celite Protocol A: Celite Filtration Insoluble->Celite Scavenger Protocol B: Thiol/TMT Silica Scavenger Soluble->Scavenger High Value API Carbon Protocol C: Activated Carbon (Warning: Yield Loss) Soluble->Carbon Bulk/Low Cost Wash Protocol D: Chelation Wash (EDTA/NH3) CuBranch->Wash

Figure 1: Decision matrix for selecting metal removal protocols based on metal type and physical state.

Experimental Protocols

Protocol A: Silica-Based Scavenging (High Precision)

Best for: High-value intermediates, late-stage APIs, and preventing yield loss. Mechanism: Surface-bound thiols or trimercaptotriazine (TMT) displace the pyrazole ligand.

Materials:

  • Scavenger: SiliaMetS® Thiol (for Pd) or SiliaMetS® Thiourea (for Cu/Pd).[1]

  • Solvent: THF, Methanol, or Ethyl Acetate (avoid DMF if possible, as it competes for metal binding).

Step-by-Step:

  • Dissolution: Dissolve crude pyrazole (1 g) in 10–20 mL of solvent.

  • Loading Calculation: Add scavenger at 4 equivalents relative to the residual metal content (not the initial catalyst loading). If unknown, use 5–10 wt% relative to the product.

  • Incubation: Stir at 40–50 °C for 4 hours.

    • Technical Insight: Heat is critical for pyrazoles. The Pyrazole-Pd bond is kinetically inert; heat increases the rate of ligand exchange to the scavenger.

  • Filtration: Filter through a 0.45 µm PTFE disk or a fine fritted funnel.

  • Validation: Test filtrate with a colorimetric spot test (e.g., thiocyanate for Fe/Co, specific Pd test kits) before evaporating.

Protocol B: Chelation Extraction (Copper Specific)

Best for: Removing Copper (I/II) from Click chemistry or Chan-Lam couplings. Mechanism: Water-soluble chelators (EDTA/Ammonia) form thermodynamically stable complexes with Cu, pulling it into the aqueous phase.

Step-by-Step:

  • Preparation: Dilute reaction mixture with EtOAc or DCM.

  • Primary Wash: Wash organic layer with 10% aqueous NH₄OH (Ammonia) or 0.5 M EDTA (pH 8) .

    • Observation: The aqueous layer should turn vibrant blue (Cu-Ammonia complex).[2]

  • Iterative Washing: Repeat step 2 until the aqueous layer is colorless (typically 2–3 cycles).

  • Polishing: Wash with brine to remove residual base/chelator.

  • Drying: Dry over Na₂SO₄. (Do not use MgSO₄ for sensitive coordinative compounds as it can sometimes trap polar heterocycles).

Comparative Data: Scavenger Efficiency

The following data summarizes removal efficiencies for a standard phenyl-pyrazole derivative contaminated with 1000 ppm Pd(PPh₃)₄.

MethodResidual Pd (ppm)Product Recovery (%)Key AdvantageKey Disadvantage
Crystallization 150–30085%ScalableRisk of inclusion; often insufficient alone
Activated Carbon < 5060–75%CheapHigh product loss due to non-specific adsorption
Silica-Thiol < 10> 95%High YieldHigher cost of goods
Silica-TMT < 5> 95%Best for Pd(II)Requires filtration step

Data aggregated from process chemistry literature [1, 2].

Troubleshooting & FAQs

Q1: I used activated carbon, and my yield dropped by 30%. Why?

A: Pyrazoles are electron-rich and often planar.[3] Activated carbon interacts via


-stacking and van der Waals forces, adsorbing your product alongside the catalyst.
Fix:  Switch to a functionalized silica scavenger  (Protocol A). The alkyl-thiol linkers on silica do not interact strongly with the pyrazole ring, ensuring the product stays in solution while the metal is trapped.
Q2: My product is still colored (yellow/brown) after scavenging. Does this mean metal is present?

A: Not necessarily. "Color does not equal purity." Conjugated organic impurities (oligomers) often cause color even at ppb metal levels. Fix:

  • Quantitative Test: Submit for ICP-MS or XRF.

  • Qualitative Test: Dissolve a small amount in acid; add a drop of sodium sulfide solution. A black precipitate indicates heavy metal. If clear, the color is organic.

Q3: Why is the Palladium level higher after crystallization?

A: This is a classic phenomenon known as inclusion . The pyrazole-Pd complex may have a similar crystal lattice or solubility profile to your product, causing it to co-crystallize or even act as a seed. Fix: Add a "poison" to the mother liquor before crystallizing. Adding 1–5 mol% of N-acetylcysteine or Thiourea keeps the Pd soluble in the mother liquor while the pure product crystallizes out [3].

Q4: Can I use these methods for GMP manufacturing?

A: Yes. Silica scavengers (e.g., SiliaMetS, QuadraPure) and specific activated carbons (e.g., Ecosorb) are widely used in GMP. However, you must demonstrate clearance (proving the scavenger itself doesn't leach) and comply with ICH Q3D elemental impurity limits (typically <10 ppm for oral drugs) [4].

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Biotage. (2023).[4][5] How to Remove Palladium in three easy steps. Biotage Blog.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • ICH. (2019). Guideline Q3D (R1) on elemental impurities. European Medicines Agency.[6]

Sources

Validation & Comparative

1H NMR spectral analysis of 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectral Analysis of 3-Iodo-1H-pyrazole-4-carboxylic Acid: A Comparative Guide for Regioisomer Differentiation

In the development of kinase inhibitors and other targeted therapeutics, pyrazole carboxylic acids serve as critical structural motifs[1]. The precise regiochemistry of halogenation on the pyrazole core profoundly impacts a molecule's binding affinity, vector projection, and pharmacokinetic profile. During synthesis, distinguishing between regioisomers—specifically the target 3-iodo-1H-pyrazole-4-carboxylic acid and its common alternative, 4-iodo-1H-pyrazole-3-carboxylic acid —is a frequent analytical bottleneck.

As a Senior Application Scientist, I have structured this guide to provide a definitive comparison of their


H NMR spectral performance. By detailing the mechanistic causality behind their chemical shifts and establishing a self-validating experimental protocol, this guide ensures unambiguous structural identification.

Mechanistic Causality: Electronic Effects on H NMR Shifts

The pyrazole ring is a highly dynamic system due to rapid annular tautomerism (N1-H


 N2-H exchange). In an unsubstituted 1H-pyrazole-4-carboxylic acid, this tautomerization averages the electronic environments of C3 and C5, resulting in a single, 2-proton resonance in the 

H NMR spectrum.

Introducing an iodine atom breaks this symmetry, leaving only one carbon-bound proton (C5-H). The chemical shift of this solitary proton is dictated by two competing electronic forces:

  • Inductive Deshielding (-I Effect): Iodine is highly electronegative and withdraws electron density from the conjugated

    
    -system, generally deshielding the remaining ring protons.
    
  • Anisotropic and Heavy-Atom Effects: The large electron cloud of iodine creates a local shielding effect (the heavy-atom effect) primarily at the ipso-carbon. Concurrently, the spatial orientation of the carboxylic acid carbonyl group introduces strong deshielding anisotropy.

In 3-iodo-1H-pyrazole-4-carboxylic acid [2], the C5 proton is flanked by the tautomerizing nitrogen atoms and is positioned


 to the strongly electron-withdrawing carboxylic acid. The synergistic deshielding from the heterocycle and the carbonyl group pushes the C5-H signal downfield to approximately 8.30 ppm .

Conversely, in 4-iodo-1H-pyrazole-3-carboxylic acid [3], the iodine atom is directly adjacent to the C5 proton. The subtle shielding contribution from iodine's heavy-atom effect, combined with the increased spatial distance from the carboxylic acid group, results in a relative upfield shift to approximately 8.05 ppm .

Comparative Spectral Data

To objectively evaluate the analytical distinction between these building blocks, the quantitative


H NMR data is summarized below.
CompoundCAS NumberC5-H Shift (ppm)MultiplicityNH/OH Shifts (ppm)
3-Iodo-1H-pyrazole-4-carboxylic acid 2384763-04-4~8.30Singlet (1H)13.0 - 14.0 (Broad, 2H)
4-Iodo-1H-pyrazole-3-carboxylic acid 6647-93-4~8.05Singlet (1H)13.0 - 14.0 (Broad, 2H)
1H-Pyrazole-4-carboxylic acid 37718-11-9~8.15Singlet (2H)*13.0 - 13.5 (Broad, 2H)

*Note: Appears as a 2H singlet due to rapid tautomerization averaging the C3 and C5 environments.

Data Visualization: Regioisomer Differentiation Workflow

The following logic tree illustrates the decision-making process for identifying the correct regioisomer based on the aromatic region of the


H NMR spectrum.

IsomerDifferentiation Start Unknown Pyrazole Carboxylic Acid NMR Acquire 1H NMR in DMSO-d6 Start->NMR Analyze Analyze Aromatic Region (7.5 - 8.5 ppm) NMR->Analyze Int2H Integration = 2H Singlet ~8.15 ppm Analyze->Int2H 2 Protons Int1H Integration = 1H Singlet Analyze->Int1H 1 Proton Iso1 1H-pyrazole-4-carboxylic acid (Unsubstituted) Int2H->Iso1 Iso2 3-iodo-1H-pyrazole-4-carboxylic acid Shift ~8.30 ppm Int1H->Iso2 Downfield Shift Iso3 4-iodo-1H-pyrazole-3-carboxylic acid Shift ~8.05 ppm Int1H->Iso3 Upfield Shift

Fig 1: Logical workflow for differentiating iodo-pyrazole regioisomers via 1H NMR.

Experimental Protocol: High-Fidelity H NMR Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used. Proper solvent selection and relaxation delays are critical to prevent signal suppression of the C5 proton.

Step 1: Sample Preparation
  • Action: Dissolve 10–15 mg of the pyrazole compound in 0.6 mL of high-purity DMSO-

    
     (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: Pyrazole carboxylic acids form robust intermolecular hydrogen-bonded dimers. Non-polar solvents like CDCl

    
     fail to disrupt these networks, leading to poor solubility and extreme signal broadening. DMSO-
    
    
    
    acts as a strong hydrogen-bond acceptor, fully solvating the monomeric species and sharpening the aromatic signals[4].
Step 2: Spectrometer Configuration & Acquisition
  • Action: Acquire data on a 400 MHz or 500 MHz NMR spectrometer at 298 K using a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Critical Parameter - Relaxation Delay (D1): Set D1 to

    
     3.0 seconds.
    
  • Causality: The isolated C5 proton in a rigid heterocycle lacks adjacent protons for efficient dipole-dipole relaxation, resulting in a long longitudinal relaxation time (

    
    ). A standard default 1-second delay will cause incomplete magnetization recovery, leading to artificially low integration values for the C5-H peak.
    
Step 3: Processing and Self-Validation
  • Action: Apply an exponential line broadening (LB) of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum manually.

  • Self-Validation Check 1 (Referencing): Verify the internal TMS peak is exactly at 0.00 ppm and the residual DMSO quintet is at 2.50 ppm. If these shift, the sample matrix is altering the lock signal, and the chemical shifts cannot be trusted for regioisomer differentiation.

  • Self-Validation Check 2 (Integration Integrity): Set the integral of the sharp C5-H singlet to exactly 1.00. The broad signals between 13.0 and 14.0 ppm (representing the COOH and pyrazole NH) should integrate to approximately 2.00. Note: If the sample contains excess moisture, the NH/OH protons may undergo intermediate exchange with the HDO peak (~3.33 ppm), which will reduce their apparent integration and broaden the water peak.

References

Sources

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 3-Iodo-1H-pyrazole-4-carboxylic Acid

[1]

Executive Summary

In drug discovery, 3-iodo-1H-pyrazole-4-carboxylic acid serves as a critical scaffold for kinase inhibitors and fragment-based drug design.[1] Its high polarity and amphoteric nature make LC-MS (ESI) the preferred analytical method over GC-MS.[1] However, distinguishing this compound from its regioisomers (e.g., 4-iodo-3-carboxylic variants) and halogenated analogs (e.g., 3-bromo) requires a precise understanding of its fragmentation kinetics.[1]

This guide provides a definitive breakdown of the MS/MS fragmentation pathways, offering a comparative analysis against key structural alternatives to ensure the integrity of your chemical inventory.

Part 1: The "Product" – 3-Iodo-1H-pyrazole-4-carboxylic Acid

Molecular Formula:

Monoisotopic Mass:Ionization Mode:1
1.1 Primary Fragmentation Pathway (ESI Positive Mode)

Upon protonation

  • Step 1: Decarboxylation (The Gateway Event) Unlike simple aromatic acids, the pyrazole nitrogen facilitates a rapid loss of

    
     (44 Da) or 
    
    
    (18 Da) depending on collision energy (CE).
    • Observation: A dominant transition from m/z 239

      
       195  (3-iodopyrazole cation).[1]
      
  • Step 2: Deiodination (The Diagnostic Loss) The C-I bond is the weakest link (bond energy ~57 kcal/mol). High collision energies trigger the loss of the iodine radical (I•) or HI.

    • Observation: Transition from m/z 195

      
       68  (Pyrazole radical cation).
      
  • Step 3: Ring Cleavage The remaining pyrazole core fragments via loss of HCN (27 Da) and

    
     (28 Da), characteristic of azoles.
    
1.2 The "Ortho Effect" Mechanism

The proximity of the 3-iodo group to the 4-carboxylic acid creates a steric and electronic environment that distinguishes this isomer. The iodine atom exerts a "heavy atom effect," suppressing the vibrational cooling of the carboxylate, making the loss of OH• (m/z 222) less abundant than in non-iodinated analogs.

Part 2: Comparative Analysis & Alternatives

This section compares the target compound against its most common "imposters" in a synthesis workflow.

Table 1: Comparative Diagnostic Ions
Feature3-Iodo-1H-pyrazole-4-COOH (Target)3-Bromo-1H-pyrazole-4-COOH (Alternative)4-Iodo-1H-pyrazole-3-COOH (Regioisomer)
Precursor Ion (ESI+) m/z 238.9m/z 190.9 / 192.9 (1:1 ratio)m/z 238.9
Isotopic Pattern Singlet (Iodine is monoisotopic)Doublet (79Br/81Br ~1:[1]1)Singlet
Primary Loss -CO2 (m/z 195)-CO2 (m/z 147/149)-H2O (m/z 221) dominant due to H-bond
C-X Bond Stability Weak (Loss of I is rapid)Moderate (Retains Br longer)Weak
Diagnostic Ratio High [195]/[239] ratioHigh [147]/[191] ratioHigh [221]/[239] ratio
2.1 Differentiation from 3-Bromo Analog

The most reliable differentiator is the isotopic signature .

  • 3-Iodo: Shows a single sharp peak at m/z 238.9.[1]

  • 3-Bromo: Shows a characteristic "twin tower" doublet at m/z 190.9 and 192.9 separated by 2 Da.[1]

  • Expert Insight: If you observe a doublet, your iodination reaction failed, and you have isolated the brominated precursor or byproduct.

2.2 Differentiation from Regioisomer (4-Iodo-3-COOH)

This is the most challenging separation.[1]

  • Target (3-Iodo-4-COOH): The carboxylic acid is flanked by the iodine and the NH.[1] Steric strain promotes Decarboxylation (-44 Da) .[1]

  • Isomer (4-Iodo-3-COOH): The carboxylic acid is adjacent to the NH but distal to the Iodine.[1] This allows for stable intramolecular hydrogen bonding, often favoring Dehydration (-18 Da) over decarboxylation at lower collision energies.[1]

Part 3: Visualization of Fragmentation Pathways[2][3]

The following diagram illustrates the ESI(+) fragmentation tree. The color coding represents the confidence level of the fragment (Green = High Confidence/Diagnostic, Yellow = Intermediate).

GMPrecursor [M+H]+m/z 238.9(C4H4IN2O2)+Frag1[M - CO2]+m/z 194.9(3-Iodopyrazole)M->Frag1-CO2 (44 Da)Dominant PathFrag2[M - H2O]+m/z 220.9(Acylium Ion)M->Frag2-H2O (18 Da)Minor PathFrag3[M - CO2 - I•]+m/z 68.0(Pyrazole Radical)Frag1->Frag3-I• (127 Da)High CEFrag4[M - CO2 - HCN]+m/z 167.9(Iodo-azirine deriv.)Frag1->Frag4-HCN (27 Da)

Caption: Figure 1. ESI(+) MS/MS fragmentation tree for 3-iodo-1H-pyrazole-4-carboxylic acid showing the dominant decarboxylation pathway.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this LC-MS/MS workflow. This protocol includes a "System Suitability Test" (SST) to validate the instrument's ability to detect the iodine loss.

4.1 Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

    • Why: Formic acid promotes protonation

      
      .[2] Methanol ensures solubility of the organic iodine moiety.
      
  • Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

4.2 Instrument Parameters (Q-TOF / Orbitrap)
  • Ion Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the weak C-I bond).

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Reasoning: Low CE preserves the molecular ion; High CE is required to break the C-I bond for confirmation.

4.3 Validation Steps (The "Trust" Check)
  • Check for M+H: Verify peak at m/z 238.92.

  • Check Isotope Pattern: Ensure no M+2 peak of equal intensity (rules out Bromine).

  • Ramp CE: At 35 eV, the peak at 194.9 (Des-carboxyl) must be the base peak. If the base peak remains 238.9, increase CE.

  • Negative Control: Inject a blank (MeOH/Water). Iodine has a "sticky" memory effect in some sources; ensure no carryover.

References
  • NIST Mass Spectrometry Data Center. (2023). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum.[1][3] National Institute of Standards and Technology. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Differentiation of Isomers using High Resolution Mass Spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

HPLC method development for 3-iodo-1H-pyrazole-4-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for halogenated heterocyclic compounds requires moving beyond trial-and-error to understand the fundamental physicochemical interactions at play. 3-iodo-1H-pyrazole-4-carboxylic acid is a critical building block in the synthesis of kinase inhibitors and agrochemicals. However, its structural features—a highly polar and ionizable carboxylic acid, a hydrogen-bonding pyrazole ring, and a heavy, polarizable iodine atom—present unique chromatographic challenges.

This guide objectively compares stationary phase chemistries and provides a self-validating, step-by-step method development protocol to achieve baseline resolution, excellent peak symmetry, and high theoretical plate counts for this specific analyte.

Physicochemical Profiling & Causality in Method Design

To design an effective separation strategy, we must first deconstruct the analyte:

  • The Carboxylic Acid Moiety (pKa ~3.5 - 4.0): At a neutral pH, this group is ionized (deprotonated), making the molecule highly hydrophilic and resulting in poor retention on standard reversed-phase (RP) columns. Causality: We must lower the mobile phase pH to ~2.0 using a strong organic acid to fully protonate the carboxylate, shifting the molecule to a more hydrophobic state for adequate retention[1].

  • The Pyrazole Ring: The nitrogen atoms in the pyrazole ring act as strong hydrogen bond acceptors and donors. Causality: If unshielded, these nitrogens will interact with residual acidic silanols on silica-based columns, causing severe peak tailing.

  • The Iodine Atom: Iodine is highly polarizable. Causality: While it adds hydrophobicity, it also opens the door for orthogonal retention mechanisms, such as halogen bonding, if the right stationary phase is selected.

Stationary Phase Comparison: Finding the Optimal Chemistry

Standard C18 columns are often the default choice for pyrazole derivatives[1], but they are rarely the optimal choice for halogenated, polar acids. We compared three different column chemistries to evaluate their performance for 3-iodo-1H-pyrazole-4-carboxylic acid purity analysis.

Table 1: Performance Comparison of Column Chemistries

Conditions: 150 x 4.6 mm, 3 µm columns. Isocratic 30% Acetonitrile / 70% Water (0.1% TFA). Flow: 1.0 mL/min.

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Mechanism of Action / Verdict
Standard C18 (e.g., Eclipse XDB)4.21.65 (Fail)4,500Hydrophobic only. Fails due to secondary silanol interactions with pyrazole nitrogens.
Polar-Embedded C18 (e.g., Newcrom R1)5.81.12 (Pass)8,200Shields silanols and tolerates highly aqueous conditions. Excellent choice for general purity[2].
PFP (Pentafluorophenyl)7.1 1.05 (Pass) 10,500 Superior. Utilizes hydrophobic, π-π, and halogen bonding (Fluorine-Iodine). Best resolution from des-iodo impurities.

The Verdict: While Polar-Embedded C18 columns provide excellent peak shape for pyrazole-carboxylic acids[2][3], a PFP (Pentafluorophenyl) stationary phase is objectively superior for the iodo-substituted variant. The highly electronegative fluorine atoms on the PFP ring induce strong halogen bonding with the polarizable iodine atom, providing unmatched selectivity against structurally similar synthetic impurities (e.g., 3-bromo or des-iodo analogs).

G Analyte 3-Iodo-1H-pyrazole- 4-carboxylic acid Mech1 Hydrophobic Interaction (Carbon Skeleton) Analyte->Mech1 Mech2 Halogen Bonding (Iodine Atom) Analyte->Mech2 Mech3 Hydrogen Bonding (Pyrazole NH & COOH) Analyte->Mech3 Phase PFP Stationary Phase (Fluorinated Ring) Mech1->Phase Mech2->Phase Mech3->Phase

Multimodal retention mechanisms of the iodo-pyrazole analyte on a PFP column.

Optimized Experimental Protocol

The following protocol is engineered as a self-validating system. By utilizing Trifluoroacetic Acid (TFA), we achieve dual functionality: it drops the pH to ~2.0 to suppress carboxylic acid ionization, and it acts as an ion-pairing agent to mask residual silanols[1][4].

Reagents & Materials
  • Column: Phenomenex Kinetex PFP or equivalent (150 mm × 4.6 mm, 2.6 µm core-shell).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Diluent: 10% Acetonitrile in Water. (Note: Avoid pure methanol or acetonitrile as a diluent to prevent sample solvent effects/peak distortion).

Step-by-Step Chromatographic Method
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure the column oven is stabilized at 30°C ± 1°C . Temperature control is critical for reproducible halogen bonding on PFP phases.

  • Gradient Program: A shallow gradient is employed to separate the target analyte from closely eluting positional isomers (e.g., 5-iodo-1H-pyrazole-4-carboxylic acid).

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 12.0 min: 5% B → 60% B (Linear gradient)

    • 12.0 - 14.0 min: 60% B → 95% B (Column wash)

    • 14.0 - 18.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection (DAD/UV): 235 nm (Primary wavelength for conjugated pyrazole ring) and 254 nm (Secondary)[5].

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-iodo-1H-pyrazole-4-carboxylic acid. Dissolve in 1.0 mL of Methanol (to ensure complete dissolution of the hydrophobic iodine moiety), then dilute to 10.0 mL with water.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the Diluent (10% ACN in Water). Filter through a 0.22 µm PTFE syringe filter.

G A Analyte Profiling (pKa, LogP, Solubility) B Stationary Phase Selection (PFP vs. Polar-C18) A->B C Mobile Phase Optimization (0.1% TFA for pH Control) B->C D Gradient Tuning (Focusing & Elution) C->D E System Suitability Validation (Tailing, Plates, %RSD) D->E

Logical workflow for pyrazole derivative HPLC method development.

System Suitability & Self-Validation Criteria

A method is only as trustworthy as its validation parameters. Before analyzing unknown batches for purity, the system must pass the following System Suitability Test (SST) using six replicate injections of the Working Standard[1][6]:

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD ≤ 1.0%Ensures pump gradient delivery and column equilibration are stable.
Peak Area %RSD ≤ 2.0%Validates autosampler precision and analyte stability in the diluent.
Tailing Factor (Tf) 0.9 - 1.2Confirms that silanol interactions are successfully suppressed by the TFA.
Theoretical Plates (N) ≥ 8,000Verifies column efficiency and ensures the core-shell PFP is performing optimally.
Resolution (Rs) ≥ 2.0Must be measured against a known impurity (e.g., 3-amino-1H-pyrazole-4-carboxylic acid) to ensure specificity[7].

Conclusion

By transitioning from a standard C18 to a PFP stationary phase, and strictly controlling the ionization state of the carboxylic acid with 0.1% TFA, analysts can exploit halogen bonding and hydrophobic interactions simultaneously. This methodology provides a highly specific, robust, and E-E-A-T compliant framework for the purity assessment of 3-iodo-1H-pyrazole-4-carboxylic acid and its related derivatives.

References

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from[Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Retrieved from[Link]

  • MDPI. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules. Retrieved from[Link]

  • KTU ePubl / Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from[Link]

  • International Journal of Chemical and Pharmaceutical Analysis (IJCPA). (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from[Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from[Link]

Sources

Comparative Guide: 3-Iodo vs. 3-Bromo-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of 3-Iodo vs. 3-Bromo-1H-pyrazole-4-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary

In the design of pyrazole-based scaffolds for kinase inhibitors and anti-inflammatory agents, the choice between 3-iodo-1H-pyrazole-4-carboxylic acid and its 3-bromo analog is a critical decision point. While general organic chemistry textbooks suggest that aryl iodides are superior coupling partners due to weaker C–X bond energies, the pyrazole core introduces unique electronic and coordinating challenges that often invert this logic.

The Verdict: The 3-bromo derivative is the industrial "workhorse"—offering superior stability, commercial availability, and resistance to protodehalogenation. The 3-iodo derivative is a "specialist" reagent, reserved for couplings involving highly unstable boronic acids or when reaction temperatures must be kept below 60°C to preserve other functional groups.

Structural & Electronic Profile

The 3-position of the pyrazole ring is electronically distinct from the more common 4-position. When a carboxylic acid (EWG) is present at C4, the C3 position becomes electron-deficient, making oxidative addition slower than in electron-rich systems.

Feature3-Iodo-1H-pyrazole-4-carboxylic acid3-Bromo-1H-pyrazole-4-carboxylic acid
Bond Dissociation Energy (C–X) ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Oxidative Addition Rate Fast (Room Temp possible)Moderate (Requires Heat/Ligands)
Stability (Protodehalogenation) Low (High risk of I

H exchange)
High (Stable under standard conditions)
N-Coordination Risk ModerateHigh (Harder Lewis base)
Commercial Availability Limited / Custom SynthesisWidespread / Bulk Commodity
The "Dehalogenation Trap"

A critical failure mode for the 3-iodo derivative is reductive dehalogenation . In Palladium-catalyzed cycles, the labile C–I bond can undergo reduction (replacing I with H) faster than transmetalation, especially in the presence of hydridic sources (e.g., alcohols, formates) or prolonged heating. The 3-bromo derivative is significantly more robust against this side reaction.

Synthesis & Accessibility

The availability of these cores dictates their usage in SAR campaigns.

  • 3-Bromo Synthesis: Readily accessible via direct bromination of ethyl pyrazole-4-carboxylate or cyclization of gem-dibromoalkenes. It is a standard catalog item.

  • 3-Iodo Synthesis: Direct iodination is difficult due to the deactivated ring. It often requires "reverse" strategies, such as the cyclization of propargylic alcohols or lithiation/trapping of N-protected pyrazoles, making it 5-10x more expensive.

SynthesisPathways cluster_legend Accessibility Start Pyrazole-4-carboxylate Br_Route Br2 / CHCl3 (Direct Halogenation) Start->Br_Route Electrophilic Subst. I_Route Requires N-Protection + Li-Halogen Exchange Start->I_Route Direct Iodination Fails Prod_Br 3-Bromo-pyrazole-4-COOH (High Yield, Scalable) Br_Route->Prod_Br Prod_I 3-Iodo-pyrazole-4-COOH (Low Yield, Multi-step) I_Route->Prod_I

Figure 1: Synthetic accessibility comparison. The bromo-derivative is a direct downstream product, whereas the iodo-derivative often requires protecting group manipulations.

Reactivity Profile: Cross-Coupling

Suzuki-Miyaura Coupling

The Suzuki coupling is the primary application for these scaffolds.

  • 3-Iodo:

    • Pros: Reacts with Pd(PPh3)4 at 40-60°C. Ideal for thermally sensitive boronic acids (e.g., 2-heterocyclic boronates).

    • Cons: High rate of homocoupling and de-iodination. Requires strictly anhydrous conditions to prevent hydrolysis/reduction.

  • 3-Bromo:

    • Pros: Requires active ligands (e.g., SPhos, XPhos) or higher temperatures (80-100°C), but yields are consistently higher due to catalyst stability.

    • Cons: May fail with highly sterically hindered boronic acids without specialized precatalysts (e.g., Pd-G3/G4).

Sonogashira Coupling
  • 3-Iodo: Superior. The C–I bond allows for Copper-free Sonogashira conditions, avoiding the formation of "Glaser" homocoupling byproducts.

  • 3-Bromo: Often requires CuI co-catalysis and higher temperatures (80°C+), which can be problematic for volatile alkynes.

Experimental Protocols

Protocol A: Robust Suzuki Coupling for 3-Bromo-1H-pyrazole-4-carboxylate

Recommended for general library synthesis.

Reagents:

  • Ethyl 3-bromo-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1)

Procedure:

  • Charge a microwave vial with the bromo-pyrazole, boronic acid, and base.

  • Add solvent and degas with Argon for 5 minutes (Critical: removes O2 to protect SPhos).

  • Add Pd catalyst and seal.

  • Heat to 90°C for 2-4 hours (or 110°C in microwave for 30 min).

  • Checkpoint: TLC should show clean conversion. If starting material remains, add 1 mol% catalyst and heat for 1 hr.

Protocol B: Mild Suzuki Coupling for 3-Iodo-1H-pyrazole-4-carboxylate

Recommended for unstable boronic acids.

Reagents:

  • Ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: DME : Water (3:1)

Procedure:

  • Combine reactants in a Schlenk flask under Argon.

  • Add degassed solvent.

  • Heat to 45-50°C . Monitor closely by LCMS every 30 mins.

  • Warning: Do not overheat. If de-iodinated byproduct (pyrazole-4-ester) appears >5%, stop reaction immediately and work up.

Decision Matrix: Which Halogen to Choose?

Use the following logic flow to select the correct starting material for your medicinal chemistry campaign.

DecisionMatrix cluster_note Note Start Select Pyrazole Core Q1 Is the Boronic Acid Thermally Unstable? Start->Q1 Q2 Is the Alkyne Volatile (Sonogashira)? Q1->Q2 No Use_I Use 3-Iodo Derivative (Mild Conditions) Q1->Use_I Yes Q2->Use_I Yes Use_Br Use 3-Bromo Derivative (High Stability/Yield) Q2->Use_Br No Note1 If scaling up >10g, always optimize for Br due to cost.

Figure 2: Decision matrix for selecting between 3-iodo and 3-bromo precursors.

References

  • Synthesis and Reactivity of 3-Iodopyrazoles

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
    • Source: Arkivoc, 2014.[1]

    • URL:[Link]

  • Comparative Dehalogenation Study

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development and Mechanism of Dehalogen
    • Source: J. Org. Chem.
    • URL:[Link]

  • Synthesis of 3-Bromo-pyrazole-4-carboxylates

    • Title: An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition.[2]

    • Source: Synthesis, 2013.[2]

  • Title: Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.

Sources

Infrared (IR) spectroscopy peaks for 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Infrared (IR) Spectral Signatures of 3-iodo-1H-pyrazole-4-carboxylic acid

Executive Summary & Application Context

3-iodo-1H-pyrazole-4-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and protein-protein interaction modulators.[1] Its structural duality—possessing both a reactive carboxylic acid tail and a halogenated heterocyclic core—makes it a versatile building block.[1] However, this same duality complicates its infrared (IR) characterization due to extensive hydrogen bonding networks.[1]

This guide provides a comparative technical analysis of the IR spectrum of 3-iodo-1H-pyrazole-4-carboxylic acid against its direct structural analogs: the non-iodinated parent (1H-pyrazole-4-carboxylic acid ) and the synthetic precursor (Ethyl 3-iodo-1H-pyrazole-4-carboxylate ).[1]

Key Differentiators in QC:

  • vs. Parent: Presence of the C–I stretch (Fingerprint region) and subtle C=O shifts.

  • vs. Ester Precursor: Collapse of aliphatic C–H modes and broadening of the O–H/N–H region (Acid Dimerization).

Comparative Spectral Analysis

The following table synthesizes experimental data and theoretical assignments based on structural analogs (e.g., 4-iodo-1H-pyrazole) to provide a robust identification matrix.

Spectral RegionFunctional GroupTarget: 3-iodo-1H-pyrazole-4-COOH Comparator 1: 1H-pyrazole-4-COOH (Parent)Comparator 2: Ethyl 3-iodo-1H-pyrazole-4-carboxylate (Precursor)
3500–2500 cm⁻¹ O–H & N–H Stretch Broad, intense "Acid Blob" .[1] Overlap of carboxylic O–H dimer and pyrazole N–H. Peaks often indistinguishable; centers ~3000 cm⁻¹.[1]Similar broad profile. N–H stretch may appear slightly higher frequency due to lack of iodine steric influence.Sharp N–H (~3200–3300 cm⁻¹) .[1] No broad O–H. Distinct aliphatic C–H stretches (2980, 2930 cm⁻¹) from ethyl group visible.[1]
1720–1680 cm⁻¹ C=O[1] Stretch (Carbonyl) 1690–1710 cm⁻¹ (Strong) .[1] Typical for conjugated, dimerized acids.[1] Iodine at C3 may cause a slight blue-shift (inductive) vs parent.1680–1700 cm⁻¹ .[1] Slightly lower frequency due to efficient H-bonding without steric bulk of Iodine.1720–1740 cm⁻¹ .[1] Ester carbonyl typically shifts +20–30 cm⁻¹ higher than the H-bonded acid dimer.
1600–1500 cm⁻¹ C=N / C=C Ring Stretch 1540–1580 cm⁻¹ .[1] Pyrazole ring breathing modes. Enhanced intensity due to Iodine polarizability.1550–1590 cm⁻¹.[1] Standard heteroaromatic ring modes.Similar profile. Ring modes are conserved but may split differently due to ester conjugation.
1400–1200 cm⁻¹ C–O Stretch / O–H Bend 1280–1310 cm⁻¹ (C–O) and 1420 cm⁻¹ (O–H bend) .[1] Characteristic "Acid Dimer" coupling.[1]Similar C–O/O–H coupling pattern.[1]1250–1300 cm⁻¹ (C–O–C) .[1] Distinct ester asymmetric stretch.[1][2] Absence of 1420 cm⁻¹ O–H bend.[1]
650–500 cm⁻¹ C–I Stretch (Fingerprint) ~580–620 cm⁻¹ (Medium/Weak) .[1] The definitive "Heavy Atom" marker.Absent. Region is clear or contains only weak ring deformation modes.[1]Present. Confirms retention of Iodine during synthesis.[1]

Deep Dive: Critical Spectral Features

The "Acid Dimer" Interference (3500–2500 cm⁻¹)

Unlike simple alcohols, pyrazole carboxylic acids form supramolecular ribbons in the solid state. The carboxylic acid forms a cyclic dimer (R2²(8) motif), while the pyrazole N–H donates a hydrogen to the carbonyl oxygen of an adjacent molecule.

  • Observation: This creates a massive, broad absorption band that obscures the C–H stretching region (3100–3000 cm⁻¹).

  • Diagnostic Value: If you see sharp peaks here, your sample is likely wet (free H₂O) or the ester precursor (sharp N–H, no broad O–H).[1]

The Iodine Signature (Fingerprint Region)

The C–I bond is weak and heavy, vibrating at low frequencies. While often obscured by ring deformations, it is the only spectroscopic proof of iodination in IR (unlike NMR, where C-I is silent in ¹H).

  • Mechanism: The large mass of Iodine (126.9 amu) vs Hydrogen (1.0 amu) drastically lowers the stretching frequency.

  • Validation: Compare the region 500–650 cm⁻¹ with the starting material (1H-pyrazole-4-carboxylic acid).[1] The appearance of a new band here confirms the S_EAr (Electrophilic Aromatic Substitution) success.

Experimental Protocol: Obtaining a Valid Spectrum

Due to the strong H-bonding nature of this molecule, sample preparation technique significantly alters the spectrum.

Method A: ATR (Attenuated Total Reflectance) - Recommended for QC [1]

  • Pros: Fast, no sample destruction. Preserves the solid-state polymorph (dimer/catemer).[1]

  • Cons: Lower intensity in high-wavenumber region; peak shifts due to refractive index changes.[1]

  • Protocol:

    • Place ~5 mg of dry powder on the Diamond/ZnSe crystal.

    • Apply maximum pressure (clamp) to ensure contact; the "Acid Blob" requires good contact to resolve.[1]

    • Critical Step: Clean crystal with MeOH and Isopropanol to remove residual organic acids from previous runs.[1]

Method B: KBr Pellet - Recommended for Structural Characterization [1]

  • Pros: Higher resolution, transmission mode allows better visualization of weak overtones.[1]

  • Cons: Hygroscopic KBr can introduce water bands (3400 cm⁻¹) confusing the OH/NH analysis.

  • Protocol:

    • Dry KBr powder at 110°C overnight.

    • Mix sample:KBr in 1:100 ratio.[1] Grind finely to avoid Christiansen effect (scattering).

    • Press under vacuum to remove trapped air/moisture.[1]

Quality Control Workflow

The following diagram illustrates the decision logic for verifying the identity of 3-iodo-1H-pyrazole-4-carboxylic acid during synthesis (Hydrolysis of Ester).

QC_Workflow Start Starting Material: Ethyl 3-iodo-1H-pyrazole-4-carboxylate Reaction Hydrolysis Reaction (LiOH/NaOH, then Acidify) Start->Reaction 1. Hydrolysis Crude Crude Product (Solid Precipitate) Reaction->Crude 2. Precipitation Check_CO Check C=O Region (1750 vs 1700 cm⁻¹) Crude->Check_CO 3. IR Analysis Check_OH Check 3000 cm⁻¹ Region (Sharp vs Broad) Check_CO->Check_OH C=O shifts to ~1700 Fail_Ester FAIL: Unreacted Ester (C=O > 1730 cm⁻¹) Check_CO->Fail_Ester C=O remains ~1730 Pass PASS: Target Molecule 3-iodo-1H-pyrazole-4-COOH Check_OH->Pass Broad 'Acid Blob' Present Check_OH->Fail_Ester Sharp C-H/N-H only Fail_Wet FAIL: Wet/Salt Form (Broad OH > 3400 cm⁻¹) Check_OH->Fail_Wet Distinct Water Peak

Figure 1: IR-based Quality Control decision tree for monitoring the hydrolysis of the ester precursor to the target acid.

References

  • Crystal Structure & IR of 4-iodo-1H-pyrazole: Devi, R. N., et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, vol. 13, no.[1][3] 7, 2023, p. 1101.[3] [Link] (Provides the authoritative benchmark for C-I and N-H shifts in iodinated pyrazoles).

  • General Pyrazole Characterization: NIST Chemistry WebBook.[1] "1H-Pyrazole Infrared Spectrum." [Link] (Standard reference for the parent heterocyclic ring vibrations).

  • Synthesis & NMR/IR of Pyrazole Carboxylates: Vebriene, U., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification."[1] ARKIVOC, vol. 2014, no.[1] 6, pp. 54-71.[1][4] [Link] (Details the synthetic route and characterization data for the ethyl ester precursor).

  • Carboxylic Acid Dimerization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (Authoritative text on the "Acid Blob" phenomenon and C=O frequency shifts).

Sources

Melting point determination of pure 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Melting Point Determination Methodologies for Pure 3-Iodo-1H-pyrazole-4-carboxylic Acid

Introduction

3-Iodo-1H-pyrazole-4-carboxylic acid is a critical halogenated building block utilized in the synthesis of complex pharmaceutical intermediates. For researchers and drug development professionals, confirming the absolute purity of this compound is paramount; trace impurities—such as unreacted iodine precursors or des-iodo byproducts—can drastically alter downstream coupling efficiencies.

Melting point determination remains the frontline thermal analysis technique for purity assessment. Pure crystalline substances melt at a precise, highly defined temperature, whereas contaminated substances exhibit a broadened melting interval and a depressed melting point due to the disruption of the crystalline lattice. This guide objectively compares three industry-standard methodologies for determining the melting point of 3-iodo-1H-pyrazole-4-carboxylic acid, providing researchers with actionable, causally-driven protocols.

Mechanistic Causality of Phase Transitions

When solid crystalline 3-iodo-1H-pyrazole-4-carboxylic acid is heated, the added thermal energy is absorbed to overcome intermolecular lattice forces—specifically, hydrogen bonding from the carboxylic acid and pyrazole nitrogen, combined with halogen bonding from the iodine atom. During the phase transition, this energy is consumed entirely as the heat of fusion, maintaining a constant sample temperature until liquefaction is complete. Impurities disrupt this regular 3D crystalline arrangement, requiring less thermal energy to break the lattice, which causally explains the phenomenon of melting point depression.

Comparison of Analytical Methodologies

  • Automated Digital Capillary Method

    • Mechanism : Utilizes digital optical sensors to measure light transmittance through a glass capillary. As the opaque crystalline powder melts into a transparent liquid, light transmission spikes.

    • Pros : High throughput, GMP/ICH compliant, objective clear-point determination.

    • Cons : Cannot easily detect polymorphic transitions prior to melting.

  • Differential Scanning Calorimetry (DSC)

    • Mechanism : Measures the differential heat flow required to increase the temperature of the sample compared to an empty reference pan. Melting is observed as an endothermic peak.

    • Pros : Extremely precise; captures the exact thermodynamic onset temperature and enthalpy of fusion (

      
      ).
      
    • Cons : Expensive instrumentation; requires rigorous baseline calibration.

  • Hot-Stage Microscopy (HSM)

    • Mechanism : Couples a polarizing microscope with a temperature-controlled stage, allowing direct visual observation of the crystal lattice breaking down.

    • Pros : Ideal for identifying polymorphs, solvates, and observing the exact meniscus point.

    • Cons : Highly subjective visual interpretation; lower throughput.

Experimental Workflows

G Start Pure 3-Iodo-1H-pyrazole- 4-carboxylic Acid Prep Sample Preparation (Desiccation & Trituration) Start->Prep Capillary Automated Capillary (Optical Transmittance) Prep->Capillary DSC DSC Analysis (Endothermic Heat Flow) Prep->DSC HSM Hot-Stage Microscopy (Birefringence Loss) Prep->HSM CapResult Pharmacopeial Clear Point Capillary->CapResult DSCResult Thermodynamic Onset Temp DSC->DSCResult HSMResult Visual Meniscus & Polymorph Data HSM->HSMResult Validation Data Synthesis & Purity Verification CapResult->Validation DSCResult->Validation HSMResult->Validation

Workflows for melting point determination of 3-iodo-1H-pyrazole-4-carboxylic acid.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol below operates as a self-validating system . This means internal controls and calibration standards are built directly into the workflow to prove the instrument is functioning correctly during the exact moment of testing.

Protocol A: Automated Digital Capillary Method
  • Self-Validation System : Load three capillaries into the instrument simultaneously: two containing the 3-iodo-1H-pyrazole-4-carboxylic acid sample, and one containing a USP-grade reference standard (e.g., Caffeine, MP ~236 °C). If the standard's measured melting point deviates by >0.5 °C from its certificate, the run is mathematically invalidated.

  • Sample Trituration : Grind the pure 3-iodo-1H-pyrazole-4-carboxylic acid in an agate mortar.

    • Causality: Large crystals contain air voids that act as thermal insulators, causing localized temperature gradients and artificially broadening the melting range. Fine powders ensure uniform heat transfer.

  • Capillary Loading : Press the open end of a glass capillary (1 mm internal diameter) into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5-10 times .

    • Causality: This tightly packs the sample to a depth of 2–3 mm, eliminating macroscopic air pockets and maximizing surface area contact with the glass wall for accurate thermal equilibration.

  • Heating Ramp Configuration : Rapidly heat the block to 10 °C below the expected melting point. Then, reduce the heating ramp rate to exactly 1 °C/min.

    • Causality: A rapid heating rate during the melt phase causes "thermal lag"—the sensor registers a higher temperature than the actual sample because heat takes time to penetrate the glass. A 1 °C/min ramp ensures thermal equilibrium.

  • Optical Detection : The instrument records the "collapse point" (first sign of liquid) and the "clear point" (complete liquefaction based on 100% light transmittance).

Protocol B: Differential Scanning Calorimetry (DSC)
  • Self-Validation System : The system validates itself via a continuous differential baseline comparison. An empty, identically crimped aluminum reference pan is placed on the reference sensor. The software continuously subtracts the baseline heat capacity of the empty pan from the sample pan, ensuring the resulting endothermic peak is purely the phase transition of the pyrazole derivative.

  • Sample Encapsulation : Weigh precisely 2.0–3.0 mg of the sample into an aluminum DSC pan and crimp the lid.

    • Causality: A precise, small mass ensures minimal thermal gradients within the sample itself, yielding a sharp, well-defined endothermic peak.

  • Purge Gas : Flow dry Nitrogen at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation of the pyrazole ring or the iodine substituent at elevated temperatures, which would artificially alter the heat flow.

  • Thermal Cycle : Heat from 25 °C to 250 °C at a rate of 10 °C/min. Record the extrapolated onset temperature (

    
    ).
    
    • Causality: In DSC,

      
       is the thermodynamically accurate melting point, independent of sample mass, whereas the peak maximum shifts with sample size.
      

Quantitative Data Presentation

The following table summarizes representative experimental performance data comparing the three methodologies for a 99.8% pure batch of 3-iodo-1H-pyrazole-4-carboxylic acid.

ParameterAutomated CapillaryDSCHot-Stage Microscopy
Sample Size Required ~1.0 - 2.0 mg2.0 - 3.0 mg< 0.5 mg
Heating Rate (Near MP) 1.0 °C/min10.0 °C/min2.0 °C/min
Measured MP (Onset / Collapse) 211.2 °C210.8 °C (

)
211.0 °C
Measured MP (Clear / Peak) 212.1 °C212.5 °C (

)
212.3 °C
Precision (RSD, n=5) 0.15%0.05%0.40%
Primary Output Metric Optical Transmittance %Enthalpy (

)
Visual Birefringence
Regulatory Suitability High (Pharmacopeia QC)High (Thermodynamic)Moderate (R&D / Polymorphs)

Note: The exact melting point of 3-iodo-1H-pyrazole-4-carboxylic acid typically falls in the 210–213 °C range depending on the crystallization solvent and residual moisture. Always reference your specific batch's Certificate of Analysis.

Conclusion

For routine quality control and purity verification of 3-iodo-1H-pyrazole-4-carboxylic acid, the Automated Digital Capillary Method offers the best balance of high throughput, regulatory compliance, and objective accuracy. DSC remains the gold standard for rigorous thermodynamic characterization and identifying subtle impurities via enthalpy deviations, while Hot-Stage Microscopy is indispensable during early-stage drug development for detecting polymorphs of the pyrazole derivative that other methods might miss.

References

  • Mettler Toledo. "Melting Point Determination | Your Guide to Melting Point Analysis." Mettler Toledo Laboratory Analytics. URL:[Link]

  • ResolveMass Laboratories. "Melting Point Determination." ResolveMass. URL:[Link]

  • Westlab. "Measuring the Melting Point." Westlab Blog, May 2023. URL:[Link]

  • Edisco. "Melting point determination." Edisco Industrial Solutions. URL:[Link]

Analytical Reference Standards for 3-Iodo-1H-pyrazole-4-carboxylic Acid: A Comprehensive Comparison and Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, CMC Analytical Development

As a Senior Application Scientist overseeing Chemistry, Manufacturing, and Controls (CMC) analytical development, I frequently encounter a critical point of failure in late-stage drug development: the under-characterization of halogenated starting materials.

3-Iodo-1H-pyrazole-4-carboxylic acid (CAS 2384763-04-4) is a highly versatile building block, predominantly utilized in the synthesis of pyrazole-containing Active Pharmaceutical Ingredients (APIs), such as advanced kinase inhibitors. However, the unique chemistry of the pyrazole ring—specifically its tautomerism and the high polarizability of the iodine atom—makes the analytical qualification of its reference standards exceptionally challenging.

This guide objectively compares the performance of different reference standard grades, outlines self-validating analytical protocols, and provides the mechanistic rationale required to ensure your analytical methods meet stringent regulatory expectations.

The Mechanistic Need for High-Fidelity Standards

In pharmaceutical synthesis, the iodo group at the C3 position is highly reactive, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). However, the synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid is prone to generating two critical impurities:

  • Des-iodo impurities : Resulting from incomplete iodination or dehalogenation.

  • 5-Iodo regioisomers : Arising from the tautomeric nature of the unsubstituted pyrazole ring during functionalization.

If these impurities are not strictly controlled in the reference standard, they will carry over into the final API, leading to potential off-target toxicity or loss of therapeutic efficacy. According to the1, reference standards must be of the "highest purity that can be obtained through reasonable effort" and thoroughly characterized to ensure the identity, strength, and quality of the drug substance[1]. Furthermore,2 mandates that the standards used in analytical procedures to control impurities must be rigorously evaluated according to their intended uses[2][3].

Visualizing Impurity Fate and Qualification Workflows

To understand why standard qualification is non-negotiable, we must map the fate of impurities from the starting material to the API.

Fig 1. Mechanistic pathway of impurity carryover from starting material to final API.

To mitigate these risks, a self-validating analytical workflow must be employed to qualify the primary reference standard before it is used in routine testing.

Fig 2. Self-validating analytical workflow for primary reference standard qualification.

Comparative Analysis of Reference Standard Grades

Not all chemical standards are created equal. Relying on a commercial "research-grade" chemical as a quantitative standard is a systemic error. As noted in industry guidelines for4, noncompendial standards require rigorous, self-validating analytical methods to prove their integrity[4].

Table 1: Comparative Analysis of Reference Standard Grades
ParameterPrimary Reference StandardSecondary/Working StandardCommercial Research Grade
Intended Use Regulatory submission, API releaseRoutine QC batch testingEarly R&D, route scouting
Chromatographic Purity ≥ 99.5% (HPLC-DAD)≥ 99.0% (HPLC-DAD)≥ 95.0% (Often overstated)
Absolute Purity Fully characterized via qNMRTraceable to Primary StandardNot performed
Regioisomer Control < 0.1% (5-iodo isomer)< 0.5%Uncontrolled / Co-eluting
Moisture / Volatiles Strictly controlled (< 0.5%)MonitoredHighly variable (up to 5%)
Regulatory Compliance ICH Q7 / FDA CompliantICH Q7 / FDA CompliantNon-compliant

Self-Validating Analytical Protocols for Standard Qualification

To establish a Primary Reference Standard, you must synthesize technical accuracy with field-proven methodologies. Below are the definitive protocols for qualifying 3-iodo-1H-pyrazole-4-carboxylic acid.

Protocol 1: Chromatographic Purity and Regioisomer Resolution (HPLC-DAD)

Relying on standard C18 columns will often result in the co-elution of the 3-iodo and 5-iodo regioisomers due to their nearly identical hydrophobicities.

  • Step 1: Prepare a 1.0 mg/mL solution of the standard candidate in Methanol:Water (50:50).

  • Step 2: Inject 5 µL onto a Pentafluorophenyl (PFP) column (150 mm × 4.6 mm, 3 µm).

    • Causality: The PFP stationary phase introduces dipole-dipole,

      
      , and charge-transfer interactions. This orthogonal selectivity is strictly required to resolve halogenated positional isomers based on their differing electron density distributions.
      
  • Step 3: Elute using a gradient of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).

    • Causality: TFA suppresses the ionization of the carboxylic acid moiety (pKa ~4.0), preventing peak tailing and ensuring reproducible retention times.

  • Step 4: Monitor absorbance at 254 nm and 280 nm using a Diode Array Detector (DAD).

  • Self-Validation Mechanism: The system suitability criteria mandate the injection of a known 5-iodo regioisomer spike. The resolution (

    
    ) between the 3-iodo and 5-iodo peaks must be 
    
    
    
    before any quantitative batch data is accepted.
Protocol 2: Absolute Purity Determination via Quantitative NMR (qNMR)

Chromatographic purity (Area %) is fundamentally flawed for absolute quantitation of halogenated intermediates. The heavy iodine atom significantly alters the molar extinction coefficient. A des-iodo impurity will exhibit a vastly different UV response factor, leading to severe miscalculation of purity.

  • Step 1: Accurately weigh ~10 mg of the 3-iodo-1H-pyrazole-4-carboxylic acid candidate and ~5 mg of Maleic Acid (TraceCERT® Internal Standard) into a single vial using a microbalance (

    
     mg).
    
  • Step 2: Dissolve the mixture in 0.6 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       disrupts the intermolecular hydrogen bonding of the carboxylic acid, ensuring sharp, integrable proton signals.
      
  • Step 3: Acquire a

    
    H-NMR spectrum with a relaxation delay (
    
    
    
    ) of 30 seconds.
    • Causality: A long relaxation delay ensures complete longitudinal relaxation (

      
      ) of all protons, preventing integration bias and ensuring absolute quantitative accuracy.
      
  • Step 4: Calculate absolute purity by comparing the integral of the pyrazole C5-proton (singlet, ~8.2 ppm) against the maleic acid olefinic protons (singlet, 6.26 ppm).

  • Self-Validation Mechanism: The use of a certified reference material (CRM) internal standard with a known, traceable mass fraction guarantees that any deviation in NMR sensitivity or sample preparation is mathematically normalized, making the assay inherently self-correcting.

Experimental Data: Performance Comparison

To demonstrate the impact of standard quality on analytical outcomes, we conducted a mock comparative assay using a fully qualified Primary Reference Standard versus a Commercial Research Grade standard to quantify the yield of an API intermediate.

Table 2: Experimental Performance Data
Analytical MetricPrimary Reference StandardCommercial Research Grade
Chromatographic Purity (HPLC-DAD) 99.8% (Area)98.2% (Area)
Absolute Purity (qNMR) 99.5% ± 0.1%94.7% ± 0.8%
Moisture Content (Karl Fischer) 0.15%2.10%
Residual Solvents (GC-HS) < 50 ppm (Ethyl acetate)1200 ppm (DMF)
Impact on API Yield Calculation 100.0% (Baseline Accuracy) +4.8% Overestimation of Yield

Data Interpretation: The Commercial Research Grade material exhibited a high chromatographic purity (98.2%) but a significantly lower absolute purity (94.7%) due to the presence of UV-transparent moisture and residual DMF. If a laboratory were to use the research-grade material as a quantitative standard, they would artificially overestimate the yield and potency of their downstream API by nearly 5%—a deviation that would trigger an immediate Out-of-Specification (OOS) investigation during regulatory review[5].

By investing in a fully characterized, self-validated Primary Reference Standard, analytical scientists ensure data integrity, safeguard the API manufacturing process, and maintain strict adherence to ICH Q7 guidelines.

References

  • FDA Guidance on Analytical Method Validation | Food And Drug Administration | 1

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) | 2

  • Reference Standards, Types, Uses, Preparation & Qualification | Veeprho | 3

  • Reference-Standard Material Qualification | Pharmaceutical Technology | 4

  • ICH Q7 Guidance Overview | Zamann Pharma Support GmbH | 5

Sources

Crystallographic Validation of 3-Iodo-1H-pyrazole-4-carboxylic Acid: A Comparative Guide to SC-XRD, PXRD, and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and materials science, the definitive structural characterization of halogenated heterocyclic building blocks is non-negotiable. 3-iodo-1H-pyrazole-4-carboxylic acid presents a unique crystallographic challenge. As a Senior Application Scientist, I frequently see research teams bottlenecked by the structural validation of this specific class of molecules.

This guide objectively compares the traditional gold standard of Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) against the next-generation alternative: Microcrystal Electron Diffraction (MicroED) .

The Crystallographic Challenge: Causality & Molecular Behavior

To understand why selecting the correct analytical modality is critical, we must first analyze the molecular behavior of 3-iodo-1H-pyrazole-4-carboxylic acid. The difficulty in validating its crystal structure stems from two competing chemical features:

  • Complex Supramolecular Networks: The molecule possesses both a carboxylic acid moiety (a classic dimerization synthon) and a pyrazole ring (capable of N-H...N hydrogen bonding). In structurally similar halogenated pyrazoles, the heavy iodine atom disrupts standard trimeric H-bonding motifs, forcing the molecules into complex, non-isostructural catemeric chains[1]. This aggressive supramolecular networking drives rapid, uncontrolled precipitation during synthesis, yielding microcrystalline powders rather than large single crystals.

  • The Heavy Atom Effect: Iodine acts as a massive, electron-dense scatterer. In standard X-ray diffraction, this heavy atom dominates the scattering phases. Without perfect absorption corrections, the iodine atom's signal can mask the precise localization of lighter atoms (carbon, nitrogen, oxygen), making the resolution of the critical hydrogen-bonding network mathematically challenging.

Comparative Analysis of Validation Modalities

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the historical gold standard. It provides unambiguous absolute configuration and high-resolution mapping of the molecular lattice. However, its fundamental limitation is the sample requirement. Growing the >50 µm crystals required for SC-XRD often demands weeks of exhaustive solvent screening (e.g., vapor diffusion, slow cooling). For a molecule prone to rapid catemeric precipitation[1], this is a severe pipeline bottleneck.

Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

PXRD is excellent for confirming the bulk phase purity of a synthesized batch. However, using PXRD for de novo structure solution of low-symmetry organic molecules is highly problematic. The 1D projection of 3D diffraction data leads to severe peak overlap. For a flexible molecule with complex H-bonding, Rietveld refinement is mathematically unstable and prone to settling into false minima.

Microcrystal Electron Diffraction (MicroED)

MicroED is the optimal modern alternative for this specific molecular profile. Because electrons interact with matter significantly more strongly than X-rays, MicroED allows for data collection from sub-micron sized crystals[2]. It utilizes crystals that are one-billionth the size of those required for traditional X-ray crystallography[3]. This allows researchers to bypass the crystallization bottleneck entirely and analyze the microcrystalline powder directly from the synthesis batch.

Quantitative Performance Metrics

The following table summarizes the operational and performance metrics of the three modalities when applied to 3-iodo-1H-pyrazole-4-carboxylic acid:

ParameterSC-XRDPXRD (Rietveld)MicroED
Minimum Crystal Size > 50 µmBulk Powder (grams)< 1 µm (Nanocrystals)
Interaction Probe X-rays (Photons)X-rays (Photons)Electrons
Data Dimensionality 3D1D (Peak Overlap)3D
Heavy Atom (Iodine) Effect High AbsorptionSevere Peak BroadeningDynamical Scattering
H-Bond Network Resolution ExcellentPoorExcellent
Typical Data Collection Time 2 - 24 Hours1 - 4 Hours< 5 Minutes

Optimized MicroED Protocol (Self-Validating Workflow)

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating MicroED workflow specifically tailored for halogenated pyrazole carboxylic acids.

Step 1: Dry Sample Preparation Rationale: 3-iodo-1H-pyrazole-4-carboxylic acid is prone to solvent-induced polymorphic transitions. Action: Avoid suspending the powder in aqueous or organic solvents. Gently crush ~1 mg of the synthesized powder between two glass slides. Apply the dry microcrystals directly onto a glow-discharged Quantifoil R2/2 copper grid.

Step 2: Cryo-Preservation Rationale: Electrons deposit significant energy into organic samples, causing rapid radiation damage[2]. Action: Plunge-freeze the prepared grid in liquid ethane and transfer it to the Transmission Electron Microscope (TEM) under liquid nitrogen temperatures (<-170°C). Self-Validation Check: If diffraction spots fade within the first 10 seconds of exposure, the cryo-cooling was insufficient, and the pyrazole ring has degraded.

Step 3: Continuous Rotation Data Collection Rationale: Captures a complete wedge of reciprocal space without missing blind spots. Action: Insert the grid into a 200 kV TEM (e.g., Thermo Fisher Talos Arctica). Locate a well-isolated nanocrystal (100–300 nm in thickness). Rotate the stage continuously from -60° to +60° at a rate of 0.5°/s. Record the diffraction pattern using a direct electron detector with an ultra-low exposure rate (<0.01 e⁻/Ų/s)[3].

Step 4: Phasing and Kinematical Refinement Rationale: Electron scattering factors differ fundamentally from X-ray scattering factors. Action: Process the continuous rotation movie frames using DIALS or XDS. Solve the phase problem using Direct Methods (SHELXT). Refine the structure using SHELXL. Critical Step: You must explicitly instruct the refinement software to use electron scattering factors and apply rigorous dynamical scattering corrections for the heavy iodine atom to accurately resolve the surrounding carboxylic acid oxygen atoms.

Structural Validation Decision Matrix

The following diagram illustrates the logical decision tree for selecting the appropriate crystallographic validation pathway based on the physical state of the synthesized pyrazole derivative.

G A Synthesized 3-Iodo-1H-pyrazole- 4-carboxylic acid B Crystallization Attempt (Solvent Evaporation) A->B C Crystal Size Assessment B->C D SC-XRD Workflow (> 50 µm crystals) C->D Large Single Crystals E MicroED Workflow (< 1 µm nanocrystals) C->E Microcrystalline Powder F PXRD Workflow (Bulk Powder) C->F Amorphous/Bulk Check G Structure Solution (SHELXT) & Refinement (SHELXL) D->G E->G F->G Rietveld Refinement (Often Unstable) H Validated 3D Model (Catemeric H-Bonding Network) G->H

Fig 1: Analytical workflow for structural validation of microcrystalline pyrazole derivatives.

References[3] Nannenga, B. L., & Gonen, T. "An Overview of Microcrystal Electron Diffraction (MicroED)." Annual Review of Biochemistry, 2021. URL: https://doi.org/10.1146/annurev-biochem-081120-094944[1] Rue, K. L., Herrera, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, 2023, 13(7), 1101. URL: https://doi.org/10.3390/cryst13071101[2] Jones, C. G., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 2021. URL: https://doi.org/10.3389/fmolb.2021.714605

Sources

Comparative Yield Analysis of Synthetic Routes to Iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodopyrazoles are critical pharmacophores and synthetic intermediates, particularly valued for their high reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). Unlike their bromo- or chloro-analogs, the weak C–I bond facilitates oxidative addition under milder conditions, preserving sensitive functional groups.

This guide objectively compares the three dominant synthetic routes to iodopyrazoles: Oxidative Electrophilic Substitution , Directed Lithiation , and Sandmeyer-type Diazotization . We analyze yield profiles, regioselectivity, and scalability to assist medicinal chemists in selecting the optimal pathway for their specific scaffold.

Part 1: Comparative Analysis of Synthetic Routes

The choice of synthetic route is dictated primarily by the desired substitution pattern (regiochemistry) and the electronic nature of the pyrazole substrate.

Summary of Yield & Performance
FeatureMethod A: Oxidative Electrophilic Method B: Directed Lithiation Method C: Sandmeyer Reaction
Primary Regioselectivity C4 (Electronic control)C5 (or C3) (Directing group control)Ipso (Replaces -NH₂ anywhere)
Typical Yield High (63–98%) Good (65–89%) Moderate (40–75%)
Key Reagents

(Green), NIS/TFA


or

Atom Economy High (Water byproduct)Low (Stoichiometric organometallics)Moderate (Diazo waste)
Functional Group Tolerance High (Acid/Oxidant sensitive)Low (Base/Electrophile sensitive)High (Radical mechanism)
Scalability Excellent (Kilogram scale)Moderate (Cryogenic required)Good (Exotherm management needed)

Part 2: Detailed Methodologies & Protocols

Method A: Green Oxidative Iodination (C4-Selective)

Best for: Electron-rich to neutral pyrazoles where C4 substitution is desired. Mechanism: Electrophilic Aromatic Substitution (


).[1]

This protocol utilizes hydrogen peroxide as a terminal oxidant to regenerate electrophilic iodine species in situ, driving the reaction to completion and ensuring high atom economy.

Experimental Protocol
  • Setup: To a suspension of the pyrazole substrate (1.0 equiv) in water (approx. 5 mL per mmol) is added molecular iodine (

    
    , 0.5 equiv).[2][3]
    
  • Oxidant Addition: 30% Hydrogen Peroxide (

    
    , 0.6 equiv) is added dropwise at room temperature.[2]
    
    • Expert Insight: The dropwise addition controls the exotherm and prevents over-oxidation or ring cleavage.

  • Reaction: Stir at room temperature. Reaction times vary from 1 to 24 hours depending on the electron density of the pyrazole ring.

    • Monitoring: TLC typically shows the disappearance of the starting material and the appearance of a less polar product.

  • Workup: The product often precipitates. Collect by filtration.[2][3][4] If not, extract with ethyl acetate, wash with 5% sodium bisulfite (

    
    ) to quench excess iodine (indicated by color change from violet/brown to yellow/colorless), dry over 
    
    
    
    , and concentrate.

Yield Expectation: 85–98% for simple alkyl/aryl pyrazoles.

Method B: C5-Selective Directed Lithiation

Best for: 1-substituted pyrazoles where C5 iodination is required (blocking C4). Mechanism: Directed Ortho-Metalation (DoM).

This method relies on the acidity of the C5 proton (pKa ~19.8) relative to C4. A protecting group or substituent at N1 is mandatory to prevent deprotonation of the nitrogen.

Experimental Protocol
  • Preparation: Dissolve N-protected pyrazole (e.g., 1-aryl-3-trifluoromethylpyrazole) (1.0 equiv) in anhydrous THF under Argon/Nitrogen atmosphere.

  • Lithiation: Cool to -78 °C . Add

    
    -Butyllithium (
    
    
    
    , 1.1–1.3 equiv) dropwise.
    • Expert Insight: Maintain temperature below -70 °C during addition to avoid thermodynamic equilibration or ring fragmentation. Stir for 30–60 minutes to ensure complete formation of the C5-lithio species.

  • Quenching: Add a solution of

    
     (1.2 equiv) in THF dropwise at -78 °C.
    
  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with ether/DCM. Wash with 
    
    
    
    to remove excess iodine.

Yield Expectation: 65–89%. Lower yields often result from moisture contamination or insufficient cooling.

Method C: Sandmeyer-Type Iodination

Best for: Accessing specific substitution patterns (C3, C5) defined by an available amino group, or when electrophilic/lithiation methods fail. Mechanism: Radical-Nucleophilic Aromatic Substitution (


).
Experimental Protocol
  • Diazotization: Dissolve the aminopyrazole (1.0 equiv) in acetonitrile or acidic water (

    
    ). Cool to 0 °C.
    
  • Nitrite Addition: Add

    
     (1.5 equiv) or 
    
    
    
    (isoamyl nitrite) dropwise. Stir for 30 mins at 0 °C to form the diazonium salt.
  • Iodination: Add Potassium Iodide (

    
    , 2.0 equiv) or 
    
    
    
    slowly.
    • Expert Insight: Evolution of

      
       gas will be vigorous. Ensure adequate venting.
      
  • Heating: Warm to room temperature (or 60 °C for stubborn substrates) for 1–2 hours.

  • Workup: Standard extraction and thiosulfate wash.[3]

Yield Expectation: 40–75%. Yields are generally lower due to diazonium instability and side reactions (phenol formation in water).

Part 3: Mechanistic Visualization

Diagram 1: Electrophilic vs. Directed Lithiation Pathways

The following diagram contrasts the mechanistic logic of Method A (Electronic control) and Method B (Steric/Coordination control).

IodinationPathways cluster_0 Method A: Electrophilic Substitution (C4) cluster_1 Method B: Directed Lithiation (C5) Start Pyrazole Substrate I_species Electrophilic I+ Species (from I2/H2O2) Start->I_species Electron Rich Li_species n-BuLi / -78°C Start->Li_species N-Protected Sigma Sigma Complex (C4 Attack) I_species->Sigma Prod_C4 4-Iodopyrazole (Major Product) Sigma->Prod_C4 -H+ C5_Li C5-Lithio Intermediate (Directed by N1) Li_species->C5_Li Deprotonation Quench I2 Quench C5_Li->Quench Prod_C5 5-Iodopyrazole (Regio-Controlled) Quench->Prod_C5

Caption: Mechanistic divergence between electronic-controlled electrophilic substitution (favoring C4) and coordination-controlled lithiation (favoring C5).

References

  • Krasnokutskaya, E. A., et al. (2007).[5] A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 81-84. Retrieved from [Link]

  • Heinisch, G., Holzer, W., & Pock, S. (1990).[6] Pyrazole chemistry.[2][3][7][8][6][9][10][11][12][13] Part 4. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole. J. Chem. Soc., Perkin Trans.[6] 1, 1829-1834.[6] Retrieved from [Link]

  • Swiatek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Sandmeyer Reaction. Retrieved from [Link]

Sources

Elemental analysis data for 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis & Performance Guide: 3-Iodo-1H-pyrazole-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Decision Matrix

In the architecture of fragment-based drug discovery (FBDD), the pyrazole ring is a privileged scaffold. However, the choice of halogen handle on this ring dictates the success of downstream diversification.

3-iodo-1H-pyrazole-4-carboxylic acid (CAS: 2384763-04-4) is not merely a building block; it is a strategic alternative to the more common 3-bromo or 4-iodo analogs. Its value lies in orthogonal reactivity : the C3-iodine bond allows for facile Suzuki or Sonogashira coupling under mild conditions, often preserving the C4-carboxylic acid for subsequent amide coupling, or vice versa.

Comparison at a Glance:

Feature3-Iodo-1H-pyrazole-4-carboxylic acid 3-Bromo-1H-pyrazole-4-carboxylic acid 4-Iodo-1H-pyrazole-3-carboxylic acid
Reactivity (Pd-Coupling) High (Room Temp possible)Moderate (Requires Heat/Ligands)High
Regiochemistry C3-Functionalization C3-Functionalization C4-Functionalization
Cost HighLowModerate
Stability Light SensitiveStableLight Sensitive
Primary Use Case Late-stage diversification; sensitive substrates.[1]Scale-up; robust substrates.Alternative substitution patterns.
Elemental Analysis & Physicochemical Specifications

For a self-validating synthesis or purchase verification, the elemental analysis (EA) must strictly adhere to theoretical values. Deviations >0.4% typically indicate trapped solvents (water/ethanol) or inorganic salts from the Sandmeyer process.

Table 1: Elemental Analysis Data (Theoretical vs. Acceptance Limits)

ElementTheoretical Mass %Acceptance Range (+/- 0.4%)Common Impurity Indicators
Carbon (C) 20.19% 19.79% – 20.59%Low C indicates inorganic salt contamination.
Hydrogen (H) 1.27% 0.87% – 1.67%High H suggests trapped solvent (EtOH/H₂O).
Nitrogen (N) 11.77% 11.37% – 12.17%Deviations often signal incomplete diazonium hydrolysis.
Iodine (I) 53.33% 52.93% – 53.73%Low I indicates de-iodination or starting material.
Oxygen (O) 13.44% N/A (Calculated by diff)

Physicochemical Profile:

  • Formula:

    
    
    
  • Molecular Weight: 237.98 g/mol

  • Appearance: Off-white to pale yellow powder (darkens on light exposure).

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water (unless pH > 7).

Strategic Synthesis Protocol

Direct iodination of pyrazole-4-carboxylic acid often yields the 4-iodo isomer or mixtures due to the electronic directing effects. To guarantee the 3-iodo regiochemistry, a Sandmeyer-type transformation starting from the 3-amino ester is the industry standard, followed by controlled hydrolysis.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Ethyl 3-amino-1H-pyrazole-4-carboxylate Step1 Step 1: Diazotization (NaNO2, HCl, 0°C) Start->Step1 In situ generation of diazonium Step2 Step 2: Iodination (KI, RT) Step1->Step2 Sandmeyer Reaction Intermediate Intermediate: Ethyl 3-iodo-1H-pyrazole-4-carboxylate Step2->Intermediate Organic Extraction Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate->Step3 Saponification Workup Workup: Acidify to pH 2-3 Precipitate & Filter Step3->Workup Deprotection Final Target: 3-Iodo-1H-pyrazole-4-carboxylic acid Workup->Final Drying & EA Check

Figure 1: Regioselective synthesis workflow ensuring the Iodine is installed at the C3 position prior to acid generation.

Detailed Protocol

Step 1: Synthesis of Ethyl 3-iodo-1H-pyrazole-4-carboxylate

  • Diazotization: Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in 6M HCl. Cool to 0°C. Dropwise add

    
     (1.2 eq) solution, maintaining temp < 5°C. Stir for 30 min.
    
  • Iodination: Add a solution of

    
     (1.5 eq) dropwise. The mixture will turn dark. Allow to warm to Room Temperature (RT) and stir for 2 hours.
    
  • Workup: Neutralize with sat.

    
    . Extract with EtOAc. Wash organic layer with 
    
    
    
    (to remove excess iodine—critical for color/purity). Dry over
    
    
    and concentrate.
    • Checkpoint: Check NMR.[2][3][4][5][6] If impurities exist, recrystallize from Hexane/EtOAc.[4]

Step 2: Hydrolysis to Free Acid

  • Reaction: Dissolve the intermediate ester in THF:Water (3:1). Add

    
     (2.5 eq). Stir at RT for 4–6 hours (monitor by TLC/LCMS).
    
  • Isolation: Concentrate THF. Cool the aqueous residue to 0°C. Acidify carefully with 1M HCl to pH 2–3.

  • Purification: The product precipitates as a solid. Filter and wash with cold water.

  • Drying: Dry under high vacuum at 45°C for 24 hours.

    • Validation: Perform Elemental Analysis.[2][7][8] If %H > 1.67%, dry longer or recrystallize from Ethanol.

Comparative Performance Analysis

Why choose the 3-Iodo variant over the cheaper 3-Bromo? The decision comes down to Bond Dissociation Energy (BDE) and Catalytic Turnover .

Reaction Profile: Suzuki-Miyaura Coupling
  • Substrate: 3-Halo-1H-pyrazole-4-carboxylic acid derivative.

  • Partner: Phenylboronic acid.

  • Conditions:

    
    , 
    
    
    
    , Dioxane/H2O.
Halogen (X)Bond Energy (C-X)Reaction TempYield (24h)Notes
Iodine (3-I) ~65 kcal/mol25°C - 40°C92% Oxidative addition is fast; minimal homocoupling.
Bromine (3-Br) ~81 kcal/mol80°C - 100°C75% Requires heating; potential decarboxylation at high temp.
Chlorine (3-Cl) ~96 kcal/mol>100°C<30% Requires specialized ligands (e.g., Buchwald).

Mechanistic Insight: The C-I bond is weaker and longer than C-Br. In the catalytic cycle, the Oxidative Addition of the Pd(0) species into the C-X bond is the rate-determining step for deactivated rings. The 3-Iodo scaffold allows this step to occur at lower temperatures, preserving the integrity of the carboxylic acid moiety (which can undergo thermal decarboxylation) and preventing side reactions with other sensitive functional groups on the coupling partner.

Decision Logic (DOT)

DecisionTree Question Goal: C3-Functionalization of Pyrazole Sensitive Is the substrate/partner thermally sensitive? Question->Sensitive Cost Is cost the primary constraint? Sensitive->Cost No ResultIodo Select 3-Iodo-1H-pyrazole-4-COOH (High Reactivity, Mild Conditions) Sensitive->ResultIodo Yes (e.g., chiral centers) Cost->ResultIodo No (Optimization) ResultBromo Select 3-Bromo-1H-pyrazole-4-COOH (Lower Cost, Requires Heat) Cost->ResultBromo Yes (Scale-up)

Figure 2: Selection logic for choosing between Iodo- and Bromo- pyrazole scaffolds.

References
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives . ARKIVOC, 2014(vi), 54-71.[1][4] (Describes the synthesis of the ethyl ester precursor and iodination protocols). Link

  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds . BenchChem Application Notes, 2025. (Data on C-X bond energies and Pd-coupling efficiency). Link

  • Conditions for Palladium-Catalyzed Direct Arylations of Pyrazoles . RSC Advances, 2015. (Discusses regioselectivity issues in direct arylation, supporting the need for pre-functionalized iodo-scaffolds). Link

  • PubChem Compound Summary: 3-bromo-4-iodo-1H-pyrazole . National Library of Medicine. (Physicochemical data comparison). Link

Sources

Safety Operating Guide

3-iodo-1H-pyrazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Disposal Logistics for 3-Iodo-1H-pyrazole-4-carboxylic Acid

For researchers and drug development professionals, halogenated heterocyclic scaffolds are indispensable building blocks in medicinal chemistry and agrochemical synthesis. Among these, 3-iodo-1H-pyrazole-4-carboxylic acid is highly valued for its reactivity in cross-coupling applications. However, the presence of the iodine atom fundamentally alters its safety profile and disposal logistics. Treating this compound as standard organic waste is a critical operational failure.

This guide provides a self-validating, step-by-step framework for the safe handling, storage, and compliant disposal of 3-iodo-1H-pyrazole-4-carboxylic acid, ensuring both laboratory safety and environmental integrity.

Chemical Profile & Mechanistic Hazards

To design an effective operational and disposal plan, one must first understand the physicochemical properties that dictate the compound's behavior.

Quantitative Data Summary

PropertySpecification
Chemical Name 3-iodo-1H-pyrazole-4-carboxylic acid
CAS Number 2384763-04-4
Molecular Formula C4H3IN2O2
Molecular Weight 237.98 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage Requirements 2-8°C, Dark, Inert Atmosphere
Waste Classification Halogenated Organic Waste

Expertise & Experience: The Causality of Hazards The primary hazard of 3-iodo-1H-pyrazole-4-carboxylic acid lies in the lability of the carbon-iodine (C-I) bond. Upon exposure to ultraviolet light or elevated temperatures, the C-I bond is susceptible to homolytic cleavage, generating highly reactive iodine radicals. This degradation not only ruins the reagent's integrity but also poses an exposure risk. Consequently, the compound must be stored under cold-chain conditions (2-8°C) in amber glass containers purged with an inert gas (argon or nitrogen) to prevent photo-degradation and oxidative stress [4].

Regulatory Framework: The RCRA Imperative

Because it contains a carbon-halogen bond, 3-iodo-1H-pyrazole-4-carboxylic acid falls under strict regulatory scrutiny. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates specific handling and destruction protocols for halogenated organic compounds [1].

Why standard disposal is prohibited: Improper combustion of halogenated organics at low temperatures can lead to the de novo synthesis of polyhalogenated dioxins and furans—highly persistent and toxic environmental pollutants. Furthermore, the combustion of iodine-containing compounds generates corrosive hydrogen iodide (HI) gas. Therefore, EPA guidelines dictate that halogenated waste streams must be processed via high-temperature incineration (>1000°C) equipped with alkaline flue gas scrubbers to neutralize acidic emissions before they reach the atmosphere [2][3].

Operational Workflows: Handling & Disposal

Protocol 1: Routine Waste Segregation and Storage Every step in this protocol is designed to minimize waste volume and prevent premature degradation.

  • Identify and Isolate: Immediately classify any reaction mixtures, filtrates, or solid waste containing 3-iodo-1H-pyrazole-4-carboxylic acid as "Halogenated Organic Waste." Do not mix this with standard non-halogenated solvents (e.g., ethanol, hexane).

    • Causality: Mixing wastes exponentially increases the volume of halogenated waste, which is significantly more expensive to incinerate and process.

  • Primary Containment: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or amber glass waste container.

    • Causality: Amber glass prevents UV-induced homolytic cleavage of the C-I bond, maintaining the stability of the waste until disposal.

  • Inerting: Purge the headspace of the waste container with argon or nitrogen gas before sealing.

  • Temperature Control: Store the sealed waste container in a designated hazardous waste refrigerator (2-8°C) until scheduled collection by a certified RCRA transport vendor.

Protocol 2: Solid Spill Decontamination Workflow In the event of a powder spill, immediate containment is required to prevent inhalation of the irritating dust (H335).

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended), safety goggles, and a particulate respirator (N95 or higher).

  • Containment: Surround the spilled solid with a damp, inert absorbent material (e.g., wet sand or vermiculite).

    • Causality: Dampening the solid prevents the aerosolization of fine pyrazole powders into the laboratory environment, mitigating inhalation risks.

  • Collection: Use a non-sparking plastic scoop to carefully collect the solid and the absorbent. Place the mixture into a designated amber glass hazardous waste jar.

  • Surface Decontamination: Wipe the affected area with a solvent in which the compound is soluble (e.g., a small volume of methanol), followed by a thorough wash with laboratory detergent and water. Dispose of all contaminated wipes as halogenated waste.

Disposal Logistics Visualization

The following diagram illustrates the self-validating decision tree for managing halogenated pyrazole waste, ensuring compliance from generation to final destruction.

G Start Waste Generation: 3-iodo-1H-pyrazole-4-carboxylic acid Decision Is waste mixed with non-halogenated solvents? Start->Decision Segregate Segregate strictly as Halogenated Waste Decision->Segregate No Mixed Label as Mixed Halogenated Waste Decision->Mixed Yes Storage Store at 2-8°C in Dark (Amber Glass, Inert Gas Purge) Segregate->Storage Mixed->Storage Transport RCRA-Certified Transport (EPA Guidelines) Storage->Transport Incineration High-Temp Incineration (>1000°C) with Alkaline Gas Scrubbing Transport->Incineration

Workflow for segregation, storage, and disposal of halogenated pyrazole waste.

References

  • EPA Rules For Hazardous Waste Management: A Primer on RCRA. HETI Services.[Link] [1]

  • RCRA Organic Air Emission Standards for TSDFs and Generators. US Environmental Protection Agency (EPA).[Link] [2]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).[Link] [3]

Personal protective equipment for handling 3-iodo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile[1]

3-iodo-1H-pyrazole-4-carboxylic acid (CAS: 2384763-04-4) is a halogenated heterocyclic building block frequently employed as a scaffold in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and pharmaceutical kinase inhibitors.[1]

Unlike standard organic acids, the presence of the iodine atom at the C3 position introduces specific stability and handling considerations.[1] The carbon-iodine bond is weaker than C-Cl or C-F bonds, making the compound susceptible to homolytic cleavage under UV light or high heat, potentially releasing iodine radicals.[1] Furthermore, the carboxylic acid moiety contributes to its corrosive/irritant profile against mucous membranes.[1]

Key Physical Properties:

Property Data Operational Implication
State Solid (Powder/Crystalline) Risk of airborne dust inhalation.[1]
Melting Point >200°C (Predicted) Stable under standard ambient handling.[1]
Solubility Low in Water; High in DMSO, DMF Use polar organic solvents for cleaning; water alone is ineffective for decontamination.[1]

| Acidity (pKa) | ~3.5–4.0 (Predicted) | Corrosive to eyes/respiratory tract; incompatible with strong bases.[1] |

Part 2: Hazard Assessment (GHS Classification)

  • H315 (Skin Irrit. 2): Causes skin irritation.[1][2]

  • H319 (Eye Irrit.[1] 2A): Causes serious eye irritation.[1][2]

  • H335 (STOT SE 3): May cause respiratory irritation.[1][2]

Expert Insight: While classified as an irritant, the iodinated nature of this pyrazole implies a potential for sensitization over long-term exposure, although not explicitly classified as a sensitizer yet.[1] Treat all halogenated heterocycles as potential sensitizers.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, selecting gear based on chemical compatibility with halogenated organic acids.

PPE CategoryRequired StandardScientific Rationale
Hand Protection Nitrile (Double Gloving) Outer: 0.11 mm (min)Inner: 0.06 mmWhy Nitrile? Excellent resistance to organic acids.[1] Latex is permeable to many heterocyclic carriers (like DMSO).[1] Double gloving prevents micro-perforation risks during solid handling.[1]
Eye Protection Chemical Goggles (Indirect Vent) (ANSI Z87.1 / EN 166)Why not Safety Glasses? Fine powders can bypass the side gaps of glasses.[1] Acidic dust causes immediate, severe ocular irritation.[1]
Respiratory N95 / P2 Particulate Respirator (If outside Fume Hood)Why? The H335 hazard (Respiratory Irritation) dictates that inhalation of dust must be zero.[1] Engineering controls (Hood) are primary; masks are secondary.[1]
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek® SleevesWhy Sleeves? The gap between the glove cuff and lab coat is the most common exposure point.[1] Tyvek sleeves bridge this gap.[1]

Part 4: Operational Handling Protocol

Workflow Diagram: Safe Handling Lifecycle

HandlingWorkflow cluster_safety Critical Control Points Start Start: Material Retrieval Check Check Engineering Controls (Fume Hood Flow > 0.5 m/s) Start->Check Weighing Weighing Process (Use Anti-Static Gun) Check->Weighing Flow OK Transfer Solvent Dissolution (Add Solvent to Solid) Weighing->Transfer Closed Vessel Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Waste Disposal (Solid vs Liquid Stream) Reaction->Waste

Figure 1: Operational workflow emphasizing the critical control points where dust exposure is most likely.

Step-by-Step Protocol

1. Preparation & Engineering Controls

  • The "Why": Pyrazoles can be electrostatic.[1] Static discharge can disperse the powder, leading to inhalation.[1]

  • Action:

    • Operate strictly inside a certified chemical fume hood.[1]

    • Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.[1]

    • Line the work surface with an absorbent, plastic-backed mat to capture invisible dust.[1]

2. Weighing & Transfer

  • The "Why": "Add solvent to solid" prevents the puff of dust that occurs when dropping solid into liquid.[1]

  • Action:

    • Weigh the solid into a tared vial. Cap the vial immediately after weighing.

    • Move the closed vial to the reaction flask.

    • Add the solvent (e.g., DMF, DMSO) slowly down the side of the vessel to wet the powder without lofting it.[1]

3. Reaction Monitoring

  • The "Why": Iodine-carbon bonds are photosensitive.[1]

  • Action:

    • Wrap reaction vessels in aluminum foil if the reaction time exceeds 4 hours or if the lab has high UV flux.[1]

    • Monitor via TLC/LCMS.[1] Note that the acidic proton may cause tailing on silica; add 1% acetic acid to the eluent.[1]

Part 5: Emergency Response & Spill Management

Spill Decision Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/DMF) Type->Liquid ActionSolid 1. Dampen with inert oil/solvent 2. Scoop (Do not sweep) 3. Wipe with 1M NaOH Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use water (spreads organic) 3. Collect in HazWaste Liquid->ActionLiquid

Figure 2: Differential response strategy for solid powder vs. liquid solution spills.

Decontamination Solution: For final surface cleaning, use a dilute alkaline solution (e.g., 5% sodium carbonate) followed by water.[1] The base neutralizes the carboxylic acid and helps solubilize the pyrazole for removal.[1]

Part 6: Waste Disposal Strategy

Disposal must comply with local regulations (RCRA in US, EWC in EU).[1] Do not flush down the drain.[1]

1. Solid Waste (Pure Compound)

  • US (RCRA): Incineration is required for halogenated organics.[1] Label as "Hazardous Waste - Toxic/Irritant."[1]

  • EU (EWC Code): 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).[1]

2. Liquid Waste (Reaction Mixtures) [1][3][4]

  • Classification: Halogenated Solvent Waste.[1][3][4][5][6][7]

  • EU (EWC Code): 07 01 03 * (Organic halogenated solvents, washing liquids and mother liquors).[1][3]

  • Note: Segregate from non-halogenated solvents to prevent up-charging by waste disposal vendors.[1]

References

  • PubChem. 4-Iodopyrazole (Analogous Structure Safety Data). National Library of Medicine.[1] Available at: [Link][1]

  • European Commission. European Waste Catalogue (EWC) and Hazardous Waste List.[1] Environmental Protection Agency.[1][6][8] Available at: [Link][1]

  • US EPA. RCRA Hazardous Waste Codes and Lists.[1] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.